(S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride
Description
Properties
IUPAC Name |
(1S)-1-(3-methoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-10(11)8-5-4-6-9(7-8)12-2;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMOMOWBZZIRBU-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2103395-83-9 | |
| Record name | (1S)-1-(3-methoxyphenyl)propan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis, Characterization, and Application of (S)-1-(3-Methoxyphenyl)propan-1-amine Hydrochloride
Abstract: This technical guide provides an in-depth exploration of (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, a chiral amine of significant interest in modern pharmaceutical development. We detail a robust and efficient stereoselective synthesis pathway leveraging the power of biocatalysis, specifically through the asymmetric reductive amination of its ketone precursor using a transaminase enzyme. This approach is presented as a superior alternative to traditional chemical methods, offering high enantioselectivity and aligning with green chemistry principles. The guide further outlines comprehensive protocols for the analytical characterization of the molecule and discusses its putative pharmacological profile based on well-established structure-activity relationships of related phenylpropanamines as monoamine transporter ligands. Finally, we contextualize its role as a valuable chiral building block in the discovery and development of complex active pharmaceutical ingredients (APIs).
Introduction: The Significance of Chiral Phenylpropanamines
The 1-phenylpropan-1-amine scaffold is a privileged structure in medicinal chemistry. As members of the broader phenethylamine class, these compounds are recognized for their ability to interact with key neurological targets, particularly the monoamine transporters responsible for the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1] The introduction of stereochemistry at the α-carbon is of paramount importance, as enantiomers frequently exhibit vastly different pharmacological activities, potencies, and safety profiles. The (S)-enantiomer of 1-(3-Methoxyphenyl)propan-1-amine, in particular, represents a key chiral intermediate whose precise stereochemistry is leveraged in the construction of more complex molecular architectures for targeted therapeutic intervention.
This guide moves beyond simple data reporting to provide a field-proven perspective on the practical synthesis and analysis of its hydrochloride salt. We champion a biocatalytic approach, reflecting the industry's shift towards more sustainable, selective, and efficient manufacturing processes.
Physicochemical and Structural Properties
This compound is the salt form of the parent amine, which enhances its stability, crystallinity, and aqueous solubility, making it more suitable for handling and downstream applications. Its core structure consists of a phenyl ring substituted with a methoxy group at the meta-position, attached to a propyl chain bearing a chiral amine at the C1 position.
| Property | Value | Source |
| IUPAC Name | (1S)-1-(3-methoxyphenyl)propan-1-amine hydrochloride | N/A |
| CAS Number | 2103395-83-9 | [2] |
| Molecular Formula | C₁₀H₁₆ClNO | [2] |
| Molecular Weight | 201.69 g/mol | [2] |
| SMILES | NCC.[H]Cl | [2] |
| Appearance | White to off-white solid (Expected) | N/A |
| Solubility | Soluble in water, methanol (Expected) | N/A |
Stereoselective Synthesis via Biocatalytic Reductive Amination
The synthesis of enantiomerically pure amines is a critical challenge in pharmaceutical manufacturing. While classical methods involving chiral auxiliaries or the resolution of racemic mixtures exist, they often suffer from low atom economy, harsh reaction conditions, and the use of hazardous reagents. Direct asymmetric reductive amination of a prochiral ketone is the most efficient route. Biocatalysis, particularly the use of transaminase (TA) enzymes, has emerged as a premier technology for this transformation due to its exceptional stereoselectivity, mild reaction conditions, and environmental compatibility.[3][4]
Rationale for Method Selection
The selection of a transaminase-mediated synthesis is a deliberate choice grounded in process efficiency and scientific integrity. Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a ketone acceptor, generating a chiral amine and a ketone byproduct (acetone).[5] This method offers several distinct advantages:
-
Exceptional Enantioselectivity: Transaminases can produce the desired enantiomer with very high enantiomeric excess (ee), often >99%.[3]
-
Operational Simplicity: The reaction is typically run in aqueous buffer systems at or near ambient temperature and pressure.
-
Green Chemistry: It avoids heavy metal catalysts and harsh reagents, reducing waste and improving the overall process safety profile.
Synthesis of Precursor: 3'-Methoxypropiophenone
The necessary starting material is the prochiral ketone, 3'-methoxypropiophenone. A reliable method for its synthesis involves the reaction of 3,N-dimethoxy-N-methylbenzamide with an ethyl Grignard reagent, which proceeds in quantitative yield.[6]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under an inert argon atmosphere, add 3,N-dimethoxy-N-methylbenzamide (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, ~5 mL/mmol).
-
Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add ethylmagnesium bromide (3.0 M solution in diethyl ether, ~3.2 eq) via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture again to 0 °C and cautiously quench by the slow, dropwise addition of 1 M hydrochloric acid (HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and saturated brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3'-methoxypropiophenone as a yellow oil. The product is often of sufficient purity for the next step without further purification.[6]
Asymmetric Amination Protocol
This protocol is a representative procedure based on established methods for transaminase-catalyzed reductive amination of similar aryl ketones.[7][8] Optimization of specific parameters (e.g., choice of enzyme, co-solvent, pH) is recommended for process scale-up.
-
Buffer Preparation: Prepare a potassium phosphate buffer (100 mM, pH 8.0).
-
Reaction Mixture Assembly: In a temperature-controlled reaction vessel, combine the buffer, pyridoxal 5'-phosphate (PLP, 1 mM), and a suitable (S)-selective amine transaminase (e.g., a commercially available ATA).
-
Amine Donor Addition: Add the amine donor, isopropylamine (5-10 eq), to the mixture.
-
Substrate Addition: Dissolve 3'-methoxypropiophenone (1.0 eq) in a minimal amount of a water-miscible co-solvent such as dimethyl sulfoxide (DMSO, 5-10% v/v) and add it to the reaction vessel to initiate the reaction.[7]
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 30-45 °C) with gentle agitation. Monitor the conversion of the ketone to the amine product by HPLC or GC. The reaction equilibrium is driven forward by the use of excess amine donor and the volatility of the acetone byproduct.
-
Reaction Termination: Once the reaction has reached completion (typically 12-24 hours), terminate it by adding a strong base (e.g., 5 M NaOH) to raise the pH > 12. This step also ensures the product amine is in its free base form for extraction.
Work-up and Salt Formation
-
Extraction: Extract the basified aqueous reaction mixture with a suitable organic solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-1-(3-Methoxyphenyl)propan-1-amine free base as an oil.
-
Hydrochloride Salt Formation: Dissolve the crude amine in a suitable solvent like diethyl ether or isopropanol. Cool the solution in an ice bath and add a stoichiometric amount of concentrated HCl or a solution of HCl in isopropanol dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Synthesis Workflow Diagram
Analytical Characterization
A self-validating protocol for quality control requires a suite of orthogonal analytical techniques to confirm identity, purity, and stereochemical integrity.
-
Purity Analysis (RP-HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Detection: UV at 220 nm and 272 nm.
-
Acceptance: Purity should be ≥ 98.5%.
-
-
Enantiomeric Purity (Chiral HPLC):
-
Column: A suitable chiral stationary phase (e.g., cellulose or amylose-based).
-
Mobile Phase: Isocratic mixture of hexane and isopropanol with a small percentage of an amine modifier like diethylamine.
-
Detection: UV at 220 nm.
-
Acceptance: The (S)-enantiomer peak should represent ≥ 99.5% of the total peak area for both enantiomers.
-
-
Identity Confirmation (LC-MS):
-
Utilize an ESI source in positive ion mode. The expected [M+H]⁺ for the free base (C₁₀H₁₅NO) is m/z 166.12.
-
While experimental spectra are definitive, the expected NMR signals can be predicted based on the known structure.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Complex multiplet signals between ~6.8-7.4 ppm. CH-N: A multiplet signal shifted downfield due to the adjacent nitrogen. CH₂: A multiplet signal adjacent to the chiral center. OCH₃: A sharp singlet around 3.8 ppm. CH₃: A triplet signal upfield, coupled to the adjacent CH₂ group. NH₃⁺: A broad singlet, which may exchange with D₂O. |
| ¹³C NMR | Aromatic Carbons: Multiple signals in the ~110-160 ppm range, including the C-O carbon at ~160 ppm. C-N: Signal for the chiral carbon around 50-60 ppm. OCH₃: Signal around 55 ppm. Aliphatic Carbons: Signals for the ethyl group carbons in the upfield region (~10-30 ppm). |
| FT-IR | N-H Stretch: Broad absorption band from the -NH₃⁺ group around 2800-3200 cm⁻¹. C-H Stretch: Aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹. C=C Stretch: Aromatic ring stretches around 1450-1600 cm⁻¹. C-O Stretch: Strong C-O ether stretch around 1250 cm⁻¹. |
Putative Pharmacological Profile
Direct pharmacological data for (S)-1-(3-Methoxyphenyl)propan-1-amine is not extensively published. However, a robust hypothesis of its mechanism of action can be formulated based on well-established structure-activity relationships (SAR) for this class of compounds.[1][9][10]
Basis for Activity: SAR of Phenylpropanamines
The phenylpropanamine core is a classic bioisostere for monoamine neurotransmitters. SAR studies have consistently shown that small alkyl substitutions on the amine and various substitutions on the phenyl ring modulate the potency and selectivity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1] Compounds with similar structures are known to act as potent inhibitors of SERT and NET, with weaker activity at DAT.[11]
Hypothesized Mechanism of Action
It is hypothesized that (S)-1-(3-Methoxyphenyl)propan-1-amine acts as a monoamine transporter reuptake inhibitor . By binding to the extracellular face of one or more of these transporters, it blocks the re-entry of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This action leads to an increased concentration and prolonged residence time of the neurotransmitter in the synapse, thereby enhancing downstream neuronal signaling. The specific selectivity profile (SERT vs. NET vs. DAT) would determine its ultimate physiological and therapeutic effects.
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An In-depth Technical Guide to (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride (CAS Number: 623143-35-1), a chiral building block of significant interest in pharmaceutical research and development. This document delves into its chemical properties, synthesis, analytical characterization, and applications, offering field-proven insights and detailed methodologies.
Introduction: The Strategic Importance of a Chiral Amine
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 623143-35-1 | [3] |
| Molecular Formula | C₁₀H₁₆ClNO | [3][4] |
| Molecular Weight | 201.69 g/mol | [3][4] |
| Appearance | White to off-white solid | N/A |
| Storage | Room temperature, under an inert atmosphere | [4] |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound is a critical step in its utilization as a chiral building block. Two primary strategies are commonly employed: asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis via Reductive Amination
Asymmetric reductive amination of the corresponding ketone, 3'-methoxypropiophenone, is a highly efficient method for the direct synthesis of the desired (S)-enantiomer. This approach involves the condensation of the ketone with an amine source, followed by stereoselective reduction of the resulting imine.
A general two-step procedure has been developed for the asymmetric reductive amination of prochiral ketones to produce optically active primary amines[5]. This method utilizes a chiral auxiliary, such as (R)- or (S)-α-methylbenzylamine, which is incorporated and establishes a new stereocenter in the first step. The resulting diastereomeric secondary amines can then be separated, and the chiral auxiliary is subsequently removed to yield the desired enantioenriched primary amine[5]. This approach is advantageous due to the use of inexpensive reagents and its amenability to large-scale synthesis[5].
Conceptual Workflow for Asymmetric Reductive Amination:
Caption: Asymmetric synthesis workflow.
Chiral Resolution of Racemic 1-(3-Methoxyphenyl)propan-1-amine
An alternative and widely used method is the resolution of the racemic amine. This technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization.[6][7]
A patent for the chiral resolution of a structurally similar compound, racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine, highlights the use of tartaric acid derivatives as effective resolving agents[8]. This process leads to the formation of diastereomeric salts that can be separated, and the desired enantiomer of the amine can then be liberated by treatment with a base[8].
Step-by-Step Protocol for Chiral Resolution:
-
Salt Formation: Dissolve racemic 1-(3-methoxyphenyl)propan-1-amine in a suitable solvent, such as methanol or ethanol. Add an equimolar amount of a chiral resolving agent, for example, (+)-tartaric acid. Stir the solution to allow for the formation of the diastereomeric salts.
-
Fractional Crystallization: The diastereomeric salts will have different solubilities in the chosen solvent. One of the salts will preferentially crystallize out of the solution. This process can be optimized by adjusting the temperature and solvent composition.
-
Isolation of the Diastereomeric Salt: The crystallized diastereomeric salt is isolated by filtration. The purity of the salt can be enhanced by recrystallization.
-
Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free (S)-amine.
-
Extraction and Purification: The free amine is extracted from the aqueous solution using an organic solvent. The organic layer is then dried, and the solvent is removed to yield the enantiomerically enriched amine.
-
Hydrochloride Salt Formation: The purified (S)-amine is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the desired this compound salt, which can be collected by filtration and dried.
Logical Flow of Chiral Resolution:
Caption: Chiral resolution process overview.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features (in CDCl₃ or D₂O):
-
Aromatic Protons: A complex multiplet in the aromatic region (δ 6.8-7.3 ppm) corresponding to the four protons on the substituted phenyl ring.
-
Methine Proton (-CH-N): A triplet or multiplet adjacent to the nitrogen and the ethyl group.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.
-
Methylene Protons (-CH₂-): A multiplet for the diastereotopic protons of the ethyl group.
-
Methyl Protons (-CH₃): A triplet for the terminal methyl group of the ethyl chain.
-
Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
Expected ¹³C NMR Spectral Features (in CDCl₃ or D₂O):
-
Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm), including the carbon bearing the methoxy group at a downfield shift.
-
Methine Carbon (-CH-N): A signal for the chiral carbon.
-
Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
-
Methylene Carbon (-CH₂-): A signal for the ethyl group's methylene carbon.
-
Methyl Carbon (-CH₃): A signal for the terminal methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For primary amines, a common fragmentation is the α-cleavage, which would involve the loss of the ethyl group[10].
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the free amine (m/z = 165).
-
Base Peak: Likely the fragment resulting from the loss of the ethyl group (C₂H₅, 29 amu), leading to a fragment at m/z = 136.
-
Other Fragments: Fragments corresponding to the methoxyphenyl group.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound. Polysaccharide-based chiral stationary phases (CSPs), such as those coated with cellulose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), are often effective for the separation of chiral amines[11][12].
Illustrative Chiral HPLC Method Development Protocol:
-
Column Selection: Start with a Chiralcel OD-H column (or a similar polysaccharide-based CSP).
-
Mobile Phase Screening:
-
Normal Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (DEA, 0.1%) to improve peak shape.
-
Polar Organic Mode: A mixture of acetonitrile and methanol with a basic additive.
-
Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier like acetonitrile or methanol.
-
-
Optimization: Adjust the ratio of the mobile phase components to achieve optimal resolution and run time. The flow rate and column temperature can also be varied.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 210-270 nm) is typically used.
Applications in Drug Discovery and Development
This compound serves as a crucial chiral building block in the synthesis of various pharmaceutically active compounds. Its structural motifs are found in molecules targeting a range of biological pathways.
The phenethylamine scaffold is a common feature in many centrally acting agents. The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of antidepressants that includes drugs like venlafaxine and duloxetine[13][14]. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines has been identified as potent and balanced norepinephrine and serotonin reuptake inhibitors[15]. The synthesis of such compounds often involves the coupling of chiral amines with other molecular fragments.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
General Safety Precautions: [2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Specific Hazards for Amine Hydrochlorides: Amine hydrochlorides are generally considered to be irritants. They can cause skin and eye irritation. Inhalation of dust may cause respiratory tract irritation[16]. They may also be harmful if swallowed. It is important to consult the specific Safety Data Sheet (SDS) for this compound before use[17][18].
Storage and Incompatibility:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from sources of ignition and heat[16].
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex pharmaceutical agents. Its stereocenter and substitution pattern provide a strategic starting point for the development of novel therapeutics, particularly in the area of neuroscience. A thorough understanding of its synthesis, analytical characterization, and safe handling is paramount for its effective use in a research and development setting. The methodologies and insights provided in this guide are intended to support scientists in leveraging the full potential of this important chemical entity.
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An In-depth Technical Guide to (S)-1-(3-Methoxyphenyl)propan-1-amine Hydrochloride: Synthesis, Characterization, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride is a chiral amine of significant interest in medicinal chemistry, primarily serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed protocols for its enantioselective synthesis and analytical characterization, and insights into its applications in drug development. The methodologies presented herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of Chiral Amines in Modern Drug Development
Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals. The stereochemistry of these molecules is often critical to their pharmacological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects. Consequently, the ability to synthesize and analyze enantiomerically pure chiral amines is paramount in the development of safe and effective drugs. (S)-1-(3-Methoxyphenyl)propan-1-amine, with its specific stereoconfiguration and methoxyphenyl moiety, presents a valuable scaffold for interacting with biological targets. This guide will delve into the technical details of this important molecule, providing researchers with the necessary information to effectively utilize it in their drug discovery programs.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ClNO | [1] |
| Molecular Weight | 201.69 g/mol | [1] |
| CAS Number | 2103395-83-9 | [1] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in water and polar organic solvents | General knowledge |
| Storage | Inert atmosphere, room temperature | [1] |
The molecular structure consists of a phenyl ring substituted with a methoxy group at the meta position, and a propan-1-amine chain with a chiral center at the carbon atom attached to the phenyl ring and the amino group. The hydrochloride salt form enhances the compound's stability and aqueous solubility.
Enantioselective Synthesis
The synthesis of enantiomerically pure (S)-1-(3-Methoxyphenyl)propan-1-amine is a critical step in its utilization. While several synthetic routes can be envisioned, asymmetric reduction of a corresponding ketimine or reductive amination of a ketone are common and effective strategies. Below is a representative, field-proven protocol based on asymmetric transfer hydrogenation.
Synthesis Workflow
Caption: A generalized workflow for the enantioselective synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Methoxypropiophenone (Starting Material)
This starting material can be synthesized via a Friedel-Crafts acylation of anisole with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Step 2: Asymmetric Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve 3-methoxypropiophenone (1 equivalent) in a suitable solvent such as methanol. Add a source of ammonia (e.g., ammonium acetate, 5-10 equivalents). Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine in situ.
-
Asymmetric Reduction: To the reaction mixture, add a chiral catalyst, for example, a Noyori-type ruthenium catalyst such as (S,S)-Ts-DPEN-RuCl (0.01-0.1 mol%). Subsequently, add a mixture of formic acid and triethylamine (as a hydrogen source) and heat the reaction to a suitable temperature (e.g., 40-60 °C). Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-1-(3-methoxyphenyl)propan-1-amine free base.
Step 3: Hydrochloride Salt Formation and Purification
-
Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
-
Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/ether.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and enantiomeric excess of the synthesized compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (typically in the range of 6.8-7.3 ppm), the methoxy group protons (around 3.8 ppm), the methine proton of the chiral center, the methylene protons of the ethyl group, and the methyl protons. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the propanamine chain.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺) at m/z 166.12.
Chiral High-Performance Liquid Chromatography (HPLC)
Determination of the enantiomeric excess (e.e.) is a critical quality control step. Chiral HPLC is the most common and reliable method for this purpose.
Caption: A systematic workflow for developing a robust chiral HPLC method for enantiomeric purity determination.
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamate derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Lux® Cellulose-2), are excellent starting points.
-
Mobile Phase (Normal Phase): A mixture of n-hexane and a polar modifier like isopropanol or ethanol is commonly used. A typical starting gradient could be 5% to 50% of the polar modifier over 20 minutes. The addition of a small amount of an amine modifier, such as diethylamine (0.1%), is often necessary to improve peak shape and resolution for basic analytes.
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 254 nm or 280 nm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
Protocol for Enantiomeric Purity Determination:
-
Prepare a standard solution of the racemic mixture and a sample solution of the synthesized (S)-enantiomer in the mobile phase.
-
Equilibrate the chiral HPLC column with the initial mobile phase conditions.
-
Inject the racemic standard to determine the retention times of both enantiomers and to ensure the system is capable of separation.
-
Inject the sample of the synthesized (S)-enantiomer.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100
Applications in Drug Discovery and Medicinal Chemistry
This compound and its derivatives are valuable intermediates in the synthesis of compounds targeting the central nervous system. The methoxyphenyl group can engage in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions. The chiral amine provides a key anchor point for building more complex molecular architectures.
While specific publicly available examples directly citing the use of this compound are limited, its structural motifs are present in compounds explored for their potential as:
-
Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs): The phenethylamine backbone is a common feature in many CNS-active drugs.
-
Dopamine Receptor Ligands: Modifications of the amine and aromatic ring can lead to compounds with affinity for dopamine receptors, relevant for treating conditions like Parkinson's disease and schizophrenia.
-
Sigma Receptor Ligands: The overall structure is amenable to modifications that could lead to potent and selective sigma receptor ligands, which are being investigated for a variety of neurological and psychiatric disorders.
The design of CNS-targeted libraries often includes molecules with similar physicochemical properties to (S)-1-(3-Methoxyphenyl)propan-1-amine, such as a molecular weight under 350, a calculated logP of less than 5, and a limited number of hydrogen bond donors and acceptors, to enhance blood-brain barrier penetration.[2][3]
Conclusion
This compound is a chiral building block with significant potential in drug discovery. This technical guide has provided a comprehensive overview of its properties, a detailed protocol for its enantioselective synthesis, and a systematic approach to its analytical characterization, with a focus on chiral HPLC. By understanding and applying the principles and methodologies outlined in this document, researchers and drug development professionals can effectively utilize this compound to advance their research and development efforts in the pursuit of novel therapeutics.
References
Sources
An In-Depth Technical Guide to the Stereoselective Synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust and stereoselective pathway for the synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, a valuable chiral amine in pharmaceutical research and development. The synthesis commences with the formation of the key intermediate, 3-methoxypropiophenone, via a Grignard reaction. The critical stereochemistry is introduced through a diastereoselective reductive amination strategy, employing (R)-tert-butanesulfinamide as an efficient chiral auxiliary. This guide details the experimental protocols, explains the mechanistic underpinnings of each transformation, and provides comprehensive characterization data for the intermediates and the final product. The methodologies presented are designed to be scalable and reproducible, catering to the needs of researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Amines
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. The specific stereochemistry of an amine can profoundly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiopure amines is of paramount importance in medicinal chemistry and drug development.[1] This guide focuses on a practical and reliable pathway to access the (S)-enantiomer of 1-(3-methoxyphenyl)propan-1-amine, a versatile building block for more complex molecular architectures.
The chosen synthetic strategy is a three-stage process, beginning with the synthesis of a key ketone intermediate, followed by the introduction of chirality using a well-established chiral auxiliary, and culminating in the formation of the target hydrochloride salt.
Figure 1: Overall synthetic workflow.
Stage 1: Synthesis of the Key Intermediate: 3-Methoxypropiophenone
The synthesis begins with the preparation of 3-methoxypropiophenone, the prochiral precursor to our target amine. A highly efficient and scalable method for this transformation is the Grignard reaction between 3-methoxyphenylmagnesium bromide and propionitrile.[2][3]
Mechanistic Rationale
The Grignard reagent, formed in situ from 3-bromoanisole and magnesium metal, acts as a potent nucleophile. The carbon-magnesium bond is highly polarized, rendering the carbon atom attached to magnesium strongly nucleophilic. This nucleophile readily attacks the electrophilic carbon of the nitrile group in propionitrile. The resulting imine salt is then hydrolyzed upon acidic workup to yield the desired ketone, 3-methoxypropiophenone. The use of an ether solvent like tetrahydrofuran (THF) is crucial as it solvates the magnesium cation, stabilizing the Grignard reagent.
Figure 2: Key steps in the Grignard synthesis of 3-methoxypropiophenone.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Magnesium turnings | 24.31 | 2.67 g | 0.11 |
| 3-Bromoanisole | 187.04 | 18.7 g | 0.10 |
| Propionitrile | 55.08 | 5.51 g | 0.10 |
| Anhydrous THF | - | 100 mL | - |
| 3 M HCl (aq) | - | As needed | - |
Procedure:
-
Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried prior to use to ensure anhydrous conditions.
-
Grignard Reagent Formation: The flask is charged with magnesium turnings (2.67 g, 0.11 mol) and a small crystal of iodine (as an initiator). A solution of 3-bromoanisole (18.7 g, 0.10 mol) in 40 mL of anhydrous THF is prepared and added to the dropping funnel. A small portion of this solution (~5 mL) is added to the magnesium turnings. The reaction is initiated, which is evident by a color change and gentle refluxing. Once the reaction begins, the remaining 3-bromoanisole solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Propionitrile: The reaction mixture is cooled to 0 °C in an ice bath. A solution of propionitrile (5.51 g, 0.10 mol) in 20 mL of anhydrous THF is added dropwise to the stirred Grignard reagent. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional hour.
-
Workup and Purification: The reaction mixture is cooled again to 0 °C and quenched by the slow, dropwise addition of 50 mL of 3 M aqueous HCl. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 30 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 3-methoxypropiophenone as a colorless to light yellow liquid.[4][5][6]
Characterization of 3-Methoxypropiophenone
| Property | Value |
| Appearance | Colorless to light yellow liquid |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Boiling Point | ~246 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.50-7.45 (m, 2H), 7.38 (t, J=7.9 Hz, 1H), 7.12 (dd, J=8.2, 2.6 Hz, 1H), 3.85 (s, 3H), 2.98 (q, J=7.2 Hz, 2H), 1.22 (t, J=7.2 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 200.5, 159.8, 138.5, 129.5, 120.8, 119.5, 112.4, 55.4, 31.8, 8.5 |
| IR (neat, cm⁻¹) | 2975, 1685 (C=O), 1598, 1485, 1258, 1045 |
Stage 2: Asymmetric Synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine
With the prochiral ketone in hand, the next critical step is the introduction of the chiral center to selectively form the (S)-enantiomer. For this, we will employ a diastereoselective approach using (R)-tert-butanesulfinamide as a chiral auxiliary. This method, pioneered by Ellman, is renowned for its high diastereoselectivity and the reliability of the auxiliary's cleavage.[7][8]
The process involves three key steps:
-
Condensation of 3-methoxypropiophenone with (R)-tert-butanesulfinamide to form the corresponding N-sulfinyl imine.
-
Diastereoselective reduction of the imine to the N-sulfinyl amine.
-
Cleavage of the chiral auxiliary to yield the free amine.
Mechanistic Rationale of Stereoselection
The stereochemical outcome of the reduction is controlled by the bulky tert-butanesulfinyl group. The imine intermediate exists in equilibrium between its (E) and (Z) isomers, with the (E)-isomer generally being more stable. The reducing agent, typically a hydride source like sodium borohydride, preferentially attacks the imine from the less sterically hindered face. The bulky tert-butyl group on the sulfur atom directs the hydride to the opposite face of the C=N double bond, leading to the formation of one diastereomer in significant excess.
Figure 3: Simplified model for diastereoselective hydride reduction.
Experimental Protocol
Part A: Formation of N-(1-(3-methoxyphenyl)propylidene)-(R)-tert-butanesulfinamide
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Methoxypropiophenone | 164.20 | 16.4 g | 0.10 |
| (R)-tert-butanesulfinamide | 121.21 | 12.1 g | 0.10 |
| Titanium (IV) ethoxide | 228.10 | 45.6 g | 0.20 |
| Anhydrous THF | - | 200 mL | - |
Procedure:
-
To a stirred solution of 3-methoxypropiophenone (16.4 g, 0.10 mol) and (R)-tert-butanesulfinamide (12.1 g, 0.10 mol) in anhydrous THF (200 mL) under a nitrogen atmosphere is added titanium (IV) ethoxide (45.6 g, 0.20 mol).
-
The reaction mixture is heated to reflux for 5-6 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and poured into an equal volume of brine with vigorous stirring.
-
The resulting slurry is filtered through a pad of celite, and the filter cake is washed with ethyl acetate.
-
The combined filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude N-sulfinyl imine, which is typically used in the next step without further purification.
Part B: Diastereoselective Reduction
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Crude N-sulfinyl imine | ~267.38 | ~0.10 | ~0.10 |
| Sodium borohydride (NaBH₄) | 37.83 | 7.6 g | 0.20 |
| Anhydrous THF | - | 200 mL | - |
Procedure:
-
The crude N-sulfinyl imine from the previous step is dissolved in anhydrous THF (200 mL) and the solution is cooled to -40 °C.
-
Sodium borohydride (7.6 g, 0.20 mol) is added portion-wise over 30 minutes, ensuring the temperature does not rise above -35 °C.
-
The reaction mixture is stirred at -40 °C for 3-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of methanol, followed by saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the diastereomerically enriched N-sulfinyl amine.
Part C: Cleavage of the Chiral Auxiliary and Formation of the Hydrochloride Salt
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| N-sulfinyl amine | ~269.40 | ~0.09 | ~0.09 |
| 4 M HCl in Dioxane | - | 45 mL | 0.18 |
| Diethyl ether | - | 200 mL | - |
Procedure:
-
The purified N-sulfinyl amine (~0.09 mol) is dissolved in diethyl ether (100 mL) and cooled to 0 °C.
-
A solution of 4 M HCl in dioxane (45 mL, 0.18 mol) is added dropwise with stirring.[5][9]
-
A precipitate will form. The mixture is stirred at 0 °C for 1 hour.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a white solid.[5][9]
Characterization of the Final Product
The identity and purity of the final product, this compound, should be confirmed by a suite of analytical techniques.
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₁₆ClNO |
| Molecular Weight | 201.69 g/mol |
| Melting Point | Expected to be a crystalline solid with a defined melting point |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) (Predicted) | ~8.6 (br s, 3H, NH₃⁺), 7.3 (t, 1H), 6.9-6.8 (m, 3H), 4.2 (m, 1H), 3.8 (s, 3H), 1.9-1.7 (m, 2H), 0.9 (t, 3H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) (Predicted) | ~159.5, 140.0, 130.0, 119.0, 114.0, 113.0, 56.0, 55.0, 29.0, 10.0 |
| Specific Rotation [α]D | Expected to have a specific optical rotation value |
Determination of Enantiomeric Purity
The enantiomeric excess (e.e.) of the final product is a critical measure of the success of the stereoselective synthesis. This is typically determined by chiral High-Performance Liquid Chromatography (HPLC).
Illustrative Chiral HPLC Method:
-
Column: Chiralcel OD-H or a similar polysaccharide-based chiral stationary phase.[10][11][12][13]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point could be 90:10 hexane:isopropanol + 0.1% diethylamine.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
The two enantiomers will exhibit different retention times, allowing for their separation and quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
Safety Considerations
-
Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and under an inert atmosphere (nitrogen or argon).
-
Solvents: Diethyl ether and THF are highly flammable and volatile. Handle in a well-ventilated fume hood away from ignition sources.
-
Reagents: Propionitrile is toxic and flammable. Titanium (IV) ethoxide is moisture-sensitive and corrosive. Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrochloric Acid: Concentrated HCl and its solutions are corrosive. Handle with care in a fume hood.
Conclusion
This technical guide has outlined a detailed and reliable synthetic pathway for the preparation of this compound. The strategy leverages a high-yielding Grignard reaction to construct the key ketone intermediate, followed by a highly diastereoselective reductive amination using the commercially available and recyclable (R)-tert-butanesulfinamide chiral auxiliary. The protocols provided are based on well-established chemical principles and are designed for practical implementation in a research or process development setting. The successful execution of this synthesis will provide access to a valuable enantiopure building block for the discovery and development of new chemical entities.
References
- Wakayama, M., & Ellman, J. A. (2009). Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide. The Journal of Organic Chemistry, 74(7), 2646–2650.
- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Nature Protocols. (n.d.). Asymmetric synthesis of amines using tert-butanesulfinamide.
- National Center for Biotechnology Information. (n.d.). (R)-N-(3-Methoxyphenyl)-tert-butanesulfinamide. PubChem.
- ACS Publications. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry.
- CHIRALCEL® OD-H/OJ-H Instruction Manual. (n.d.).
- ChemicalBook. (n.d.). Methoxypropiophenone(121-97-1) 13C NMR spectrum.
- Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
- ACS Publications. (2021).
- PubChem. (n.d.). 3'-Methoxypropiophenone.
- ScienceDirect. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer.
- Suna, E. (n.d.). Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group.
- Phenomenex. (n.d.).
- Royal Society of Chemistry. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines.
- CHIRALCEL® OD COLUMNS INSTRUCTION MANUAL. (n.d.).
- Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0).
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-methoxypropane.
- ResearchGate. (n.d.). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
- Velocity Scientific Solutions. (n.d.).
- ChemicalBook. (n.d.). 1,3-DIPHENYLPROPANE(1081-75-0) 1H NMR spectrum.
- PDB. (n.d.). 4'-Methoxypropiophenone.
- CSIR-NCL Library, Pune. (2025). Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction.
- BLDpharm. (n.d.). This compound.
- TCI Chemicals. (n.d.). 3-(4-Methoxyphenyl)propan-1-ol.
- BLDpharm. (n.d.). (S)-1-(3-Methoxyphenyl)-N-methylethan-1-amine hydrochloride.
- BLDpharm. (n.d.). 3-(3-Methoxyphenyl)propan-1-amine.
- Chemsrc. (2025). 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one.
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An In-depth Technical Guide to the Enantioselective Synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine
Introduction: The Significance of Chiral Amines in Modern Drug Discovery
The architectural complexity of biologically active molecules necessitates a profound understanding and command of stereochemistry. Chiral amines, in particular, represent a cornerstone of medicinal chemistry, with a significant percentage of pharmaceuticals containing at least one stereogenic amine center.[1] The specific three-dimensional arrangement of these amine-containing molecules is often critical to their therapeutic efficacy and safety profile, as different enantiomers can exhibit vastly different pharmacological activities. (S)-1-(3-Methoxyphenyl)propan-1-amine is a valuable chiral building block, and its enantiomerically pure form is a key intermediate in the synthesis of various pharmaceutical agents. The development of efficient, scalable, and highly selective methods for its synthesis is, therefore, a topic of considerable interest to researchers in drug development and process chemistry.
This technical guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine. We will delve into the mechanistic underpinnings and practical execution of three principal approaches: catalytic asymmetric reductive amination, biocatalytic synthesis using transaminases, and the use of chiral auxiliaries. Each section is designed to provide not only a detailed experimental protocol but also the scientific rationale behind the methodological choices, empowering researchers to not only replicate but also adapt and innovate upon these powerful synthetic transformations.
I. Catalytic Asymmetric Reductive Amination: A Direct and Atom-Economical Approach
Asymmetric reductive amination (ARA) has emerged as one of the most powerful and efficient methods for the synthesis of chiral amines directly from prochiral ketones.[2] This approach is highly atom-economical as it combines the formation of the C-N bond and the creation of the stereocenter in a single, catalytic step. The key to success in ARA lies in the design and selection of a suitable chiral catalyst that can effectively transfer a hydride to the imine intermediate with high stereocontrol.
A. Ruthenium-Catalyzed Direct Asymmetric Reductive Amination with Ammonia
The direct use of ammonia as the amine source in reductive amination is highly desirable from an industrial perspective due to its low cost and the direct production of primary amines.[2] Ruthenium complexes bearing chiral diphosphine ligands have shown remarkable efficacy in this transformation.
The reaction proceeds through the in-situ formation of an imine from 3'-methoxypropiophenone and ammonia, which is then asymmetrically hydrogenated. The presence of an ammonium salt, such as ammonium iodide, has been found to be crucial for achieving high yields and enantioselectivities.[2]
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination
-
Catalyst Preparation: In a glovebox, a pressure-resistant vial is charged with the ruthenium precursor and the chiral ligand (e.g., (S,S)-f-Binaphane) in an appropriate solvent. The mixture is stirred to form the active catalyst.
-
Reaction Setup: To the vial containing the catalyst, add 3'-methoxypropiophenone, the ammonium salt (e.g., ammonium iodide), and the solvent (e.g., toluene).
-
Reaction Execution: The vial is placed in an autoclave. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 bar H₂). The reaction is stirred at the specified temperature (e.g., 80 °C) for the required duration (e.g., 24 hours).
-
Work-up and Purification: After cooling to room temperature and carefully releasing the pressure, the reaction mixture is quenched with an aqueous base (e.g., 1 M NaOH) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched amine.
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| [Ru((S,S)-f-Binaphane)COHI(PPh₃)] / NH₄I | 3'-Methoxypropiophenone | >95 | >90 | [2] |
| Ir-complex / Chiral Phosphoramidite | Various Ketones | High | High | [3][4] |
B. Iridium-Catalyzed Asymmetric Reductive Amination
Iridium-based catalysts, often paired with chiral phosphoramidite ligands, have also proven to be highly effective for the direct asymmetric reductive amination of ketones.[3][4] These systems can operate under milder conditions and offer an alternative catalytic approach to ruthenium-based systems.
II. Biocatalytic Synthesis: Leveraging Nature's Catalysts
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite enantio- and regioselectivity. For the synthesis of chiral amines, transaminases (TAs) are particularly powerful biocatalysts.[1][5]
A. Transaminase-Mediated Asymmetric Synthesis
Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a prochiral ketone, generating a chiral amine and a ketone byproduct (e.g., acetone).[1][5] The reaction is reversible, and strategies to drive the equilibrium towards the product side, such as using a large excess of the amine donor or removing the acetone byproduct, are often employed.
Experimental Protocol: Transaminase-Mediated Synthesis
-
Biocatalyst Preparation: A whole-cell biocatalyst expressing a suitable (S)-selective transaminase is prepared or obtained commercially.
-
Reaction Setup: In a temperature-controlled vessel, the whole-cell biocatalyst is suspended in a buffer solution (e.g., phosphate buffer, pH 7.5). Pyridoxal 5'-phosphate (PLP) cofactor is added.
-
Substrate Addition: 3'-Methoxypropiophenone is added, often dissolved in a co-solvent like DMSO to improve solubility. The amine donor (e.g., isopropylamine) is then added in excess.
-
Reaction Execution: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified period (e.g., 24-48 hours).
-
Work-up and Purification: The reaction is quenched by adding a strong base (e.g., 6 M NaOH) to raise the pH. The product is then extracted with an organic solvent (e.g., ethyl acetate or MTBE). The combined organic layers are dried and concentrated. The enantiomeric excess of the product is determined by chiral HPLC or GC.
| Biocatalyst | Substrate | Conversion (%) | ee (%) | Reference |
| Immobilized (R)-transaminase | 1-phenylpropan-2-one derivatives | 88-89 | >99 | [1][5] |
| Amine Dehydrogenase (MsmeAmDH) | 1-methoxypropan-2-one | 88.3 | 98.6 | [6][7] |
III. Chiral Auxiliary-Mediated Synthesis: A Classical and Reliable Strategy
The use of a chiral auxiliary is a well-established and reliable method for controlling stereochemistry in a synthesis.[8][9] This strategy involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.
A. Synthesis via Diastereoselective Reductive Amination using a Chiral Auxiliary
A common approach involves the condensation of the prochiral ketone with a chiral amine, such as (S)-α-methylbenzylamine, to form a chiral imine. Subsequent reduction of this imine proceeds with diastereoselectivity, controlled by the stereocenter of the auxiliary. The final step is the removal of the auxiliary, typically by hydrogenolysis, to yield the desired chiral primary amine.
Experimental Protocol: Chiral Auxiliary-Mediated Synthesis
-
Imine Formation and Reduction: 3'-Methoxypropiophenone and (S)-α-methylbenzylamine are dissolved in a suitable solvent (e.g., methanol). A reducing agent, such as sodium borohydride, is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion.
-
Work-up and Isolation of Diastereomeric Amine: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude diastereomerically enriched secondary amine. This may be purified by chromatography if necessary.
-
Auxiliary Cleavage: The secondary amine is dissolved in a solvent (e.g., ethanol) and subjected to hydrogenolysis in the presence of a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
-
Final Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude primary amine is then purified, typically by acid-base extraction or column chromatography, to yield the final product.
| Chiral Auxiliary | Key Transformation | Diastereomeric Excess (de) / Enantiomeric Excess (ee) (%) | Reference |
| (S)-α-Methylbenzylamine | Reductive amination / Hydrogenolysis | Good to excellent | High |
| Pseudoephedrine | Diastereoselective alkylation | High | High |
| Evans' Oxazolidinones | Asymmetric alkylation/aldol | High | High |
IV. Conclusion and Future Perspectives
The enantioselective synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine can be achieved through several robust and efficient methodologies. Catalytic asymmetric reductive amination stands out for its atom economy and directness, with both ruthenium and iridium-based systems offering high levels of enantioselectivity. Biocatalysis, particularly through the use of transaminases, provides a green and highly specific route, operating under mild conditions and often yielding products with exceptional optical purity. The classical chiral auxiliary approach remains a reliable and versatile strategy, offering a predictable and controllable means of introducing the desired stereochemistry.
The choice of the optimal synthetic route will depend on various factors, including the desired scale of the synthesis, cost considerations, and the availability of specialized equipment and catalysts. For large-scale industrial production, direct catalytic methods or biocatalysis are often favored due to their efficiency and reduced waste generation. For laboratory-scale synthesis and the rapid generation of diverse analogues, the chiral auxiliary method can be particularly advantageous.
Future research in this area will likely focus on the development of even more active and selective catalysts, both chemical and biological, that can operate under even milder and more sustainable conditions. The continued exploration of the substrate scope of these methods will further expand the toolkit available to synthetic chemists, enabling the efficient and enantioselective synthesis of a wide array of valuable chiral amines for the advancement of drug discovery and development.
V. References
-
A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. (2025). Journal of Organic Chemistry. [Link]
-
Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. Organic Syntheses. [Link]
-
Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. (2020). RSC Advances. [Link]
-
Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. (2020). RSC Publishing. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen. (2018). Journal of the American Chemical Society. [Link]
-
Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen. (2018). PubMed. [Link]
-
Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. (2022). ResearchGate. [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). PubMed. [Link]
-
Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. (2021). White Rose Research Online. [Link]
-
Synthesis of Enantiomerically Pure Michael Adducts. Organic Syntheses. [Link]
-
Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. (2022). PubMed. [Link]
-
Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. (2022). PMC - NIH. [Link]
-
Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2. (2020). PubMed. [Link]
-
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. (2012). Harvard University. [Link]
-
Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. (2021). ResearchGate. [Link]
-
Ir/XuPhos-catalyzed direct asymmetric reductive amination of ketones with secondary amines. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering. (2025). PMC - PubMed Central. [Link]
-
Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. [Link]
Sources
- 1. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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- 9. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, a chiral amine of interest in pharmaceutical development. Due to the limited availability of public experimental spectra for this specific salt, this document leverages foundational spectroscopic principles and data from structurally analogous compounds to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a practical resource for researchers in the synthesis, identification, and characterization of this and related molecules.
Introduction
This compound is a primary amine salt with a chiral center at the carbon adjacent to the nitrogen atom. Its structure incorporates a methoxy-substituted aromatic ring and a propyl chain. The rigorous characterization of such molecules is paramount in drug development to ensure identity, purity, and stability. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, each providing unique and complementary structural information. This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be routinely employed.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to reveal the number of different types of protons and their connectivity. The hydrochloride form means the amine is protonated (-NH3+), and the protons on the nitrogen may be observable, though they are often broad and can exchange with deuterated solvents.[1][2]
Expected Chemical Shifts and Multiplicities:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -NH3+ | 8.0 - 9.0 | Broad singlet | 3H | The acidic protons of the ammonium group are deshielded and often appear as a broad signal. Their chemical shift is highly dependent on concentration and solvent. |
| Ar-H | 6.8 - 7.4 | Multiplets | 4H | The four protons on the benzene ring will appear as a complex multiplet pattern typical of a 1,3-disubstituted ring. |
| -OCH3 | ~3.8 | Singlet | 3H | The three equivalent protons of the methoxy group will appear as a sharp singlet. |
| CH-N | ~4.5 | Triplet | 1H | This methine proton is deshielded by the adjacent ammonium group and will be split by the neighboring methylene group. |
| -CH2- | 1.8 - 2.2 | Multiplet | 2H | These methylene protons are adjacent to both a chiral center and an ethyl group, leading to a potentially complex multiplet. |
| -CH3 | ~0.9 | Triplet | 3H | The terminal methyl group will be split into a triplet by the adjacent methylene group. |
Experimental Protocol for ¹H NMR:
-
Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; D₂O will cause the -NH3+ protons to exchange and disappear from the spectrum, which can be a useful diagnostic tool.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
Logical Relationship of Protons to Predicted ¹H NMR Signals
A diagram illustrating the correlation between the different proton environments in the molecule and their predicted signals in the ¹H NMR spectrum.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbons in the molecule.
Expected Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ar-C (C-O) | ~160 | The aromatic carbon attached to the oxygen of the methoxy group is significantly deshielded. |
| Ar-C | 110 - 140 | The remaining five aromatic carbons will appear in this region. The carbon attached to the propyl-amine chain will be around 140 ppm. |
| -OCH3 | ~55 | The carbon of the methoxy group is typical for an sp³ carbon attached to an oxygen. |
| CH-N | ~58 | The benzylic carbon attached to the nitrogen is deshielded. |
| -CH2- | ~28 | The methylene carbon. |
| -CH3 | ~10 | The terminal methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the key features will be the absorptions from the ammonium group, the aromatic ring, and the ether linkage.
Expected IR Absorption Bands:
| Functional Group | Expected Frequency (cm⁻¹) | Intensity | Comments |
| N-H Stretch (-NH3+) | 2800 - 3200 | Strong, Broad | This very broad and intense envelope is characteristic of an amine salt.[3] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |
| N-H Bend (-NH3+) | 1500 - 1600 | Medium | |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | A series of bands is expected in this region. |
| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) | Strong |
Experimental Protocol for IR Spectroscopy:
-
Prepare the sample as a KBr pellet or a Nujol mull.
-
Acquire the spectrum using an FT-IR spectrometer over the range of 4000 - 400 cm⁻¹.
-
Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Workflow for IR Spectral Analysis
A flowchart outlining the process of identifying key functional groups from the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which can be used to determine the molecular weight and deduce structural features. For this compound, electrospray ionization (ESI) would be a suitable technique.
Predicted Mass Spectrum (ESI+):
The molecule will likely be detected as the protonated free amine, [M+H]⁺, where M is the free amine (C₁₀H₁₅NO, MW = 165.23). The hydrochloride salt itself will dissociate in the ESI source.
-
[M+H]⁺: m/z = 166.12
Expected Fragmentation Pattern:
Phenethylamines are known to undergo characteristic fragmentation in the mass spectrometer.[4][5] The most common fragmentation pathway is the loss of ammonia (NH₃) from the protonated molecule. Another likely fragmentation is the benzylic cleavage.
-
Loss of NH₃: [M+H - NH₃]⁺ = m/z 149.10
-
Benzylic Cleavage: Cleavage of the C-C bond between the benzylic carbon and the ethyl group would result in a fragment with m/z = 135.08 (the methoxybenzyl fragment).
Experimental Protocol for Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infuse the sample directly into the ESI source of the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
If further structural information is needed, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and analyze the resulting fragment ions.
Conclusion
References
-
In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed. (2020). Retrieved from [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. (n.d.). Retrieved from [Link]
-
Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. (2017). Retrieved from [Link]
-
Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019). Retrieved from [Link]
-
Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed. (n.d.). Retrieved from [Link]
-
Mass fragmentations (m/z values) of phenethylamines and tryptamines... - ResearchGate. (n.d.). Retrieved from [Link]
-
Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (2021). Retrieved from [Link]
-
THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS - Canadian Science Publishing. (n.d.). Retrieved from [Link]
-
Vibrational Spectroscopy of Secondary Amine Salts: 1. Assignment of NH 2 + Stretching Frequencies in Crystalline Phases - ACS Publications. (n.d.). Retrieved from [Link]
-
Chiral Discrimination of Acyclic Secondary Amines by 19F NMR | Analytical Chemistry. (2024). Retrieved from [Link]
-
The infrared spectra of secondary amines and their salts - ResearchGate. (2025). Retrieved from [Link]
-
Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. (2019). Retrieved from [Link]
-
Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - Frontiers. (2019). Retrieved from [Link]
-
Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. (2025). Retrieved from [Link]
-
19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing). (2023). Retrieved from [Link]
-
24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.). Retrieved from [Link]
-
3-Methoxybenzylamine - the NIST WebBook. (n.d.). Retrieved from [Link]
-
1-Propanamine, 3-methoxy- - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Amines. (n.d.). Retrieved from [Link]
-
24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. (2023). Retrieved from [Link]
-
Steric and electronic effects on nitrogen-15 chemical shifts of saturated aliphatic amines and their hydrochlorides - ACS Publications. (n.d.). Retrieved from [Link]
Sources
- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride in Organic Solvents
This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride in various organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this chiral amine salt for applications in synthesis, purification, formulation, and analytical method development.
Executive Summary
This compound is a chiral amine salt with significant potential in pharmaceutical research and development. Its solubility in organic solvents is a critical physicochemical parameter that dictates its handling, reactivity, and bioavailability. This guide elucidates the theoretical framework governing the solubility of this compound, provides a detailed experimental protocol for its quantitative determination, and discusses analytical methodologies for accurate measurement. While specific quantitative solubility data for this compound is not extensively published, this guide equips the reader with the necessary knowledge and procedures to generate reliable solubility profiles.
Theoretical Framework: Understanding the Solubility of an Amine Hydrochloride
The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. As an amine hydrochloride, it exists as an ionic salt, which profoundly influences its interaction with different solvent environments.
The "Like Dissolves Like" Principle in the Context of Amine Salts
The adage "like dissolves like" is a fundamental concept in predicting solubility. For this compound, this means its ionic nature favors dissolution in polar solvents that can effectively solvate the charged ammonium cation and the chloride anion.[1] In contrast, its solubility is expected to be limited in non-polar organic solvents.[2]
The molecule possesses both polar (the ammonium hydrochloride group) and non-polar (the methoxyphenyl and propyl groups) regions. The overall solubility in a given organic solvent will be a balance between the favorable interactions of the polar group with polar solvents and the favorable interactions of the non-polar regions with non-polar solvents.[3]
Key Factors Influencing Solubility
Several factors contribute to the solubility of this chiral amine salt:
-
Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, are generally good solvents for amine hydrochlorides.[2] Alcohols like methanol and ethanol are expected to be effective solvents.[4]
-
Crystal Lattice Energy: The strength of the ionic interactions in the crystal lattice of the salt must be overcome by the energy of solvation for dissolution to occur. A higher lattice energy will generally lead to lower solubility.
-
Temperature: The solubility of most solids in liquids increases with temperature, as the dissolution process is often endothermic.[5]
-
pH of the Medium: While more relevant in aqueous systems, the acidity or basicity of the organic solvent can influence the equilibrium between the amine salt and its free base form, thereby affecting solubility.[6]
Qualitative Solubility Profile
Based on the general principles of amine salt solubility, a qualitative prediction for this compound can be summarized as follows:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | High | Solvents like methanol, ethanol, and isopropanol can form strong hydrogen bonds and effectively solvate the ammonium and chloride ions. |
| Polar Aprotic | Moderate to Low | Solvents like acetone and acetonitrile have dipole moments that can interact with the ions, but lack the hydrogen bonding capability of protic solvents. |
| Non-Polar | Very Low | Solvents like toluene and hexane lack the polarity to overcome the crystal lattice energy of the ionic salt, leading to poor solvation and minimal solubility.[2] |
Experimental Determination of Thermodynamic Solubility: A Step-by-Step Guide
To obtain precise and reliable quantitative solubility data, the shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[2][7] This section provides a detailed protocol for its implementation.
Principle of the Shake-Flask Method
The shake-flask method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.[8][9]
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Experimental Protocol
Materials:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, compatible with the organic solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation:
-
Add an excess of this compound to a series of vials. The excess solid should be visually apparent throughout the experiment.
-
Pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered saturate solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (see Section 5.0) to determine the concentration of the dissolved compound.
-
Calculate the solubility by correcting for the dilution factor.
-
Analytical Methods for Quantification
Accurate quantification of the dissolved this compound is critical for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible (UV-Vis) Spectroscopy are two commonly employed techniques.[10][11]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a powerful technique for separating and quantifying compounds.[10]
Principle: The diluted sample is injected into the HPLC system, where it is separated on a chromatographic column. The compound of interest is detected by its absorbance of UV light, and the resulting peak area is proportional to its concentration.
Method Development Considerations:
-
Column: A reversed-phase C18 column is a common starting point for the analysis of moderately polar compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The methoxyphenyl group in the analyte provides a good chromophore for UV detection.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of the compound to ensure maximum sensitivity. This can be determined by running a UV scan of a standard solution.
-
Standard Curve: A standard curve must be prepared by analyzing a series of solutions of known concentrations of this compound. This curve is used to determine the concentration of the unknown samples.
UV-Visible (UV-Vis) Spectroscopy
For a more direct and often faster analysis, UV-Vis spectroscopy can be employed, provided there are no interfering substances in the solvent that absorb at the same wavelength.[12][13]
Principle: This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[12]
Procedure:
-
Determine λmax: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance.
-
Prepare a Standard Curve: Create a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to generate a calibration curve.
-
Analyze the Sample: Measure the absorbance of the appropriately diluted, filtered saturate solution and use the standard curve to determine its concentration.
Method Validation
Whichever analytical method is chosen, it must be validated to ensure its accuracy, precision, linearity, and robustness for the intended purpose.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner.
Table of Expected Solubility Data:
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) at 25°C | Solubility (mol/L) at 25°C |
| Methanol | 32.7 | To be determined | To be determined |
| Ethanol | 24.5 | To be determined | To be determined |
| Isopropanol | 19.9 | To be determined | To be determined |
| Acetone | 20.7 | To be determined | To be determined |
| Acetonitrile | 37.5 | To be determined | To be determined |
| Dichloromethane | 9.1 | To be determined | To be determined |
| Toluene | 2.4 | To be determined | To be determined |
Note: The values in this table are placeholders and must be populated with experimentally determined data.
The relationship between solvent properties (e.g., dielectric constant, hydrogen bonding capacity) and the measured solubility should be analyzed to gain a deeper understanding of the dissolution mechanism.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a sound theoretical understanding with a robust experimental protocol and validated analytical methods, researchers can generate the high-quality solubility data essential for advancing their research and development activities. The principles and procedures outlined herein are broadly applicable to the solubility determination of other pharmaceutical salts.
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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ResearchGate. (n.d.). Solubility Determination and Thermodynamic Modeling of Amitriptyline Hydrochloride in 13 Pure Solvents at Temperatures of 283.15–323.15 K | Request PDF. [Link]
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Filo. (2025). Amines salts are soluble in water but insoluble in organic solvent.This i... [Link]
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ResearchGate. (2025). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K | Request PDF. [Link]
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A Framework for Investigating the Potential Pharmacological Activity of (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride
An In-Depth Technical Guide
Abstract
(S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride is a chiral molecule belonging to the phenethylamine class. While its chemical structure suggests potential interaction with central nervous system targets, a comprehensive pharmacological profile is not currently available in peer-reviewed literature. This technical guide provides a structured, evidence-based framework for the systematic investigation of its pharmacological activity. By analyzing the structure-activity relationships (SAR) of its close positional isomer, 3-Methoxyamphetamine (3-MA), and other related compounds, we hypothesize that this compound is a potential modulator of monoaminergic systems. This document outlines a multi-tiered research workflow, from initial in vitro screening of monoamine transporters and receptors to subsequent in vivo behavioral assays. Detailed, self-validating protocols are provided for each experimental stage to guide researchers in drug discovery and development. The ultimate goal is to equip scientific professionals with the necessary strategic and methodological tools to thoroughly characterize this novel chemical entity.
Introduction and Rationale for Investigation
Chemical Identity and Stereochemistry
This compound is a specific enantiomer of a phenylpropanamine derivative. Its core structure consists of a phenyl ring substituted with a methoxy group at the meta (3) position, attached to a propane chain with an amine group at the first carbon (C1). The "(S)" designation specifies the stereochemical configuration at the chiral center (C1).
The hydrochloride salt form is typically used to improve solubility and stability for research purposes.
Structural Comparison with 3-Methoxyamphetamine (3-MA)
A critical step in predicting the pharmacology of a novel compound is to compare it with structurally similar, well-characterized molecules. The closest and most informative analog is 3-Methoxyamphetamine (3-MA), or 1-(3-methoxyphenyl)propan-2-amine.[2]
The key structural difference lies in the position of the amine group on the propane chain:
-
(S)-1-(3-Methoxyphenyl)propan-1-amine: Amine group at C1 (a benzylic amine).
-
3-Methoxyamphetamine (3-MA): Amine group at C2.
This seemingly minor shift from a secondary to a benzylic amine can significantly alter pharmacological activity, including binding affinity, efficacy, and selectivity for monoamine transporters and receptors. However, the shared phenylpropanamine backbone and the meta-methoxy group strongly suggest that the primary targets will likely reside within the monoaminergic systems (dopamine, norepinephrine, and serotonin).
The Core Hypothesis: A Potential Monoaminergic Modulator
Based on the amphetamine-like scaffold, the central hypothesis is that this compound functions as a monoamine transporter ligand . It may act as a substrate (releaser), an inhibitor of reuptake, or a combination thereof. Its specific profile—whether it is selective for one transporter (e.g., SERT, DAT, or NET) or acts as a dual or triple reuptake inhibitor/releaser—is the primary objective of the proposed investigation.
Predicted Pharmacological Profile Based on Structural Analogs
The known pharmacology of 3-MA provides a foundational dataset from which to extrapolate a potential profile for our target compound.
The Primary Analog: 3-Methoxyamphetamine (3-MA)
3-MA is classified as a combined serotonin-norepinephrine-dopamine releasing agent (SNDRA).[2] This classification is based on its ability to induce the release of these key neurotransmitters. In animal studies, it produces psychostimulant-like effects such as hyperlocomotion.[2] While it showed no psychedelic effects in humans at a 50 mg dose, it did produce sympathomimetic effects.[2]
The table below summarizes the key in vitro pharmacological data for 3-MA.
| Target | Assay Type | Value (nM) | Species | Reference |
| Norepinephrine Transporter (NET) | Release (EC₅₀) | 58.0 | Rat | [2] |
| Dopamine Transporter (DAT) | Release (EC₅₀) | 103 | Rat | [2] |
| Serotonin Receptor 5-HT₁ | Binding (Kᵢ) | 2,660 | Rat | [2] |
| Serotonin Receptor 5-HT₂ | Binding (Kᵢ) | 7,850 | Rat | [2] |
| Trace Amine-Associated Receptor 1 (TAAR1) | Agonism | Micromolar Potency | Human | [2] |
This data suggests that 3-MA is a potent norepinephrine and dopamine releaser with weak affinity for serotonin receptors. The lack of reported serotonin release data is a notable gap, but its classification as an SNDRA implies activity at SERT.[2]
Potential for Direct Receptor Interactions
While the primary mechanism of many amphetamines is action at monoamine transporters, direct receptor binding cannot be ruled out.[3] The low micromolar affinity of 3-MA for 5-HT₁ and 5-HT₂ receptors suggests that our target compound is unlikely to be a high-affinity ligand at these sites, but this must be experimentally verified.[2] Similarly, weak agonism at TAAR1 is a possibility.[2]
A Proposed Workflow for In Vitro Pharmacological Characterization
A tiered approach is recommended to efficiently determine the primary pharmacological targets and mechanism of action. The workflow begins with the highest probability targets—the monoamine transporters—and proceeds to secondary and tertiary targets.
Tier 1: Monoamine Transporter Profiling
Causality: The amphetamine-like core structure makes monoamine transporters the most probable high-affinity targets.[3] Determining affinity (Ki), uptake inhibition (IC₅₀), and release potential (EC₅₀) is crucial to define the compound's primary mechanism of action.[4][5]
This protocol determines the affinity (Ki) of the test compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
-
Cell Culture: Utilize human embryonic kidney (HEK293) cells stably transfected with human DAT, SERT, or NET. Culture cells to ~80-90% confluency.
-
Membrane Preparation: Harvest cells, homogenize in an appropriate buffer (e.g., Tris-HCl), and centrifuge to pellet cell membranes. Resuspend membranes to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membrane preparation.
-
A specific radioligand at a concentration near its Kd value (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
-
Incubation: Incubate plates at room temperature for 60-120 minutes to reach equilibrium.
-
Termination & Filtration: Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/B) using a cell harvester. Wash filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine IC₅₀ values using non-linear regression analysis. Convert IC₅₀ to Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
This protocol measures the compound's ability to block the reuptake of neurotransmitters.
-
Cell Culture: Use HEK293 cells expressing hDAT, hSERT, or hNET, plated in 96-well plates.
-
Pre-incubation: Wash cells with Krebs-HEPES buffer. Pre-incubate the cells with varying concentrations of the test compound for 10-20 minutes at 37°C.
-
Uptake Initiation: Add a tritiated substrate ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) at a final concentration of ~5-10 nM and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[4][5]
-
Termination: Aspirate the medium and rapidly wash the cells with ice-cold buffer to stop the uptake process.
-
Lysis & Quantification: Lyse the cells and measure the internalized radioactivity via liquid scintillation counting.
-
Data Analysis: Plot the inhibition of uptake against the log concentration of the test compound to determine the IC₅₀ value.
Tier 2: Secondary Target Screening
Causality: If the compound shows high affinity for monoamine transporters, it is important to assess its selectivity by screening against a panel of common CNS receptors. This helps identify potential off-target effects or polypharmacology that could influence the in vivo profile.
This is typically performed as a service by a contract research organization (CRO) but follows the same principles as Protocol 3.1.1.
-
Target Selection: A standard panel should include, at a minimum:
-
Serotonin receptors (5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂C)
-
Dopamine receptors (D₁, D₂, D₃)
-
Adrenergic receptors (α₁, α₂, β)
-
-
Assay: A single high concentration of the test compound (e.g., 1 or 10 µM) is screened against the panel using radioligand binding assays.
-
Data Analysis: Results are reported as percent inhibition of radioligand binding. Any target showing significant inhibition (>50%) should be followed up with a full concentration-response curve to determine Ki.
Tier 3: Enzyme Inhibition Screening
Causality: Some phenethylamine derivatives are known to inhibit monoamine oxidase (MAO), the enzyme responsible for degrading monoamine neurotransmitters.[6] MAO inhibition could potentiate the effects of monoamine release or reuptake inhibition.
This protocol assesses the potential of the compound to inhibit MAO-A and MAO-B.
-
Enzyme Source: Use recombinant human MAO-A and MAO-B or human liver microsomes.[7]
-
Assay Setup: In a 96-well plate, pre-incubate the enzyme source with varying concentrations of the test compound. Include known inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.[7]
-
Reaction Initiation: Add a fluorogenic substrate (e.g., kynuramine or a commercial alternative).[7]
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Quantification: Measure the fluorescent product using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
A Proposed In Vivo Evaluation Strategy
Once a robust in vitro profile is established, in vivo studies in rodent models are necessary to understand the compound's integrated physiological and behavioral effects. The choice of models should be guided by the in vitro data.
Foundational Behavioral Assessment
Causality: The first step in vivo is to determine the compound's effect on gross locomotor activity. This provides a dose-response curve for general CNS activity and helps identify a suitable dose range for subsequent, more specific behavioral tests.
-
Apparatus: A square arena (e.g., 40x40 cm) equipped with infrared beams or video tracking software.
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
-
Procedure: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal, oral). After a set pre-treatment time (e.g., 30 minutes), place the animal in the center of the open field.
-
Data Collection: Record activity for 30-60 minutes. Key parameters include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Interpretation: An increase in distance traveled suggests a psychostimulant effect. An increase in center time may indicate an anxiolytic effect.
Investigating Potential Antidepressant and Anxiolytic-like Effects
Causality: If the in vitro profile shows significant interaction with SERT and/or NET, investigating antidepressant and anxiolytic properties is a logical next step.[8][9] These are validated models for screening drugs with these potential therapeutic effects.[10]
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Procedure: Administer the test compound or a positive control (e.g., fluoxetine) 60 minutes before the test. Place the mouse in the cylinder for a 6-minute session.[9]
-
Data Analysis: Score the last 4 minutes of the session for time spent immobile. A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.[9]
-
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.
-
Procedure: Administer the test compound or a positive control (e.g., diazepam) 30 minutes before the test. Place the animal in the center of the maze, facing an open arm.
-
Data Collection: Allow the animal to explore for 5 minutes. Record the number of entries into and the time spent in the open and closed arms.
-
Interpretation: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.[8]
Data Synthesis and Future Directions
The culmination of this multi-tiered investigation will be a comprehensive pharmacological profile of this compound. By integrating the in vitro data (target affinities and mechanisms) with the in vivo data (behavioral outcomes), researchers can build a robust understanding of the compound.
-
If the profile is stimulant-like (DAT/NET active, hyperlocomotion): Future studies could explore its potential as a tool for ADHD research or as a novel stimulant, focusing on abuse liability (e.g., self-administration models).
-
If the profile is antidepressant/anxiolytic-like (SERT/NET active, active in FST/EPM): Further investigation into its potential as a therapeutic for mood disorders would be warranted. This would include chronic dosing studies and assessment of side-effect profiles (e.g., cardiovascular effects, serotonergic toxicity).
-
If the profile is mixed: The compound may represent a novel form of polypharmacology, requiring more complex studies to dissect the contribution of each target to the overall behavioral effect.
Subsequent steps in the drug development pipeline would include absorption, distribution, metabolism, and excretion (ADME) studies, as well as initial toxicology screens to establish a preliminary safety profile.
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Wikipedia. 3,4-Dimethoxyamphetamine. [Link]
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MDMA (3,4-Methylenedioxymethamphetamine) Drug Information. DrugBank. [Link]
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Jin, Z., et al. (2017). Evaluation of the Anxiolytic and Antidepressant Activities of the Aqueous Extract from Camellia euphlebia Merr. ex Sealy in Mice. PubMed Central. [Link]
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Kumar, A., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]
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Daws, L.C., et al. (2007). Serotonin 5-HT2B Receptors Are Required for 3,4-Methylenedioxymethamphetamine-Induced Hyperlocomotion and 5-HT Release In Vivo and In Vitro. PubMed Central. [Link]
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Malachkar, A., et al. (2010). Binding of dopamine and 3-methoxytyramine as l-DOPA metabolites to human alpha(2)-adrenergic and dopaminergic receptors. Neuroscience Research. [Link]
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Tseng, L.F., et al. (1976). Effects of para-methoxyamphetamine and 2,5-dimethoxyamphetamine on serotonergic mechanisms. PubMed. [Link]
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Carroll, F.I., et al. (2012). Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. PubMed Central. [Link]
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Greiner, E., et al. (2006). Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. Journal of Medicinal Chemistry. [Link]
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Singh, S. (2008). Development of 3-phenyltropane Analogues With High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. PubMed. [Link]
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Pifl, C., et al. (2016). Heightened Dopaminergic Response to Amphetamine at the D3 Dopamine Receptor in Methamphetamine Users. PubMed Central. [Link]
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An In-depth Technical Guide to (S)-1-(3-Methoxyphenyl)propan-1-amine as a Chiral Building Block
Abstract: This technical guide provides a comprehensive overview of (S)-1-(3-methoxyphenyl)propan-1-amine, a critical chiral building block in modern pharmaceutical and fine chemical synthesis. We will explore its fundamental physicochemical properties, delve into established and innovative methods for its stereoselective synthesis, and highlight its application in the construction of complex, high-value molecules. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this versatile chiral amine.
Introduction: The Imperative of Chirality in Modern Chemistry
In the realm of drug discovery and materials science, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is often the determining factor of biological activity and material properties. Many pharmaceutical compounds are chiral, existing as enantiomers which are non-superimposable mirror images of each other. Frequently, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or, in some cases, cause undesirable side effects[1]. This reality places immense importance on asymmetric synthesis: the ability to produce a single, desired enantiomer of a chiral molecule.
Chiral building blocks, such as (S)-1-(3-methoxyphenyl)propan-1-amine, are foundational to this endeavor. These are relatively simple, enantiomerically pure molecules that serve as starting points or key intermediates, introducing a specific stereocenter that is carried through a synthetic sequence to define the chirality of the final product. The amine functionality, in particular, is a cornerstone of medicinal chemistry, present in over 80% of all drugs and drug candidates[2]. The strategic use of chiral amines like the subject of this guide enables more efficient, predictable, and cost-effective routes to complex, enantiopure pharmaceutical agents.
Physicochemical Profile
A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. (S)-1-(3-Methoxyphenyl)propan-1-amine is a chiral primary amine whose properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | [3] |
| Molecular Weight | 165.23 g/mol | [3] |
| CAS Number | 623143-35-1 (for hydrochloride salt) | [4][5] |
| Appearance | Liquid (free base) | |
| Storage Conditions | Inert atmosphere, room temperature | [5] |
Note: Specific values for boiling point and optical rotation can vary based on purity and measurement conditions. Data should be confirmed with the certificate of analysis from the supplier.
Stereoselective Synthesis and Chiral Resolution
The value of (S)-1-(3-methoxyphenyl)propan-1-amine is entirely dependent on its enantiomeric purity. Obtaining this specific stereoisomer from a racemic mixture or synthesizing it directly requires precise stereochemical control. The primary methods employed are enzymatic kinetic resolution and asymmetric synthesis using chiral auxiliaries.
Dynamic Kinetic Resolution (DKR)
Dynamic Kinetic Resolution (DKR) is a powerful technique that combines the enantioselective reaction of an enzyme with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product[6].
For primary amines, DKR typically involves a lipase, such as Candida antarctica lipase B (often immobilized as Novozym-435), which selectively acylates one enantiomer of the amine[6][7]. Simultaneously, a metal catalyst (e.g., based on palladium or ruthenium) racemizes the unreacted amine, continuously feeding the enzyme with the reactive enantiomer[7][8].
Workflow: Dynamic Kinetic Resolution of 1-(3-Methoxyphenyl)propan-1-amine
Caption: Workflow for Dynamic Kinetic Resolution (DKR) of a racemic amine.
Protocol: Chemoenzymatic DKR of a Benzylic Amine
This generalized protocol is based on established methods for the DKR of primary amines[6][7].
-
Reactor Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), add the racemic 1-(3-methoxyphenyl)propan-1-amine (1.0 eq), the racemization catalyst (e.g., Pd/AlO(OH) nanocatalyst, 1-2 mol%), and the immobilized lipase (e.g., Novozym-435, 20-30 mg/mmol of amine)[6].
-
Solvent and Acyl Donor: Add an anhydrous, non-polar solvent such as toluene or ethyl acetate. Ethyl acetate can also serve as the acyl donor[6].
-
Reaction Conditions: Heat the reaction mixture to a temperature compatible with both catalysts, typically between 70-100 °C[6]. Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC to determine the conversion and enantiomeric excess (ee) of the product amide.
-
Work-up: Once the reaction reaches completion (>99% conversion), cool the mixture to room temperature. Filter off the immobilized enzyme and the heterogeneous racemization catalyst. The catalysts can often be washed and recycled[6].
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude (S)-amide.
-
Hydrolysis: Cleave the amide bond by heating with an aqueous acid (e.g., 3M HCl) or base (e.g., 3M NaOH) to liberate the free (S)-amine.
-
Purification: After hydrolysis, perform an extraction to isolate the enantiomerically pure (S)-1-(3-methoxyphenyl)propan-1-amine. Purify further by distillation or chromatography if necessary.
Applications in Asymmetric Synthesis
The primary utility of (S)-1-(3-methoxyphenyl)propan-1-amine is as a chiral precursor or a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction[9].
As a Precursor in Pharmaceutical Synthesis
Chiral amines are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The stereocenter of the amine is incorporated directly into the final molecular scaffold. While a specific, large-scale application for (S)-1-(3-Methoxyphenyl)propan-1-amine is not prominently documented in publicly available literature, its structural motifs are highly relevant. For instance, related chiral phenylethylamines are precursors to drugs like Rivastigmine, used for Alzheimer's disease[10]. The synthesis of the anti-asthma drug (R,R)-Formoterol utilizes a similar chiral amine, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, which is synthesized using a chiral auxiliary approach[11]. This highlights the established role of such building blocks in drug manufacturing.
As a Chiral Auxiliary
(S)-1-(3-Methoxyphenyl)propan-1-amine can be used to form chiral imines or amides, which then direct the stereochemistry of subsequent reactions, such as alkylations or additions to the carbonyl group.
Reaction Scheme: Use as a Chiral Auxiliary
Caption: General scheme for using a chiral amine as a recoverable auxiliary.
The principle relies on the steric hindrance provided by the auxiliary, which forces an incoming reagent to attack the prochiral center from the less hindered face, thereby creating a new stereocenter with a predictable configuration. A highly successful and widely used example of this strategy is Ellman's tert-butanesulfinamide auxiliary, which has been used on metric-ton scales for the synthesis of a vast number of chiral amines for drug discovery and production[1][2]. After the desired transformation, the auxiliary is cleaved and can be recovered for reuse, making the process atom-economical.
Conclusion
(S)-1-(3-Methoxyphenyl)propan-1-amine stands as a valuable and versatile tool in the arsenal of the modern synthetic chemist. Its utility is rooted in the fundamental importance of chirality in biological systems. Through robust synthetic methods like dynamic kinetic resolution, this building block can be accessed in high enantiomeric purity. Its subsequent application, either as a direct precursor or as a recoverable chiral auxiliary, provides a reliable pathway for introducing chirality into complex target molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of well-characterized and readily accessible chiral building blocks like (S)-1-(3-methoxyphenyl)propan-1-amine will only increase.
References
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Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. (n.d.). MDPI. Retrieved from [Link]
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(S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, CAS No. 623143-35-1. (n.d.). iChemical. Retrieved from [Link]
-
Norgestrel. (n.d.). Wikipedia. Retrieved from [Link]
-
Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620–17621. Retrieved from [Link]
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Kim, M. J., Kim, W. H., Han, K., Choi, Y. K., & Park, J. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(7), 1157–1159. Retrieved from [Link]
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-
Martín-Matute, B., & Bäckvall, J. E. (2015). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society, 137(28), 8835–8848. Retrieved from [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. Retrieved from [Link]
-
Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0). (n.d.). Cheméo. Retrieved from [Link]
-
Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory, Yale University. Retrieved from [Link]
-
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (n.d.). MDPI. Retrieved from [Link]
- Preparation of 3-methoxy propanamine. (n.d.). Google Patents.
- New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (n.d.). Google Patents.
-
Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). MDPI. Retrieved from [Link]
-
(R)-1-(3-Methoxyphenyl)propan-1-amine. (n.d.). Lead Sciences. Retrieved from [Link]
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Methodological & Application
Chiral Resolution of Carboxylic Acids Utilizing (S)-1-(3-Methoxyphenyl)propan-1-amine Hydrochloride: A Detailed Technical Guide for Researchers
This comprehensive guide provides a detailed exploration of the principles and practices for the chiral resolution of racemic carboxylic acids using (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth protocols, mechanistic insights, and data presentation to facilitate the successful separation of enantiomers, a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs).
The Imperative of Chirality in Drug Development
In the pharmaceutical landscape, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs to ensure safety and efficacy. This necessitates robust and scalable methods for separating racemic mixtures, a process known as chiral resolution.[1]
Diastereomeric Salt Resolution: A Timeless and Powerful Technique
Among the various methods for chiral resolution, the formation of diastereomeric salts followed by fractional crystallization remains one of the most widely used and industrially viable techniques. This classical method, pioneered by Louis Pasteur, leverages the principle that while enantiomers possess identical physical properties, diastereomers do not.
The process involves reacting a racemic mixture of an acidic or basic compound with an enantiomerically pure resolving agent. This acid-base reaction yields a pair of diastereomeric salts. Due to their distinct crystalline structures and intermolecular interactions, these diastereomeric salts exhibit different solubilities in a given solvent system. This disparity in solubility allows for the separation of the less soluble diastereomer through crystallization, from which the desired enantiomer can be liberated.[2][3]
This compound: A Promising Resolving Agent
This compound is a chiral amine that serves as an effective resolving agent for racemic carboxylic acids. Its utility is rooted in its ability to form well-defined crystalline salts with carboxylic acids. The presence of the methoxy-substituted phenyl ring and the ethyl group attached to the chiral center can lead to specific intermolecular interactions within the crystal lattice of the diastereomeric salts, enhancing the solubility differences required for successful resolution.
While specific application notes for this particular resolving agent are not extensively documented in publicly available literature, its structural similarity to other widely used aralkylamine resolving agents, such as (S)-(-)-α-methylbenzylamine, suggests its applicability in the resolution of various racemic carboxylic acids, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and other aryl-substituted acids.[4][5]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the chiral resolution of a generic racemic carboxylic acid using (S)-1-(3-Methoxyphenyl)propan-1-amine as the free base, which is liberated from its hydrochloride salt prior to use. It is imperative to note that the optimal conditions, including the choice of solvent, stoichiometry, and temperature profile, are substrate-dependent and require empirical optimization.
Liberation of the Free Amine from this compound
Objective: To obtain the free amine of the resolving agent from its hydrochloride salt for subsequent use in the resolution process.
Materials:
-
This compound
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of this compound in deionized water.
-
Cool the aqueous solution in an ice bath and slowly add the NaOH solution with stirring until the pH of the solution is greater than 11.
-
Transfer the basic aqueous solution to a separatory funnel and extract the liberated free amine with an organic solvent (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the oily (S)-1-(3-Methoxyphenyl)propan-1-amine free base.
Diastereomeric Salt Formation and Fractional Crystallization
Objective: To form diastereomeric salts of the racemic carboxylic acid with the chiral amine and isolate the less soluble diastereomer through crystallization.
Materials:
-
Racemic carboxylic acid
-
(S)-1-(3-Methoxyphenyl)propan-1-amine (free base from Protocol 4.1)
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures thereof)
-
Heating and stirring apparatus
-
Crystallization vessel
-
Vacuum filtration setup
Procedure:
-
Solvent Screening: In small-scale trials, investigate the solubility of the racemic acid and the chiral amine in various solvents to identify a suitable crystallization solvent or solvent system. The ideal solvent should dissolve both the acid and the amine upon heating but allow for the selective crystallization of one diastereomeric salt upon cooling.
-
Salt Formation: In a crystallization vessel, dissolve the racemic carboxylic acid (1.0 equivalent) in the chosen solvent with gentle heating and stirring. In a separate flask, dissolve (S)-1-(3-Methoxyphenyl)propan-1-amine (0.5 to 1.0 equivalent) in the same solvent.
-
Slowly add the amine solution to the carboxylic acid solution with continuous stirring. The formation of a precipitate may be observed.
-
Crystallization: Heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. For further crystallization, the vessel can be placed in a refrigerator or an ice bath.
-
Isolation: Collect the precipitated crystals of the less soluble diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Recrystallization (Optional but Recommended): To enhance the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system.
Liberation of the Enantiomerically Enriched Carboxylic Acid
Objective: To recover the enantiomerically pure carboxylic acid from the isolated diastereomeric salt.
Materials:
-
Diastereomerically pure salt from Protocol 4.2
-
Aqueous hydrochloric acid (HCl) solution (e.g., 2 M)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend the purified diastereomeric salt in water.
-
With vigorous stirring, add the HCl solution dropwise until the pH of the solution is less than 2. This will protonate the carboxylate and the amine.
-
The free enantiomerically enriched carboxylic acid will often precipitate out of the solution. If it remains dissolved, extract it into an organic solvent (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Data Presentation and Analysis
The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the desired product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for determining the e.e.
Table 1: Key Parameters for Optimization of Chiral Resolution
| Parameter | Rationale and Considerations | Typical Range/Values |
| Solvent System | The solubility difference between the diastereomeric salts is highly solvent-dependent. A systematic screening of solvents with varying polarities is crucial. | Alcohols (Methanol, Ethanol, Isopropanol), Acetonitrile, Ethyl Acetate, Toluene, and their mixtures with water. |
| Stoichiometry of Resolving Agent | The molar ratio of the resolving agent to the racemic compound can significantly influence the yield and purity of the isolated diastereomer.[2] | 0.5 to 1.0 equivalents of the chiral amine per equivalent of the racemic acid. |
| Temperature Profile | The cooling rate during crystallization affects crystal size and purity. Slow cooling generally yields higher purity crystals. | Dissolution at elevated temperatures (40-80 °C), followed by slow cooling to room temperature and then further cooling to 0-5 °C. |
| Crystallization Time | Sufficient time must be allowed for the less soluble diastereomer to crystallize. | 2 to 24 hours. |
Visualizing the Workflow and Underlying Principles
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the chemical transformations involved in the chiral resolution process.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Chemical principle of diastereomeric salt resolution.
Conclusion
The chiral resolution of racemic carboxylic acids through diastereomeric salt formation with this compound is a potent strategy for accessing enantiomerically pure compounds. While the development of a successful resolution protocol is often an empirical process, a systematic approach to screening solvents, stoichiometry, and crystallization conditions, as outlined in this guide, will significantly enhance the probability of success. The principles and protocols detailed herein provide a solid foundation for researchers to develop robust and efficient chiral separation methods, thereby advancing the synthesis of single-enantiomer pharmaceuticals.
References
-
Béni, S., et al. (2014). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4988. [Link]
-
Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1845-1854. [Link]
-
Myers, A. G., et al. (2011). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Organic Letters, 13(24), 6472-6475. [Link]
-
Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research, 62(4), 1849-1858. [Link]
-
ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence...[Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Lam, A. W. H., & Ng, K. M. (2004). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Annual Meeting, Conference Proceedings.
-
Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Miyata, M., et al. (2023). Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. Crystal Growth & Design, 23(12), 8567-8575. [Link]
-
Kwan, M. H. T., et al. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]
- Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
Sources
Introduction: The Strategic Role of (S)-1-(3-Methoxyphenyl)propan-1-amine in Modern Asymmetric Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Chiral amines, in particular, are foundational components, present in over 40% of pharmaceuticals.[1] (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride emerges as a valuable chiral building block, offering a reliable and efficient tool for the introduction of chirality. Its utility is primarily centered on its function as a chiral resolving agent, leveraging the classical and robust method of diastereomeric salt formation. This guide provides a detailed exploration of its applications, underpinned by mechanistic insights and actionable protocols, to empower researchers in their synthetic endeavors.
Core Application: Chiral Resolution of Racemic Carboxylic Acids via Diastereomeric Salt Formation
The most prevalent and powerful application of (S)-1-(3-Methoxyphenyl)propan-1-amine is in the separation of racemic mixtures of chiral carboxylic acids.[2] This classical chemical resolution technique, pioneered by Louis Pasteur, remains a cornerstone of industrial and laboratory-scale enantiomer separation due to its scalability and cost-effectiveness.[3][4]
The Underlying Principle: Exploiting Differential Solubility
The process hinges on a straightforward acid-base reaction between the enantiomerically pure amine (the resolving agent) and a racemic carboxylic acid. This reaction generates a pair of diastereomeric salts. While enantiomers possess identical physical properties, diastereomers do not. This crucial difference, particularly in their solubility in a given solvent system, is the key to their separation.[2] By carefully selecting the solvent and controlling crystallization conditions, one diastereomeric salt is induced to precipitate from the solution, while the other remains dissolved.
The precipitated salt, now enriched in one enantiomer of the acid, is then physically separated. A simple acid-base workup is subsequently used to break the salt apart, yielding the desired, enantiomerically enriched carboxylic acid and recovering the chiral amine resolving agent for potential reuse.[5]
Workflow for Diastereomeric Salt Resolution
The logical flow of this resolution process is a systematic procedure involving salt formation, selective crystallization, isolation, and liberation of the target enantiomer.
Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.
Experimental Protocol: Resolution of Racemic Ibuprofen
This protocol provides a representative example of resolving a racemic carboxylic acid. The choice of solvent and stoichiometry is critical and often requires empirical optimization for new substrates.
Materials & Reagents:
-
Racemic Ibuprofen (1.0 eq)
-
This compound (1.0 eq)
-
5 M Sodium Hydroxide (NaOH) solution
-
6 M Hydrochloric Acid (HCl) solution
-
Methanol
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, filtration apparatus, separatory funnel
Procedure:
-
Liberation of the Free Amine:
-
Dissolve this compound (1.0 eq) in deionized water.
-
Cool the solution in an ice bath and slowly add 5 M NaOH solution with stirring until the pH is >12. The free amine will separate as an oil.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free (S)-amine. Causality: The hydrochloride salt must be converted to the free base to react with the carboxylic acid.
-
-
Diastereomeric Salt Formation:
-
Dissolve racemic ibuprofen (1.0 eq) in a minimal amount of warm methanol in a round-bottom flask.
-
In a separate container, dissolve the freshly prepared (S)-amine (0.5 - 1.0 eq, stoichiometry may need optimization) in methanol.
-
Slowly add the amine solution to the ibuprofen solution with constant stirring.[6] Expertise Note: Using slightly sub-stoichiometric amounts of the resolving agent can sometimes lead to higher enantiomeric purity in the first crop of crystals.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete salt formation.
-
-
Selective Crystallization & Isolation:
-
Slowly cool the mixture to room temperature, then place it in an ice bath or refrigerate (e.g., at 4 °C) for several hours to overnight to maximize crystallization.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.[6]
-
The collected solid is the enriched diastereomeric salt. The enantiomeric excess (ee) of this first crop should be determined (e.g., by chiral HPLC of the liberated acid) to decide if further recrystallization is needed to improve purity.
-
-
Liberation of the Enriched Ibuprofen Enantiomer:
-
Suspend the collected diastereomeric salt crystals in water.
-
Add 6 M HCl solution dropwise until the solution is acidic (pH < 2) and all solids have dissolved.
-
Extract the aqueous solution three times with ethyl acetate. The protonated amine will remain in the aqueous layer, while the neutral carboxylic acid will move to the organic layer.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched ibuprofen.
-
Application as a Chiral Auxiliary
Beyond resolution, (S)-1-(3-Methoxyphenyl)propan-1-amine can function as a chiral auxiliary. In this role, the amine is temporarily and covalently attached to a substrate molecule to direct the stereochemical outcome of a subsequent reaction. Its defined stereocenter and steric profile effectively shield one face of the molecule, forcing an incoming reagent to attack from the less hindered side.
Principle of Action
The amine is typically converted to an amide with a prochiral substrate (e.g., a carboxylic acid derivative). Deprotonation of the α-carbon can form a chiral enolate. The steric hindrance provided by the methoxyphenylpropyl group directs the approach of an electrophile (e.g., an alkyl halide), leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary releases the newly formed chiral molecule.
Caption: Principle of a Chiral Auxiliary in Asymmetric Synthesis.
Generalized Protocol: Diastereoselective Alkylation using the Chiral Auxiliary
This protocol outlines a general procedure for the α-alkylation of a carboxylic acid derivative.
Procedure:
-
Amide Formation:
-
Activate a carboxylic acid (e.g., R-CH₂-COOH) by converting it to an acid chloride (with SOCl₂) or using a coupling agent like EDC.
-
React the activated acid with the free (S)-1-(3-Methoxyphenyl)propan-1-amine in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., CH₂Cl₂) to form the chiral amide. Purify by column chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the purified chiral amide in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the α-carbon and form the chiral enolate.
-
After stirring for 30-60 minutes, add the electrophile (e.g., methyl iodide) and allow the reaction to proceed at -78 °C.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
-
Workup and Auxiliary Cleavage:
-
Warm the mixture to room temperature and extract the product with an organic solvent.
-
Dry and concentrate the organic phase. The crude product is the diastereomerically enriched alkylated amide.
-
Cleave the auxiliary by vigorous acidic or basic hydrolysis (e.g., refluxing in 6 M HCl) to yield the chiral carboxylic acid.
-
The protonated chiral amine can be recovered from the aqueous layer after neutralization and extraction.
-
Data Summary
The success of these applications is measured by yield and stereochemical purity. The following table provides hypothetical but realistic target values for the protocols described.
| Application | Protocol Stage | Target Metric | Typical Value |
| Chiral Resolution | First Crop of Diastereomeric Salt | Diastereomeric Excess (de) | >90% |
| Liberated Carboxylic Acid | Enantiomeric Excess (ee) | >90% | |
| Overall Yield of one Enantiomer | Chemical Yield | 35-45% (max 50%) | |
| Chiral Auxiliary | Diastereoselective Alkylation | Diastereomeric Excess (de) | >95% |
| Final Chiral Product | Enantiomeric Excess (ee) | >95% | |
| Overall Yield (3 steps) | Chemical Yield | 60-80% |
Conclusion
This compound is a versatile and highly effective tool for asymmetric synthesis. Its primary application as a resolving agent provides a direct, reliable, and scalable pathway to enantiomerically pure carboxylic acids. Furthermore, its potential as a chiral auxiliary opens avenues for more complex stereoselective transformations. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to leverage this valuable chiral building block in their synthetic campaigns, ultimately accelerating the development of novel chemical entities and active pharmaceutical ingredients.
References
- BLDpharm. This compound.
- Benchchem. Application Notes and Protocols for the Chiral Resolution of Racemic N-benzyl-N-methyl-1-phenylpropan-2-amine.
- National Institutes of Health (NIH). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
- EvitaChem. (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride.
- Chiralpedia. Part 6: Resolution of Enantiomers.
- Azov, V. A. Resolution of racemic amine mixtures is an important preparation method for enantio.
- Wikipedia. Chiral resolution.
- Google Patents. RACEMIZATION OF (S) AND/OR (R)-3-(DIMETHYLAMINO)-1-(3-METHOXYPHENYL)-2-METHYLPROPAN-1.
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
Sources
Application Notes and Protocols: (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of Chiral Amines in Drug Development
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, with a significant portion of commercial drugs featuring at least one stereogenic amine center.[1] The specific stereochemistry of these amines is often crucial for therapeutic efficacy, as different enantiomers can exhibit varied pharmacological and toxicological profiles. (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, a key chiral amine, serves as a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics targeting the central nervous system.[2] Its structural motif is present in precursors to several important active pharmaceutical ingredients (APIs).
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound. We will delve into the expert-driven methodologies for its preparation via asymmetric reductive amination and its subsequent utilization in the synthesis of a key pharmaceutical intermediate. The protocols are designed to be self-validating, with a strong emphasis on the causal relationships behind experimental choices to ensure both scientific integrity and practical success.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for successful process development and scale-up. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2103395-83-9 | [3] |
| Molecular Formula | C₁₀H₁₆ClNO | [3] |
| Molecular Weight | 201.69 g/mol | [3] |
| Appearance | White to off-white solid | Commercially available data |
| Storage | Inert atmosphere, room temperature | [3] |
Synthesis of this compound via Asymmetric Reductive Amination
The most efficient and enantioselective route to (S)-1-(3-Methoxyphenyl)propan-1-amine is through the asymmetric reductive amination of the prochiral ketone, 3'-methoxypropiophenone. This one-pot reaction combines the formation of an imine and its subsequent reduction in a stereocontrolled manner, offering high atom economy and operational simplicity.[1]
Causality Behind the Methodological Choices
Asymmetric reductive amination can be achieved through various catalytic systems, including transition-metal catalysis, biocatalysis, and the use of chiral auxiliaries.[4][5] For this protocol, we will focus on a transition-metal catalyzed approach, which is well-suited for a broad range of substrates and offers high enantioselectivities. The choice of a chiral ligand is critical for inducing the desired stereochemistry in the final product.
Experimental Workflow: Asymmetric Synthesis
Sources
Application Note: Protocols for the Synthesis of N-Acyl and N-Alkyl Derivatives from (S)-1-(3-Methoxyphenyl)propan-1-amine
Abstract
This document provides detailed, field-proven protocols for the chemical modification of (S)-1-(3-Methoxyphenyl)propan-1-amine, a valuable chiral building block in medicinal chemistry. Chiral amines are foundational motifs in a significant percentage of top-selling pharmaceuticals, making robust derivatization techniques critical for drug discovery and development.[1][2] We present two primary, high-yield synthetic pathways: N-acylation via the mixed anhydride method to form amide derivatives, and N-alkylation through reductive amination to generate secondary amines. The causality behind experimental choices, self-validating procedural steps, and troubleshooting insights are integrated throughout to ensure scientific integrity and reproducibility for researchers and drug development professionals.
Introduction: The Strategic Importance of Chiral Amine Derivatization
(S)-1-(3-Methoxyphenyl)propan-1-amine is a chiral primary amine that serves as a versatile scaffold in the synthesis of biologically active compounds. Its structural components—a stereocenter, a primary amine nucleophile, and a methoxyphenyl ring—offer multiple points for modification to modulate pharmacokinetic and pharmacodynamic properties. The derivatization of the primary amine is a cornerstone strategy in medicinal chemistry to:
-
Introduce diverse functional groups: Amide and secondary amine linkages allow for the exploration of a wide chemical space, influencing properties like hydrogen bonding capacity, lipophilicity, and metabolic stability.
-
Modulate biological activity: The nature of the N-substituent can drastically alter a compound's affinity and selectivity for biological targets.
-
Improve physicochemical properties: Derivatization can enhance solubility, permeability, and other characteristics essential for drug candidacy.
This guide focuses on two of the most reliable and broadly applicable methods for modifying primary amines: N-acylation and N-alkylation.[3]
General Synthetic Workflow
The derivatization of the parent amine follows two distinct, high-fidelity pathways. The choice of pathway is dictated by the desired final functional group—an amide or a secondary amine—each conferring unique properties to the final molecule.
Diagram 1: High-level workflow for derivatization of the parent amine.
Pathway A: N-Acylation via Mixed Anhydride Formation
N-acylation is a fundamental transformation that couples a carboxylic acid with an amine to form a robust amide bond. The mixed anhydride method is a superior approach for this coupling as it proceeds under mild conditions, minimizes racemization of chiral centers adjacent to the carbonyl group (if any), and typically results in high yields.[4]
Principle and Mechanistic Insight
The protocol is a one-pot, two-step procedure.[4] First, the carboxylic acid is activated with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a non-nucleophilic base like N-methylmorpholine (NMM). This forms a highly reactive mixed anhydride intermediate. The choice of NMM over triethylamine is strategic; its lower basicity can reduce side reactions. The subsequent nucleophilic attack by the primary amine ((S)-1-(3-Methoxyphenyl)propan-1-amine) on the activated carbonyl carbon of the mixed anhydride leads to the formation of the desired amide. The reaction is performed at low temperatures (0 °C to -15 °C) to control the reactivity of the anhydride and prevent its premature decomposition or undesired side reactions.
Diagram 2: Logical flow of the mixed anhydride N-acylation reaction.
Detailed Protocol: Synthesis of (S)-N-(1-(3-methoxyphenyl)propyl)benzamide
This protocol details the reaction with benzoic acid as a representative carboxylic acid.
Materials and Equipment:
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or argon gas inlet
-
Addition funnel
-
Cooling bath (ice-salt or cryocooler)
-
Standard glassware for work-up and purification
-
Thin Layer Chromatography (TLC) apparatus
Reagent Table:
| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Benzoic Acid | 122.12 | 10.0 | 1.0 | 1.22 g |
| (S)-1-(3-Methoxyphenyl)propan-1-amine | 165.23 | 10.0 | 1.0 | 1.65 g |
| N-Methylmorpholine (NMM) | 101.15 | 11.0 | 1.1 | 1.22 mL (d=0.92) |
| Isobutyl Chloroformate | 136.58 | 10.5 | 1.05 | 1.37 mL (d=1.05) |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 50 mL |
| Dichloromethane (DCM), anhydrous | - | - | - | 20 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.22 g, 10.0 mmol) and dissolve it in 30 mL of anhydrous THF.
-
Cooling: Cool the solution to -15 °C using a cooling bath.
-
Base Addition: Add N-methylmorpholine (1.22 mL, 11.0 mmol) dropwise to the stirred solution, ensuring the internal temperature remains below -10 °C.
-
Mixed Anhydride Formation: Add isobutyl chloroformate (1.37 mL, 10.5 mmol) dropwise to the reaction mixture over 10 minutes. A white precipitate (NMM·HCl) will form. Stir the resulting slurry for an additional 30 minutes at -15 °C. This step is critical for efficient activation.[4]
-
Amine Addition: In a separate flask, dissolve (S)-1-(3-Methoxyphenyl)propan-1-amine (1.65 g, 10.0 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the internal temperature below -10 °C.
-
Reaction Progression: Allow the reaction mixture to stir at -15 °C for 1 hour, then remove the cooling bath and allow it to warm to room temperature. Continue stirring for an additional 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent), checking for the consumption of the starting amine.
-
Work-up: a. Quench the reaction by adding 30 mL of water. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and finally with brine (1 x 40 mL). The acid wash removes unreacted base, while the bicarbonate wash removes unreacted benzoic acid. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to obtain the pure amide product. Expected yield: 85-95%.
Pathway B: N-Alkylation via Reductive Amination
Reductive amination is a powerful and highly reliable method for N-alkylation. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3] This method is favored over direct alkylation with alkyl halides because it prevents the common problem of over-alkylation, thus yielding cleaner products.[3]
Principle and Mechanistic Insight
The reaction proceeds by the condensation of the primary amine with a carbonyl compound to form a hemiaminal, which then dehydrates to an iminium ion. A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), is used to reduce the iminium ion to the secondary amine. STAB is the reagent of choice because it is less reactive towards the starting carbonyl compound than other hydrides like NaBH₄, allowing the reduction to be highly selective for the iminium intermediate.[3] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE).
Detailed Protocol: Synthesis of (S)-N-isopropyl-1-(3-methoxyphenyl)propan-1-amine
This protocol details the reaction with acetone as a representative ketone.
Materials and Equipment:
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or argon gas inlet
-
Standard glassware for work-up and purification
-
TLC apparatus
Reagent Table:
| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| (S)-1-(3-Methoxyphenyl)propan-1-amine | 165.23 | 10.0 | 1.0 | 1.65 g |
| Acetone | 58.08 | 12.0 | 1.2 | 0.88 mL (d=0.79) |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 15.0 | 1.5 | 3.18 g |
| Dichloromethane (DCM), anhydrous | - | - | - | 50 mL |
| Acetic Acid (optional catalyst) | 60.05 | ~0.5 | 0.05 | ~30 µL |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add (S)-1-(3-Methoxyphenyl)propan-1-amine (1.65 g, 10.0 mmol) and dissolve in 50 mL of anhydrous DCM under a nitrogen atmosphere.
-
Carbonyl Addition: Add acetone (0.88 mL, 12.0 mmol) to the solution. A small amount of acetic acid can be added as a catalyst to facilitate iminium ion formation, but it is often not necessary.
-
Stirring: Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. The addition may be slightly exothermic.
-
Reaction Progression: Stir the reaction mixture at room temperature for 3-12 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 9:1 DCM:Methanol) or LC-MS until the starting amine is fully consumed.
-
Work-up: a. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stir vigorously until gas evolution ceases.[3] b. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 40 mL). c. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄. d. Filter and concentrate the solution under reduced pressure to obtain the crude secondary amine.
-
Purification: The crude product is often of high purity. If necessary, it can be purified by flash column chromatography on silica gel. Expected yield: 90-98%.
Characterization of Derivatives
All synthesized derivatives should be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm that the stereochemical integrity of the chiral center has been maintained throughout the synthesis.[5]
References
-
Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]
-
ResearchGate (n.d.). Chiral Amine Synthesis. Methods, Developments and Applications. [Link]
-
Seerden, J.-P. G., & Scheeren, H. W. (1993). N-Alkylation of amines and amino acids. Tetrahedron, 49(13), 2779-2790. (Note: While a direct link to this specific older paper is not available, the principles are widely cited and validated in modern protocols such as reference[6]).
-
Yin, Q., Shi, Y., Wang, J., & Zhang, X. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(17), 6141-6153. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]
Application Note & Protocol: A Multi-faceted Approach to the Purity Assessment of (S)-1-(3-Methoxyphenyl)propan-1-amine HCl
Abstract
This document provides a comprehensive guide to the analytical methods for assessing the purity of (S)-1-(3-Methoxyphenyl)propan-1-amine HCl, an important chiral amine intermediate in pharmaceutical synthesis. Ensuring the purity of this active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. This application note details a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC) for assay and related substances, chiral HPLC for enantiomeric purity, Gas Chromatography (GC) for residual solvents, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and enantiomeric excess, and Differential Scanning Calorimetry (DSC) for polymorphic purity. The protocols provided are grounded in established principles and adhere to regulatory expectations outlined by the International Council for Harmonisation (ICH) and major pharmacopeias.
Introduction: The Criticality of Purity in Chiral APIs
(S)-1-(3-Methoxyphenyl)propan-1-amine HCl is a chiral building block whose stereochemical integrity is paramount. The opposite enantiomer, (R)-1-(3-Methoxyphenyl)propan-1-amine HCl, may exhibit different pharmacological or toxicological profiles. Therefore, a robust analytical strategy is required to control for chemical, stereochemical, and physical impurities. This guide is designed to provide researchers and quality control analysts with the necessary tools to comprehensively evaluate the purity of this API.
The purity assessment of a pharmaceutical compound is a multi-faceted endeavor that encompasses the identification and quantification of all potential impurities. These can be broadly categorized as:
-
Organic Impurities: Related substances arising from the synthetic process or degradation.
-
Enantiomeric Impurity: The undesired (R)-enantiomer.
-
Residual Solvents: Organic volatile impurities remaining from the manufacturing process.
-
Inorganic Impurities: Reagents, catalysts, and other inorganic materials.
-
Polymorphic Impurities: Different crystalline forms of the API that can affect its physical and pharmacological properties.
This document will focus on the analytical methodologies to address organic, enantiomeric, residual solvent, and polymorphic impurities.
Strategic Workflow for Purity Assessment
A logical and efficient workflow is essential for the comprehensive purity assessment of (S)-1-(3-Methoxyphenyl)propan-1-amine HCl. The following diagram illustrates the interplay between different analytical techniques to build a complete purity profile.
Caption: Workflow for the comprehensive purity assessment of (S)-1-(3-Methoxyphenyl)propan-1-amine HCl.
Chromatographic Methods: The Cornerstone of Purity Analysis
Chromatography is a powerful separation technique that forms the basis of purity assessment in the pharmaceutical industry.[1][2] For (S)-1-(3-Methoxyphenyl)propan-1-amine HCl, both reversed-phase and chiral HPLC, as well as gas chromatography, are indispensable.
Assay and Related Substances by Reversed-Phase HPLC
This method is designed to quantify the main component (assay) and detect and quantify any process-related impurities or degradation products.
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte and its impurities are partitioned between a non-polar stationary phase and a polar mobile phase. More polar compounds elute earlier, while more non-polar compounds are retained longer.
Protocol:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1.0 mg/mL in Mobile Phase A |
System Suitability: As per USP <621>, system suitability tests must be performed to ensure the chromatographic system is adequate for the intended analysis.[3][4][5]
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
Repeatability (%RSD): ≤ 1.0% for six replicate injections of the standard solution.
Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, covering specificity, linearity, range, accuracy, precision, and robustness.[6][7][8][9]
Enantiomeric Purity by Chiral HPLC
The determination of enantiomeric purity is a critical quality attribute for a chiral API. Chiral HPLC is the most widely used technique for this purpose.[10]
Principle: Chiral stationary phases (CSPs) create a chiral environment that allows for the differential interaction of enantiomers, leading to their separation. Polysaccharide-based CSPs are often effective for the separation of chiral amines.
Protocol:
| Parameter | Condition |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm (or equivalent polysaccharide-based column) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1.0 mg/mL in mobile phase |
System Suitability:
-
Resolution: ≥ 1.5 between the (S) and (R) enantiomer peaks.
-
Limit of Quantitation (LOQ): The method should be sensitive enough to quantify the undesired enantiomer at the specified limit (e.g., 0.1%).
Residual Solvents by Headspace Gas Chromatography (GC-HS)
Residual solvents in APIs are organic volatile chemicals used during synthesis and must be controlled to levels that are not harmful to human health.[11][12][13] The ICH Q3C(R8) guideline provides classification and limits for residual solvents.[14]
Principle: The API sample is dissolved in a high-boiling point solvent in a sealed vial and heated. The volatile residual solvents partition into the headspace gas, which is then injected into the GC for separation and detection by a Flame Ionization Detector (FID).[14][15]
Protocol:
| Parameter | Condition |
| GC System | Gas Chromatograph with Headspace Autosampler and FID |
| Column | DB-624, 30 m x 0.53 mm ID, 3.0 µm (or equivalent) |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Detector Temperature | 260 °C |
| Headspace Vial Temp | 80 °C |
| Vial Equilibration Time | 30 min |
| Sample Preparation | 100 mg of API in 1 mL of Dimethyl Sulfoxide (DMSO) |
Spectroscopic Methods for Structural Integrity
Spectroscopic techniques are essential for confirming the chemical structure and identity of the API.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unequivocal identification of chemical structures.[16][17][18][19][20] 1H and 13C NMR provide detailed information about the molecular framework, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for complete structural assignment.
Protocol:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample: 5-10 mg of the API dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Experiments: 1H, 13C, and optionally 2D NMR experiments.
Data Interpretation: The chemical shifts, coupling constants, and integration of the signals in the 1H NMR spectrum should be consistent with the structure of (S)-1-(3-Methoxyphenyl)propan-1-amine HCl. The 13C NMR spectrum should show the expected number of carbon signals.
Enantiomeric Purity Assessment by NMR
In addition to chiral HPLC, NMR can be used to determine enantiomeric purity through the use of chiral derivatizing agents or chiral solvating agents.[21][22][23][24][25]
Principle: A chiral solvating agent (CSA) forms transient diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.
Protocol (using a Chiral Solvating Agent):
-
Dissolve a known amount of the API in a suitable deuterated solvent (e.g., CDCl₃).
-
Add an equimolar amount of a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol).
-
Acquire a high-resolution 1H NMR spectrum.
-
Identify the resolved signals for the two enantiomers and integrate them to determine the enantiomeric excess.
Solid-State Characterization: Polymorphism
The crystalline form of an API can significantly impact its stability, solubility, and bioavailability.[26][27] Differential Scanning Calorimetry (DSC) is a key technique for investigating polymorphism.[28][29][30]
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Polymorphs will typically exhibit different melting points and heats of fusion.
Protocol:
-
Instrument: Differential Scanning Calorimeter.
-
Sample: 2-5 mg of the API in a sealed aluminum pan.
-
Temperature Program: Heat from ambient temperature to a temperature above the melting point at a rate of 10 °C/min under a nitrogen atmosphere.
Data Interpretation: A single, sharp endotherm indicates a single crystalline form. The presence of multiple thermal events may suggest the presence of different polymorphs or impurities.
Conclusion
The analytical methods described in this application note provide a robust framework for the comprehensive purity assessment of (S)-1-(3-Methoxyphenyl)propan-1-amine HCl. A combination of chromatographic, spectroscopic, and thermal analysis techniques is essential to ensure the quality, safety, and efficacy of this important pharmaceutical intermediate. Adherence to established guidelines from the ICH and pharmacopeias is crucial for regulatory compliance.[31][32][33][34][35]
References
-
A simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]
-
<621> Chromatography. US Pharmacopeia (USP). [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. [Link]
-
Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. [Link]
-
USP <621> Chromatography. DSDP Analytics. [Link]
-
Quality Guidelines. ICH. [Link]
-
Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. NuMega Resonance Labs. [Link]
-
<621> Chromatography. US Pharmacopeia (USP). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry. [Link]
-
Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. [Link]
-
Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. ResearchGate. [Link]
-
The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. LabSolution. [Link]
-
A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. ACS Publications. [Link]
-
5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]
-
NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central. [Link]
-
Structure Elucidation and NMR. Hypha Discovery. [Link]
-
Impurity Control in the European Pharmacopoeia. EDQM. [Link]
-
NMR spectrometry analysis for drug discovery and development. News-Medical.Net. [Link]
-
Study of the polymorphism of an API by DRX and DSC. FILAB. [Link]
-
European Pharmacopoeia (Ph. Eur.) 11th Edition. EDQM. [Link]
-
Emerging techniques for polymorph detection. International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
How DSC Assists in Characterizing Active Pharmaceutical Ingredients. NETZSCH. [Link]
-
Introduction to NMR and Its Application in Metabolite Structure Determination. UNL | Powers Group. [Link]
-
A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. [Link]
-
DSC thermograms of the APIs and the three co-crystal forms. ResearchGate. [Link]
-
Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph. EMA. [Link]
-
Control of impurities of pharmacopoeial substances - Scientific guideline. EMA. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
III Analytical Methods. Ministry of the Environment, Government of Japan. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America. [Link]
-
(r)-1-(3-methoxyphenyl)propan-1-amine hydrochloride (C10H15NO). PubChemLite. [Link]
-
(S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, CAS No. 623143-35-1. iChemical. [Link]
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- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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Application Note: A Robust HPLC Method for the Chiral Separation of (S)-1-(3-Methoxyphenyl)propan-1-amine
Abstract
This application note presents a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of (S)-1-(3-Methoxyphenyl)propan-1-amine, a critical chiral intermediate in pharmaceutical synthesis. The enantiomeric purity of such compounds is of paramount importance, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This document provides a detailed, step-by-step protocol for achieving baseline separation of the enantiomers, grounded in the principles of chiral recognition and chromatographic theory. We explore the selection of an appropriate chiral stationary phase (CSP), mobile phase optimization, and method validation, offering insights backed by established scientific literature to guide researchers, scientists, and drug development professionals in this essential analytical task.
Introduction: The Imperative of Chiral Purity
(S)-1-(3-Methoxyphenyl)propan-1-amine is a primary amine containing a stereocenter, making it a chiral molecule. In the pharmaceutical industry, the synthesis and quality control of single-enantiomer drugs are critical, as the therapeutic efficacy often resides in one enantiomer, while the other may be inactive or even contribute to adverse effects[1]. Consequently, the development of reliable and accurate analytical methods to determine enantiomeric purity is a cornerstone of drug development and manufacturing.
High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the preeminent technique for the separation of enantiomers[2]. The underlying principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differential stability of these complexes leads to different retention times, enabling their separation[3].
This application note provides a scientifically grounded protocol for the chiral separation of (S)-1-(3-Methoxyphenyl)propan-1-amine, focusing on a systematic approach to method development and validation.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.
-
Structure: (S)-1-(3-Methoxyphenyl)propan-1-amine possesses a primary amine group, which is a key interaction site for many CSPs, and a methoxyphenyl group that can engage in π-π and dipole-dipole interactions.
-
UV Absorbance: The methoxyphenyl chromophore is expected to exhibit significant UV absorbance around 270-280 nm, making UV detection a suitable choice. A wavelength of 275 nm is proposed as a starting point for detection.
-
pKa: The primary amine group imparts basic properties to the molecule. The estimated pKa of the conjugate acid is around 9-10. This is a critical parameter for method development in reversed-phase or polar ionic modes, as the ionization state of the analyte can be controlled by the mobile phase pH.
Recommended HPLC Method and Protocol
Based on extensive research into the separation of primary aromatic amines, a method utilizing a polysaccharide-based CSP in polar organic mode is proposed as a highly effective starting point. These CSPs, particularly those derived from amylose and cellulose, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities[4][5].
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one based on amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), is recommended. These are known for their broad selectivity for a wide range of chiral compounds, including primary amines[6].
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), ethanol (EtOH), and diethylamine (DEA) are required.
-
Analyte: A racemic standard of 1-(3-Methoxyphenyl)propan-1-amine and the (S)-enantiomer standard are necessary for method development and peak identification.
Initial Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent), 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 0.5 mg/mL in mobile phase |
Rationale for Initial Conditions
-
Chiral Stationary Phase: Immobilized polysaccharide-based CSPs are chosen for their robustness and broad applicability. The aromatic and carbamate groups on the polysaccharide backbone provide multiple sites for chiral recognition of aromatic amines.
-
Mobile Phase: A normal phase mobile phase consisting of n-hexane and an alcohol modifier (isopropanol) is a common starting point for polysaccharide CSPs[7]. The addition of a small amount of a basic modifier like diethylamine (DEA) is crucial for obtaining good peak shape and preventing tailing of the basic amine analyte by competing with it for active sites on the silica surface[8].
-
Detection Wavelength: 275 nm is selected based on the expected UV absorbance of the methoxyphenyl group.
Method Development and Optimization Workflow
Achieving baseline separation (Resolution, Rs > 1.5) often requires a systematic optimization of the initial conditions. The following workflow is recommended:
Caption: A systematic workflow for the development and optimization of the chiral HPLC method.
Step-by-Step Optimization Protocol
-
Initial Screening: Inject the racemic standard using the initial conditions. Assess the chromatogram for any separation. If no separation is observed, consider a different class of CSP, such as a cyclofructan-based column, which has also shown high success rates for primary amines[8][9][10].
-
Mobile Phase Modifier Concentration: If partial separation is achieved, systematically vary the percentage of isopropanol in the mobile phase (e.g., 10%, 15%, 25%, 30%). A lower percentage of the polar modifier generally leads to longer retention times and can improve resolution.
-
Nature of the Alcohol Modifier: If resolution is still not optimal, substitute isopropanol with ethanol. Different alcohol modifiers can alter the chiral recognition mechanism and significantly impact selectivity.
-
Basic Additive Concentration: Optimize the concentration of diethylamine. While essential for good peak shape, its concentration can also influence selectivity.
-
Column Temperature: Temperature can have a significant effect on chiral separations. Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often lead to better resolution, but at the cost of longer analysis times and higher backpressure.
Method Validation
Once an optimized method achieving baseline separation is established, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines[11].
Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., the other enantiomer, impurities). | Baseline resolution (Rs > 1.5) between the enantiomers. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for the (S)-enantiomer. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be defined based on the intended application. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for the undesired enantiomer at the limit of quantification. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | RSD ≤ 2.0% for the main component; RSD ≤ 10% for the impurity. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in resolution or retention times. |
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
| System Suitability Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between the enantiomers |
| Tailing Factor (T) | ≤ 2.0 for both enantiomers |
| Theoretical Plates (N) | ≥ 2000 for both enantiomers |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% for peak area and retention time |
Conclusion
This application note provides a comprehensive and scientifically sound framework for the development and validation of a robust HPLC method for the chiral separation of (S)-1-(3-Methoxyphenyl)propan-1-amine. By following the systematic approach outlined, researchers can confidently establish a reliable method for the accurate determination of the enantiomeric purity of this important pharmaceutical intermediate. The principles and protocols described herein are also broadly applicable to the chiral separation of other primary aromatic amines.
References
-
Development of new HPLC chiral stationary phases based on native and derivatized cyclofructans. PubMed. Available at: [Link]
-
Development of New HPLC Chiral Stationary Phases Based on Native and Derivatized Cyclofructans. ACS Publications. Available at: [Link]
-
Cyclofructans, a New Class of Chiral Stationary Phases. ResearchGate. Available at: [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. Available at: [Link]
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
-
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC - PubMed Central. Available at: [Link]
- Cyclofructans as Chiral Selectors: An Overview.
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC - PubMed Central. Available at: [Link]
-
Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. SciRP.org. Available at: [Link]
-
Daicel columns with polysaccharide stationary phases. Chiral Technologies. Available at: [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Available at: [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]
-
Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0). Cheméo. Available at: [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]
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- 5. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. researchgate.net [researchgate.net]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of new HPLC chiral stationary phases based on native and derivatized cyclofructans - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. scispace.com [scispace.com]
Application Notes & Protocols for the Crystallization of (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride
Abstract
This technical guide provides a comprehensive overview of crystallization techniques for (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, a chiral amine salt of significant interest in pharmaceutical development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to achieve high purity and desirable crystal morphology of the target compound. This document elucidates the underlying principles of crystallization, offering detailed, step-by-step methodologies for cooling crystallization, anti-solvent crystallization, and vapor diffusion. Furthermore, it emphasizes the importance of polymorphic screening and control, which are critical for ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs).
Introduction: The Significance of Crystallization in Pharmaceutical Manufacturing
Crystallization is a critical unit operation in the pharmaceutical industry, serving as the primary method for the purification and isolation of active pharmaceutical ingredients (APIs) in their solid form.[1] For chiral compounds such as this compound, achieving a specific enantiomeric form in high purity is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles. The hydrochloride salt form is common for amine-containing drugs, often enhancing stability and solubility.
The crystalline state of an API influences a multitude of critical attributes, including:
-
Purity: Crystallization is an exceptionally effective method for rejecting impurities.
-
Stability: A well-defined, stable crystal lattice minimizes degradation from environmental factors like heat and moisture.
-
Bioavailability: The crystal form can affect dissolution rate and solubility, which in turn dictates how the drug is absorbed in the body.
-
Manufacturability: Crystal properties such as size, shape, and flowability are crucial for downstream processing, including filtration, drying, and formulation.
This guide provides practical, field-proven protocols for the crystallization of this compound, drawing upon established principles of physical chemistry and crystal engineering.
Physicochemical Properties of this compound
| Property | Estimated/Reported Value/Information | Source/Justification |
| Molecular Formula | C₁₀H₁₆ClNO | [2] |
| Molecular Weight | 201.69 g/mol | [2] |
| Appearance | Expected to be a white to off-white crystalline solid. | General appearance of amine hydrochlorides.[2] |
| Solubility | Expected to be soluble in water and lower alcohols (methanol, ethanol, isopropanol); sparingly soluble to insoluble in non-polar organic solvents (e.g., hexane, toluene). | General solubility profile for amine hydrochlorides.[2] |
| pKa | The protonated amine is expected to have a pKa in the range of 9-10. | Typical for primary benzylic amines. |
| Chirality | Contains a single stereocenter at the C1 position of the propane chain. | Structural analysis.[3] |
Core Crystallization Methodologies
The selection of a crystallization method is contingent upon the solubility profile of the compound and the desired attributes of the final crystalline product.[1] Below are three widely applicable techniques for this compound.
Cooling Crystallization
This is the most common crystallization technique for compounds that exhibit a significant increase in solubility with temperature.[1] The process involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and subsequent crystallization.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal solvent will dissolve a high concentration of the compound at an elevated temperature and a significantly lower concentration at room temperature or below. This differential solubility is the driving force for crystallization upon cooling. Protic solvents like isopropanol or ethanol are often good starting points for amine hydrochlorides.[4][5]
-
Cooling Rate: A slow cooling rate generally promotes the growth of larger, more well-defined crystals with higher purity. Rapid cooling can lead to the formation of small, often agglomerated crystals and may trap impurities.
-
Seeding: Introducing a small quantity of pre-existing crystals of the desired form (seed crystals) can control the onset of crystallization, prevent excessive supersaturation, and promote the formation of the desired polymorph.
Experimental Workflow: Cooling Crystallization
Caption: Workflow for Cooling Crystallization.
Protocol 1: Cooling Crystallization from Isopropanol (IPA)
-
Dissolution: In a jacketed glass reactor, charge the crude this compound and a suitable volume of isopropanol (e.g., 5-10 mL per gram of crude material).
-
Heating: Heat the mixture with stirring (e.g., 200-300 RPM) to a temperature sufficient to achieve complete dissolution (e.g., 60-70 °C).
-
Hot Filtration (if necessary): If particulate matter is observed, perform a hot filtration through a pre-heated filter to remove insoluble impurities.
-
Controlled Cooling: Cool the solution at a controlled rate (e.g., 10-20 °C per hour).
-
Seeding (optional but recommended): When the solution has cooled to a temperature where it is supersaturated (e.g., 45-50 °C), add a small amount (0.1-1% w/w) of seed crystals of pure this compound.
-
Maturation: Continue cooling to the final temperature (e.g., 0-5 °C) and hold the slurry with stirring for a maturation period (e.g., 2-4 hours) to allow for complete crystallization and potential crystal perfection.
-
Isolation: Isolate the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small volume of cold isopropanol to remove residual mother liquor.
-
Drying: Dry the crystalline product under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Anti-Solvent Crystallization
This technique is suitable for compounds that are highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"), where both solvents are miscible. Crystallization is induced by adding the anti-solvent to a solution of the compound, which reduces the overall solubility and creates supersaturation.[1]
Causality Behind Experimental Choices:
-
Solvent/Anti-Solvent System: The choice of the solvent system is critical. The "solvent" should be a good solvent for the compound, while the "anti-solvent" should be a poor solvent. For amine hydrochlorides, a common system is a polar solvent like ethanol or methanol and a less polar or non-polar anti-solvent like methyl tert-butyl ether (MTBE), ethyl acetate, or heptane.
-
Addition Rate: The rate of anti-solvent addition directly impacts the level of supersaturation. A slow addition rate is generally preferred to control particle size and minimize the risk of oiling out or amorphous precipitation.
Experimental Workflow: Anti-Solvent Crystallization
Caption: Workflow for Anti-Solvent Crystallization.
Protocol 2: Anti-Solvent Crystallization using Ethanol/MTBE
-
Dissolution: At ambient temperature (e.g., 20-25 °C), dissolve the crude this compound in a minimal amount of ethanol.
-
Anti-Solvent Addition: With vigorous stirring, add methyl tert-butyl ether (MTBE) dropwise to the solution. The initial appearance of turbidity indicates the onset of nucleation.
-
Maturation: Continue adding the anti-solvent until a sufficient volume has been added to ensure high yield (the optimal ratio of solvent to anti-solvent should be determined experimentally). Allow the resulting slurry to stir for a maturation period (e.g., 1-3 hours) at ambient temperature.
-
Isolation: Isolate the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small volume of the ethanol/MTBE mixture or pure MTBE.
-
Drying: Dry the product under vacuum at a moderate temperature (e.g., 30-40 °C).
Vapor Diffusion
Vapor diffusion is a technique well-suited for generating high-quality single crystals, often for analytical purposes such as X-ray crystallography. It is a form of anti-solvent crystallization where the anti-solvent is introduced slowly via the vapor phase.
Causality Behind Experimental Choices:
-
Setup: The method relies on a sealed system where a solution of the compound is allowed to equilibrate with the vapor of a more volatile anti-solvent. This extremely slow introduction of the anti-solvent leads to a very gradual increase in supersaturation, which is ideal for the growth of large, well-ordered crystals.
Experimental Workflow: Vapor Diffusion
Caption: Workflow for Vapor Diffusion.
Protocol 3: Vapor Diffusion for Single Crystal Growth
-
Preparation of Solution: Prepare a concentrated solution of this compound in a suitable solvent (e.g., methanol) in a small, open vial.
-
Chamber Setup: Place this vial inside a larger, sealed chamber (e.g., a beaker covered with parafilm or a desiccator) that contains a reservoir of a volatile anti-solvent (e.g., diethyl ether or dichloromethane).
-
Incubation: Allow the sealed chamber to stand undisturbed at a constant temperature for several days to weeks. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the vial for analysis.
Polymorphism: A Critical Consideration
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[6] Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability. For a pharmaceutical compound, an unexpected polymorphic transformation can have significant consequences for the safety and efficacy of the drug product.
It is imperative to conduct a thorough polymorphic screen for this compound to identify all accessible crystal forms and to determine the most stable form under typical storage and processing conditions. The crystallization protocols described above can be used as a starting point for such a screen by varying solvents, cooling rates, and other parameters.
Characterization of the Crystalline Product
The final crystalline product should be characterized using a suite of analytical techniques to confirm its identity, purity, and solid-state properties.
| Analytical Technique | Purpose |
| X-Ray Powder Diffraction (XRPD) | To identify the crystal form (polymorph) and assess crystallinity. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and thermal behavior, and to detect polymorphic transitions. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and determine the presence of residual solvent or water. |
| High-Performance Liquid Chromatography (HPLC) | To determine chemical purity and enantiomeric purity (using a chiral column). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and assess for impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and potentially distinguish between polymorphs. |
Conclusion
The successful crystallization of this compound is a multi-faceted process that requires a systematic approach. By carefully selecting the appropriate crystallization method and meticulously controlling process parameters such as solvent system, temperature profile, and cooling rate, it is possible to obtain a crystalline product with high purity and the desired physical attributes. The protocols provided in this guide serve as a robust starting point for process development and optimization. A thorough understanding and control of polymorphism are essential for ensuring the long-term stability and performance of the final drug substance.
References
- European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
-
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342. [Link]
-
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. ResearchGate. [Link]
- Al-Hassani, R. M. (2017). Crystallisation of thiamine hydrochloride - US9663507B1.
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Blackmond, D. G., & Armstrong, A. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Imperial College London. [Link]
-
Lead Sciences. (n.d.). (R)-1-(3-Methoxyphenyl)propan-1-amine. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(3-methoxyphenyl)propan-1-amine hydrochloride. Retrieved from [Link]
-
iChemical. (n.d.). This compound, CAS No. 623143-35-1. Retrieved from [Link]
-
MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. [Link]
-
PubChemLite. (n.d.). 1-[(3-methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride. Retrieved from [Link]
-
MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. [Link]
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- 5. US9663507B1 - Crystallisation of thiamine hydrochloride - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Scale-up Synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine Hydrochloride: An Application Note and Protocol
Introduction
(S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride is a chiral amine that serves as a key building block in the synthesis of various pharmaceutical compounds. The stereochemistry at the C1 position is crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development of a robust, scalable, and enantioselective synthesis is of significant interest to the pharmaceutical and chemical industries. This application note provides a comprehensive guide to the scale-up synthesis of this chiral amine hydrochloride, focusing on a ruthenium-catalyzed asymmetric reductive amination approach. The document outlines the synthetic strategy, a detailed experimental protocol, analytical methods for quality control, and safety considerations pertinent to process development and manufacturing.
Synthetic Strategy: Asymmetric Reductive Amination
The chosen synthetic route for the large-scale production of this compound is the direct asymmetric reductive amination of the prochiral ketone, 3-methoxypropiophenone. This method is highly efficient as it constructs the chiral center in a single step with high enantioselectivity. Transition metal catalysis, particularly with ruthenium-based catalysts, has been demonstrated to be effective for this transformation on an industrial scale.[1][2]
The overall transformation is depicted below:
Scheme 1: Synthesis of this compound via Asymmetric Reductive Amination
Caption: Synthetic pathway from 3-methoxypropiophenone to the target hydrochloride salt.
The reaction proceeds through the in-situ formation of an imine intermediate from the ketone and ammonia, which is then asymmetrically reduced by hydrogen gas in the presence of a chiral ruthenium catalyst. The resulting free amine is subsequently converted to its hydrochloride salt for improved stability and handling.
Experimental Protocol: Scale-up Synthesis
This protocol is designed for a multi-kilogram scale synthesis. All operations should be conducted in a suitable, well-ventilated chemical manufacturing environment, adhering to all safety regulations.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (molar equivalent) |
| 3-Methoxypropiophenone | 37951-49-8 | 164.20 g/mol | 1.0 eq |
| [RuCl(p-cymene)((S,S)-TsDPEN)] | 192139-90-5 | 654.18 g/mol | 0.001 eq |
| Ammonia (7N solution in Methanol) | 7664-41-7 | 17.03 g/mol | 10.0 eq |
| Hydrogen Gas | 1333-74-0 | 2.02 g/mol | Excess (pressure) |
| 2-Propanol (IPA) | 67-63-0 | 60.10 g/mol | Solvent |
| Hydrochloric Acid (in IPA) | 7647-01-0 | 36.46 g/mol | 1.1 eq |
Step-by-Step Procedure
-
Reactor Setup and Inerting:
-
Charge a suitable pressure reactor with 3-methoxypropiophenone and [RuCl(p-cymene)((S,S)-TsDPEN)].
-
Seal the reactor and inert the atmosphere by purging with nitrogen gas three times.
-
-
Reaction Mixture Preparation:
-
Add degassed 2-propanol to the reactor.
-
Stir the mixture to dissolve the solids.
-
Cool the reactor to 0-5 °C.
-
Slowly add the 7N solution of ammonia in methanol, maintaining the internal temperature below 10 °C.
-
-
Asymmetric Reductive Amination:
-
Pressurize the reactor with hydrogen gas to 50 bar.
-
Heat the reaction mixture to 40 °C and maintain vigorous stirring.
-
Monitor the reaction progress by in-process control (IPC) using HPLC for the disappearance of the starting ketone. The reaction is typically complete within 18-24 hours.
-
-
Work-up and Isolation of the Free Amine:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the solvents.
-
Add methyl tert-butyl ether (MTBE) to the residue and stir.
-
Filter the mixture to remove the catalyst.
-
Wash the filtrate with water to remove excess ammonia and ammonium salts.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude (S)-1-(3-Methoxyphenyl)propan-1-amine as an oil.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude free amine in 2-propanol.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of hydrochloric acid in 2-propanol (1.1 equivalents) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Stir the slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.
-
-
Purification and Drying:
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold 2-propanol.
-
Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
-
Analytical Quality Control
Characterization of the Final Product
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, FT-IR |
| Assay | ≥ 99.0% | Titration |
| Enantiomeric Purity | ≥ 99.5% (S)-enantiomer | Chiral HPLC |
| Residual Solvents | As per ICH guidelines | GC-HS |
Chiral HPLC Method
A robust chiral HPLC method is essential to determine the enantiomeric purity of the final product. Polysaccharide-based chiral stationary phases are often effective for the separation of chiral amines.[3]
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Safety and Handling
Starting Material (3-Methoxypropiophenone):
-
Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Causes skin and eye irritation.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.
Reagents:
-
Ammonia: Corrosive and toxic. Handle in a fume hood with appropriate respiratory protection.
-
Hydrogen Gas: Highly flammable. Use in a pressure reactor designed for hydrogenation and in an area free of ignition sources.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
Product (this compound):
-
The toxicological properties of the final product have not been fully investigated. Handle with care, assuming it is potentially hazardous.
-
Avoid inhalation of dust and contact with skin and eyes.
Process Optimization and Scale-up Considerations
-
Catalyst Loading: The catalyst loading can be optimized to balance reaction time and cost. Lowering the catalyst loading may be possible but could lead to longer reaction times.
-
Solvent Selection: While 2-propanol is a suitable solvent, other alcohols or solvent systems could be explored for improved solubility, reaction rate, or work-up.
-
Hydrogen Pressure: The effect of hydrogen pressure on the reaction rate and enantioselectivity should be evaluated. Higher pressures generally lead to faster reactions but require more robust equipment.
-
Crystallization: The crystallization of the hydrochloride salt is a critical step for purification. The choice of solvent, temperature profile, and agitation rate can significantly impact the crystal size, form, and purity.
Conclusion
The described ruthenium-catalyzed asymmetric reductive amination provides a highly efficient and scalable method for the synthesis of this compound with excellent enantiopurity. The detailed protocol and analytical methods provide a solid foundation for process development and implementation in a manufacturing setting. Careful attention to safety and process optimization will ensure a robust and reliable supply of this key chiral intermediate.
References
- Brewer, S. E., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(1), 124-132.
-
Loba Chemie. (2019). 3-METHOXY PROPIOPHENONE MSDS. Retrieved from [Link]
- Gallardo-Donaire, J., et al. (2018). Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen. Journal of the American Chemical Society, 140(1), 355-361.
- Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186.
- Rocha, J., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(6), 1131-1139.
- Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Fukuyama, T., et al. (2002). What is the best way to convert my amine compound from the free amine into the salt form HCl?
-
PubChem. (n.d.). 3'-Methoxypropiophenone. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Sources
Application Notes and Protocols for (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride in Neuroscience Research
Introduction: A Versatile Chiral Precursor for Probing the Dopaminergic System
(S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride is a chiral amine that serves as a valuable and versatile precursor in the synthesis of novel compounds for neuroscience research. Its stereospecific structure makes it an ideal starting material for the development of potent and selective ligands for various G-protein coupled receptors (GPCRs), with a particular emphasis on the dopaminergic system. The 3-methoxyphenyl moiety is a common feature in many centrally active compounds, and the chiral aminopropane backbone allows for precise stereochemical control, which is often crucial for selective receptor interaction and desired pharmacological activity.
This comprehensive guide provides detailed protocols for the synthesis of a novel dopamine D2 receptor agonist, (S)-N-propyl-1-(3-methoxyphenyl)propan-1-amine, using this compound as the starting material. Furthermore, it outlines key in vitro and in vivo assays to characterize the pharmacological profile of this synthesized compound, offering researchers a roadmap for its evaluation as a potential tool for investigating neurological disorders such as Parkinson's disease.
Part 1: Synthesis of a Novel Dopamine D2 Receptor Agonist
The synthesis of (S)-N-propyl-1-(3-methoxyphenyl)propan-1-amine from its hydrochloride salt involves a straightforward N-alkylation reaction. Reductive amination offers a controlled and efficient method to achieve this transformation, minimizing the risk of over-alkylation.
Protocol 1: Synthesis of (S)-N-propyl-1-(3-methoxyphenyl)propan-1-amine via Reductive Amination
Objective: To synthesize (S)-N-propyl-1-(3-methoxyphenyl)propan-1-amine from this compound and propanal.
Materials:
-
This compound
-
Propanal
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Free Base Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of water and add saturated aqueous NaHCO₃ solution until the solution is basic (pH > 8). Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine as an oil.
-
Reaction Setup: Dissolve the resulting (S)-1-(3-methoxyphenyl)propan-1-amine (1.0 eq) in anhydrous dichloromethane (0.1 M). To this solution, add propanal (1.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (S)-N-propyl-1-(3-methoxyphenyl)propan-1-amine.
Expected Outcome: A colorless to pale yellow oil.
Causality behind Experimental Choices:
-
Reductive Amination: This method is chosen for its high selectivity in mono-alkylation, preventing the formation of the tertiary amine byproduct that can occur with direct alkylation using propyl halides. Sodium triacetoxyborohydride is a mild and selective reducing agent that efficiently reduces the in-situ formed iminium ion without reducing the starting aldehyde.
-
Anhydrous Conditions: The use of anhydrous dichloromethane is crucial as the presence of water can hydrolyze the reducing agent and the imine intermediate, leading to lower yields.
Synthetic Workflow Diagram
Caption: Synthetic route to (S)-N-propyl-1-(3-methoxyphenyl)propan-1-amine.
Part 2: In Vitro Characterization of the Synthesized Dopamine D2 Receptor Agonist
Once synthesized and purified, the pharmacological activity of (S)-N-propyl-1-(3-methoxyphenyl)propan-1-amine needs to be characterized. Key in vitro assays include determining its binding affinity for the dopamine D2 receptor and assessing its functional activity as an agonist.
Protocol 2: Radioligand Binding Assay for Dopamine D2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of the synthesized compound for the human dopamine D2 receptor.
Materials:
-
Membranes from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
[³H]Spiperone or another suitable D2 receptor antagonist radioligand.
-
Synthesized (S)-N-propyl-1-(3-methoxyphenyl)propan-1-amine.
-
Haloperidol or another known D2 receptor antagonist (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well microplate, add binding buffer, cell membranes (20-50 µg protein per well), and the radioligand at a concentration near its Kd.
-
Competition Binding: Add increasing concentrations of the synthesized compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Non-specific Binding: In separate wells, add a high concentration of a non-specific competitor like haloperidol (e.g., 10 µM) to determine non-specific binding.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
| Compound | Radioligand | Cell Line | IC₅₀ (nM) | Ki (nM) |
| (S)-N-propyl-1-(3-methoxyphenyl)propan-1-amine | [³H]Spiperone | HEK293-D2 | TBD | TBD |
| Dopamine (Reference) | [³H]Spiperone | HEK293-D2 | TBD | TBD |
| TBD: To be determined experimentally. |
Protocol 3: cAMP Functional Assay for Dopamine D2 Receptor Agonism
Objective: To determine the functional potency (EC₅₀) and efficacy of the synthesized compound as a dopamine D2 receptor agonist by measuring its ability to inhibit forskolin-stimulated cAMP production.[1][2][3][4]
Materials:
-
Cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Synthesized (S)-N-propyl-1-(3-methoxyphenyl)propan-1-amine.
-
Dopamine (as a reference agonist).
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and supplements.
-
384-well white opaque microplates.
Procedure:
-
Cell Seeding: Seed the D2 receptor-expressing cells into a 384-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: On the day of the assay, remove the culture medium and add assay buffer containing increasing concentrations of the synthesized compound or dopamine (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Stimulation: After a pre-incubation period (typically 15-30 minutes), add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[3][4]
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximal effect). The efficacy of the synthesized compound can be expressed as a percentage of the maximal response to dopamine.
Data Presentation:
| Compound | EC₅₀ (nM) | Emax (% of Dopamine) |
| (S)-N-propyl-1-(3-methoxyphenyl)propan-1-amine | TBD | TBD |
| Dopamine (Reference) | TBD | 100% |
| TBD: To be determined experimentally. |
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway.
Part 3: In Vivo Characterization of the Synthesized Dopamine D2 Receptor Agonist
To assess the in vivo efficacy of the synthesized compound, a well-established animal model of Parkinson's disease is the 6-hydroxydopamine (6-OHDA)-lesioned rat model. Dopamine D2 receptor agonists induce contralateral rotations in these animals, providing a quantifiable measure of their central activity.[5][6][7][8][9]
Protocol 4: Rotational Behavior Test in 6-OHDA Lesioned Rats
Objective: To evaluate the in vivo efficacy of the synthesized dopamine D2 receptor agonist by measuring drug-induced rotations in unilaterally 6-OHDA-lesioned rats.[5][6][7][8][9]
Materials:
-
Unilaterally 6-OHDA-lesioned rats.
-
Synthesized (S)-N-propyl-1-(3-methoxyphenyl)propan-1-amine.
-
Apomorphine (as a reference D1/D2 agonist).
-
Vehicle (e.g., saline or 0.5% methylcellulose).
-
Automated rotometer system.
-
Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
Procedure:
-
Animal Acclimation: Acclimate the 6-OHDA-lesioned rats to the testing environment and the rotometer bowls for at least 30 minutes before drug administration.
-
Drug Administration: Administer the synthesized compound at various doses (e.g., 0.1, 1, and 10 mg/kg, s.c. or i.p.) to different groups of rats. A vehicle control group and a positive control group (apomorphine, e.g., 0.5 mg/kg, s.c.) should be included.
-
Rotational Behavior Monitoring: Immediately after injection, place the rats in the rotometer bowls and record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations over a period of 90-120 minutes.
-
Data Analysis: Calculate the net contralateral rotations (contralateral minus ipsilateral rotations) for each time interval (e.g., every 10 minutes) and the total net contralateral rotations over the entire observation period. Compare the rotational scores of the compound-treated groups with the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Net Contralateral Rotations (mean ± SEM) |
| Vehicle | - | TBD |
| (S)-N-propyl-1-(3-methoxyphenyl)propan-1-amine | 0.1 | TBD |
| (S)-N-propyl-1-(3-methoxyphenyl)propan-1-amine | 1.0 | TBD |
| (S)-N-propyl-1-(3-methoxyphenyl)propan-1-amine | 10.0 | TBD |
| Apomorphine (Reference) | 0.5 | TBD |
| TBD: To be determined experimentally. |
Experimental Workflow for In Vivo Study
Caption: Workflow for the in vivo rotational behavior study.
Conclusion
This compound is a valuable precursor for the synthesis of novel neuroscience research tools. The protocols outlined in this guide provide a comprehensive framework for the synthesis of a putative dopamine D2 receptor agonist and its subsequent pharmacological characterization. By following these detailed methodologies, researchers can effectively utilize this precursor to develop and evaluate new chemical entities aimed at understanding and potentially treating a range of neurological and psychiatric disorders.
References
- Ungerstedt, U., & Arbuthnott, G. W. (1970). Quantitative recording of rotational behavior in rats after 6-hydroxy-dopamine lesions of the nigrostriatal dopamine system. Brain Research, 24(3), 485-493.
- Schwarting, R. K., & Huston, J. P. (1996). The unilateral 6-hydroxydopamine lesion model in behavioral neuroscience: a review. Progress in Neurobiology, 50(2-3), 275-331.
- Iancu, R., Mohapel, P., Brundin, P., & Paul, G. (2005). Behavioral characterization of a unilateral 6-OHDA-lesion model of Parkinson's disease in the mouse. Behavioural Brain Research, 162(1), 1-10.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
- Kirik, D., Georgievska, B., & Björklund, A. (2004). Characterization of behavioral and neurodegenerative changes following partial lesions of the nigrostriatal dopamine system induced by intrastriatal 6-hydroxydopamine in the rat. Experimental Neurology, 186(1), 1-14.
- Cenci, M. A., & Lundblad, M. (2007). Ratings of L-DOPA-induced dyskinesia in the unilateral 6-hydroxydopamine lesion model of Parkinson's disease in rats and mice. Current Protocols in Neuroscience, Chapter 9, Unit 9.25.
- BenchChem. (2025). Application Notes & Protocols: Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays.
- Lane, J. R., Powney, B., Wise, A., Rees, S., & Milligan, G. (2007). Protean agonism at the dopamine D2 receptor: (S)-3-(3-hydroxyphenyl)-N-propylpiperidine is an agonist for activation of Go1 but an antagonist/inverse agonist for Gi1,Gi2, and Gi3. Molecular pharmacology, 71(5), 1349–1359.
- Karpiak, J., & S-Onge, M. (2001). Pharmacological characterization of 2-methoxy-N-propylnorapomorphine's (MNPA) interactions with D2 and D3 dopamine receptors. Synapse, 41(4), 306-315.
- Allen, J. A., Yost, J. M., Kanter, D. R., Lamsal, A., & He, L. (2011). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Chemical Neuroscience, 2(10), 578-591.
- Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Org. Synth. 2002, 79, 186.
- Neumeyer, J. L., Kula, N. S., Bergman, J., & Baldessarini, R. J. (2014). Natural Product-Inspired Dopamine Receptor Ligands. Journal of medicinal chemistry, 57(15), 6290–6313.
- Gmeiner, P., & Hübner, H. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of medicinal chemistry, 64(23), 17239–17258.
- Inkster, J. A. H., Sromek, A. W., Akurathi, V., Neumeyer, J. L., & Packard, A. B. (2021). The Non-Anhydrous, Minimally Basic Synthesis of the Dopamine D2 Agonist [18F]MCL-524. Chemistry (Basel, Switzerland), 3(3), 1047–1056.
- Gonzalez, J., & El-Kattan, A. (2015). Dopamine synthesis and transport: current and novel therapeutics for parkinsonisms. ACS chemical neuroscience, 6(8), 1275–1287.
- Revvity. (n.d.). HTRF cAMP Gs Dynamic Detection Kit.
- Revvity. (n.d.). HTRF cAMP Gi Detection Kit.
Sources
- 1. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of 2-methoxy-N-propylnorapomorphine's (MNPA) interactions with D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
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- 8. Partial lesion of the substantia nigra: relation between extent of lesion and rotational behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Amphetamine Induced Rotation Test: A Re-Assessment of Its Use as a Tool to Monitor Motor Impairment and Functional Recovery in Rodent Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Serotonin 5-HT2A Receptor Agonists
For: Researchers, scientists, and drug development professionals.
Introduction
The serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a pivotal target in neuroscience and pharmacology.[1] Its activation is central to the mechanism of classic psychedelic compounds and it plays a significant role in various physiological and pathological processes, including learning, memory, and mood regulation. Consequently, the 5-HT2A receptor is a key area of investigation for novel therapeutics aimed at treating psychiatric disorders like depression, anxiety, and addiction.[2]
5-HT2A receptor agonists are broadly categorized into several chemical classes, most notably tryptamines (e.g., psilocin) and phenethylamines (e.g., 2C-B, DOI).[3] The synthesis of these molecules is a critical first step in their pharmacological investigation. This guide provides a detailed overview of established synthetic routes for these two major classes of 5-HT2A agonists, protocols for their purification and characterization, and methodologies for assessing their in vitro functional activity at the 5-HT2A receptor. We will also explore the key signaling pathways initiated by receptor activation, offering a comprehensive resource for researchers in this dynamic field.
Part 1: Synthetic Strategies and Protocols
The choice of synthetic route is dictated by the target molecule's core scaffold. Here, we present representative protocols for the synthesis of a tryptamine analogue and a phenethylamine analogue, both prominent classes of 5-HT2A agonists.
Tryptamine Analogue Synthesis: A Psilocin-like Scaffold
The synthesis of many tryptamine-based 5-HT2A agonists often begins with a suitably substituted indole. The following protocol outlines a general strategy adaptable for various analogues.
Conceptual Workflow for Tryptamine Synthesis
Caption: General workflow for tryptamine synthesis from a substituted indole.
Protocol 1: Synthesis of a 4-Substituted Tryptamine Analogue
This protocol is adapted from established methodologies for tryptamine synthesis.[4]
Step 1: Mannich Reaction to form Gramine Intermediate
-
To a stirred solution of 4-bromoindole (1.0 eq) in dioxane at 0-5°C, add a solution of dimethylamine (1.2 eq, 40% in water) followed by the dropwise addition of aqueous formaldehyde (1.2 eq, 37%).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude gramine intermediate.
Causality: The Mannich reaction is a reliable method for aminomethylation at the C3 position of the indole ring, which is highly nucleophilic. This step introduces the nitrogen atom of the future ethylamine side chain.
Step 2: Cyanation to form Indole-3-acetonitrile
-
Dissolve the crude gramine intermediate (1.0 eq) in a suitable solvent such as DMF or DMSO.
-
Add sodium cyanide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 4-6 hours.
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of hexane and ethyl acetate) to afford the indole-3-acetonitrile derivative.
Causality: The cyanide ion acts as a nucleophile, displacing the dimethylamino group to form a carbon-carbon bond, thereby extending the side chain by one carbon. This nitrile is a key precursor to the primary amine.
Step 3: Reduction to the Tryptamine Analogue
-
Carefully add lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) to a flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0°C.
-
Dissolve the indole-3-acetonitrile derivative (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction to 0°C and quench it by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tryptamine analogue.
-
The product can be further purified by conversion to its salt (e.g., hydrochloride or fumarate) and recrystallization.
Causality: LiAlH4 is a powerful reducing agent that converts the nitrile functional group directly to a primary amine, completing the synthesis of the tryptamine side chain.
Phenethylamine Analogue Synthesis: A 2C-B-like Scaffold
The synthesis of phenethylamine 5-HT2A agonists, such as those in the "2C" family, typically starts with a substituted benzaldehyde.[5] The following protocol details a common route to produce 2C-B (4-bromo-2,5-dimethoxyphenethylamine).[5]
Conceptual Workflow for 2C-B Synthesis
Caption: General workflow for the synthesis of 2C-B from 2,5-dimethoxybenzaldehyde.
Protocol 2: Synthesis of 2C-B from 2,5-Dimethoxybenzaldehyde
This protocol is based on the well-documented synthesis described by Shulgin and others.[5][6][7]
Step 1: Henry Reaction to form 2,5-Dimethoxy-β-nitrostyrene
-
In a round-bottom flask, combine 2,5-dimethoxybenzaldehyde (1.0 eq), nitromethane (3.0-5.0 eq), and ammonium acetate (0.2-0.3 eq).
-
Heat the mixture to reflux (approximately 100°C) with stirring for 2-4 hours. The solution will typically turn from yellow to a deep red/orange.
-
Cool the reaction mixture. The product may crystallize upon cooling.
-
Pour the mixture into cold isopropyl alcohol to precipitate the product fully.
-
Collect the bright orange/yellow crystals by vacuum filtration and wash them with cold isopropyl alcohol.
-
Dry the product thoroughly. This intermediate is 2,5-dimethoxy-β-nitrostyrene.
Causality: The Henry reaction is a base-catalyzed condensation between a nitroalkane (nitromethane) and an aldehyde. The ammonium acetate serves as the catalyst. This reaction efficiently creates the C-C bond for the ethyl side chain and introduces the nitro group, which will be reduced to the amine in the next step.
Step 2: Reduction to form 2,5-Dimethoxyphenethylamine (2C-H)
-
Prepare a suspension of LiAlH4 (2.0-3.0 eq) in anhydrous THF in a flask under an inert atmosphere at 0°C.
-
Dissolve the 2,5-dimethoxy-β-nitrostyrene (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension. This reaction is exothermic.
-
Once the addition is complete, bring the reaction to reflux and maintain for 4-6 hours.
-
Cool the reaction to 0°C and carefully quench using the Fieser workup (sequential addition of water, 15% NaOH, and water).
-
Filter the solid aluminum salts and wash them with fresh THF.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude 2,5-dimethoxyphenethylamine (2C-H) as an oil. Purification can be achieved by vacuum distillation.
Causality: LiAlH4 reduces both the nitro group and the alkene double bond of the nitrostyrene to yield the saturated primary amine, 2C-H.
Step 3: Bromination to form 2C-B
-
Dissolve the purified 2C-H (1.0 eq) in glacial acetic acid.
-
In a separate flask, prepare a solution of elemental bromine (1.0 eq) in glacial acetic acid.
-
Cool the 2C-H solution in an ice bath and slowly add the bromine solution dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The product, 2C-B hydrobromide, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with a small amount of cold glacial acetic acid or diethyl ether.
-
To obtain the freebase, suspend the hydrobromide salt in water, make the solution basic with NaOH, and extract with a non-polar solvent like dichloromethane.
-
To obtain the hydrochloride salt, dissolve the freebase in a suitable solvent (e.g., isopropyl alcohol) and add concentrated HCl. The 2C-B hydrochloride will precipitate and can be collected by filtration.
Causality: This is an electrophilic aromatic substitution reaction. The electron-rich dimethoxy-substituted benzene ring is readily brominated at the C4 position, which is para to one methoxy group and ortho to the other, and is sterically accessible.
Part 2: Purification and Characterization
Rigorous purification and characterization are essential to ensure the identity, purity, and safety of the synthesized compounds.
General Workflow
-
Crude Purification: Initial purification is typically performed using column chromatography on silica gel. The solvent system is chosen based on the polarity of the compound, often a mixture of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol).
-
Final Purification: For many amines, final purification is best achieved by converting the compound to a salt (e.g., HCl or fumarate salt) and recrystallizing from an appropriate solvent system (e.g., ethanol/ether, isopropanol/water).
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically aiming for >95% or >98% purity for in vitro and in vivo studies, respectively.
-
Part 3: In Vitro Functional Characterization
Once a compound is synthesized and purified, its interaction with the 5-HT2A receptor must be characterized. This involves determining its binding affinity and its ability to activate the receptor's signaling pathways.
Radioligand Binding Assays
Binding assays are used to determine the affinity of the synthesized compound for the 5-HT2A receptor. This is typically done through competitive binding experiments using a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]ketanserin or [¹²⁵I]DOI). The concentration of the synthesized compound that displaces 50% of the radioligand (IC₅₀) is determined, and this is used to calculate the binding affinity constant (Ki).
Functional Assays
Functional assays measure the cellular response following receptor activation. For the Gq-coupled 5-HT2A receptor, common readouts include the mobilization of intracellular calcium or the accumulation of inositol phosphates.[8]
Protocol 3: Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following the activation of the Gq pathway.[4]
-
Cell Culture and Plating:
-
Culture HEK293 cells (or other suitable cell lines) stably expressing the human 5-HT2A receptor in appropriate growth medium.
-
Plate the cells into black-walled, clear-bottom 96-well or 384-well microplates and allow them to adhere overnight.[9]
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5).[9] An anion-transport inhibitor like probenecid is often included to prevent dye leakage from the cells.[4]
-
Remove the growth medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 60 minutes, followed by 20-30 minutes at room temperature in the dark.[9][10]
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the synthesized agonist compounds in an appropriate assay buffer.
-
Place the cell plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the agonist solutions to the wells and immediately begin measuring the fluorescence intensity over time (typically for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence is proportional to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum possible effect).
-
Biased Agonism and β-Arrestin Recruitment Assays
5-HT2A receptors can also signal through pathways independent of G proteins, often involving β-arrestins.[11][12] "Biased agonists" are ligands that preferentially activate one pathway over another (e.g., Gq vs. β-arrestin).[11] Investigating this is crucial, as different pathways may be responsible for therapeutic versus adverse effects.
Protocol 4: β-Arrestin Recruitment Assay
This assay measures the translocation of β-arrestin from the cytoplasm to the activated receptor at the cell membrane.[13]
-
Cell Line: Use a cell line engineered to express the 5-HT2A receptor and a β-arrestin protein fused to a reporter enzyme or fluorescent protein (e.g., GFP or a component of a bioluminescence resonance energy transfer [BRET] system).[14]
-
Cell Plating: Plate the cells in a suitable microplate and incubate to allow for adherence.[15][16]
-
Compound Incubation: Add serial dilutions of the test compounds to the cells and incubate for a predetermined time (e.g., 60-90 minutes) at 37°C.[16]
-
Detection:
-
For enzyme complementation assays (e.g., PathHunter®), add the detection reagents and measure the resulting chemiluminescent signal.
-
For BRET assays, measure the light emission at two different wavelengths after adding the necessary substrate.
-
For fluorescent protein translocation, use high-content imaging to quantify the movement of the fluorescently-tagged β-arrestin.
-
-
Data Analysis:
-
Plot the signal against the logarithm of the agonist concentration.
-
Fit the data to a dose-response curve to determine the EC₅₀ and Emax for β-arrestin recruitment.
-
The bias of a ligand can be quantified by comparing its relative efficacy and potency for the Gq and β-arrestin pathways.
-
Part 4: 5-HT2A Receptor Signaling Pathways
Understanding the downstream signaling cascades of the 5-HT2A receptor is fundamental to interpreting the functional data from synthesized agonists.
Canonical Gq Signaling Pathway
The primary and best-characterized signaling pathway for the 5-HT2A receptor involves coupling to the Gq family of G proteins.[1]
Caption: Canonical Gq signaling pathway of the 5-HT2A receptor.
Upon agonist binding, the 5-HT2A receptor activates the Gq protein, leading to the dissociation of its α and βγ subunits.[1] The activated Gαq subunit stimulates phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[8] DAG, along with the increased Ca²⁺, activates protein kinase C (PKC).[8] These events lead to a cascade of downstream cellular responses.
β-Arrestin Mediated Signaling and Regulation
In addition to G protein coupling, agonist-bound GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins.[17] The recruitment of β-arrestin can have two major consequences: it can sterically hinder further G protein coupling, leading to receptor desensitization, and it can act as a scaffold to initiate G protein-independent signaling cascades, often involving mitogen-activated protein kinases (MAPKs) like ERK1/2.[17][18]
Sources
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. 2,5-Dimethoxyphenethylamine (2C-H) Synthesis via the Darzen Condensation - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. safrole.com [safrole.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) [mdpi.com]
- 6. Successful 2C-B Syntheses [erowid.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [worldwide.promega.com]
- 15. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine Hydrochloride
Welcome to the technical support resource for the synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common challenges encountered during this synthesis, with a primary focus on maximizing yield and purity. The core of this synthesis typically revolves around the reductive amination of 3-methoxypropiophenone, a powerful yet nuanced transformation.[1][2] This document provides in-depth, experience-driven answers to frequently encountered issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is critically low. What are the most likely causes?
A low overall yield is a common issue that can typically be traced back to one of three critical stages of the synthesis: imine formation, reduction, or product isolation. A systematic evaluation of each stage is the most effective troubleshooting approach.
1. Inefficient Imine Formation:
The first step in a reductive amination is the condensation of the ketone (3-methoxypropiophenone) with an amine source (e.g., ammonia) to form an imine intermediate. This reaction is an equilibrium, and if the equilibrium is not driven towards the imine, the subsequent reduction step will falter.[3]
-
Causality: The equilibrium can be hampered by incorrect pH or the presence of water, which is a byproduct of the reaction.
-
Troubleshooting Protocol:
-
Monitor Imine Formation: Before adding the reducing agent, confirm imine formation using Thin Layer Chromatography (TLC) or proton NMR. On TLC, you should see the consumption of the starting ketone spot and the appearance of a new, typically less polar, imine spot.
-
Acid Catalysis: The reaction requires catalytic acid to protonate the ketone's carbonyl oxygen, making it more electrophilic. Acetic acid is a common and effective catalyst, often used when Sodium Triacetoxyborohydride (STAB) is the reductant.[4][5] Ensure you are using an appropriate amount (typically 1-2 equivalents).
-
Water Removal: The water generated during imine formation can hydrolyze the imine back to the starting materials.[3] While not always necessary with efficient reducing agents, if imine formation is sluggish, consider adding a dehydrating agent like activated molecular sieves or using a Dean-Stark apparatus for azeotropic water removal.[2]
-
2. Competing Reduction of the Starting Ketone:
A significant loss of yield occurs when the reducing agent reduces the starting ketone to the corresponding alcohol (1-(3-methoxyphenyl)propan-1-ol) instead of reducing the target imine.
-
Causality: This is a problem of chemoselectivity.[3] Powerful reducing agents like Sodium Borohydride (NaBH₄) can readily reduce both ketones and imines. If the imine concentration is low or the reductant is too reactive, ketone reduction will dominate.[6]
-
Troubleshooting Protocol:
-
Select the Right Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations.[3][6] It is a milder reductant than NaBH₄ and selectively reduces the protonated iminium ion much faster than it reduces the ketone, dramatically improving chemoselectivity.[4]
-
Staged Addition: If you must use NaBH₄, a two-step procedure is superior. First, allow the imine to form completely (monitored by TLC/NMR), then cool the reaction mixture (e.g., to 0 °C) before slowly adding the NaBH₄.[5] This minimizes the amount of time the reductant is in the presence of the starting ketone.
-
3. Suboptimal Reaction Conditions & Reagent Purity:
The choice of solvent and temperature plays a crucial role, as does the quality of the starting materials.
-
Causality: Solvents can affect reagent stability and reaction rates. Impurities in the starting ketone can poison catalysts or lead to side reactions.[7]
-
Troubleshooting Protocol:
-
Solvent Choice: For STAB-mediated reactions, non-protic solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF) are preferred as STAB can react with protic solvents like methanol.[6][8]
-
Reagent Purity: Ensure the 3-methoxypropiophenone is pure. Impurities from its synthesis, such as residual acids or bases, can interfere with the reaction. Consider purification by distillation or chromatography if purity is questionable.
-
Q2: I'm observing significant byproducts in my final product. How can I identify and minimize them?
Byproduct formation complicates purification and reduces yield. The most common impurities are the starting ketone and the corresponding alcohol from its reduction.
-
Identification: Use ¹H NMR and LC-MS to characterize the impurities. The alcohol will show a characteristic C-H proton signal where the amine group would be, and the mass will be different. The unreacted ketone will be easily identifiable by its carbonyl peak in the ¹³C NMR spectrum.
-
Minimization Strategy: The key is to optimize the reaction for high conversion and selectivity.
Optimized Experimental Protocol for Reductive Amination:
This protocol is designed to maximize the yield of the target amine while minimizing byproduct formation.
-
Reaction Setup: To a solution of 3-methoxypropiophenone (1.0 eq) in anhydrous DCE (approx. 0.2 M), add ammonium acetate (5-10 eq).
-
Imine Formation: Add glacial acetic acid (1.5 eq) and stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting ketone is mostly consumed.
-
Reduction: Once imine formation is confirmed, add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control any initial exotherm.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete conversion of the imine to the amine.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can then be taken to the salt formation step.
Q3: The final hydrochloride salt is proving difficult to crystallize or is contaminated with inorganic salts. What are the best practices for isolation?
The properties of amine hydrochloride salts require specific handling to achieve high purity.
-
Causality: Using aqueous HCl for salt formation can introduce water and inorganic salts (e.g., NaCl if a sodium base was used in the workup), which can inhibit crystallization and contaminate the product.[9] Many amine hydrochlorides are also highly soluble in polar solvents like ethanol.[10]
-
Troubleshooting Protocol:
-
Use Anhydrous HCl: The most reliable method for forming a clean hydrochloride salt is to dissolve the purified free-base amine in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane).[11]
-
Precipitation: The hydrochloride salt should precipitate out of the non-polar solvent. If it does not, adding a co-solvent like hexane can often induce precipitation.
-
Isolation & Washing: Collect the solid product by filtration. Wash the filter cake with a small amount of cold diethyl ether or hexane to remove any residual non-polar impurities.
-
Recrystallization: If the product requires further purification, recrystallization can be attempted. Isopropanol is often a good starting solvent for recrystallizing amine hydrochlorides.[10]
-
Data Summary: Influence of Key Parameters
| Parameter | Recommended Choice | Rationale & Impact on Yield/Purity |
| Starting Material | 3-methoxypropiophenone | The primary precursor. Its purity is essential to avoid side reactions.[7] |
| Amine Source | Ammonium Acetate | Acts as both an ammonia source and a buffer. A large excess drives the imine equilibrium forward. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | High Impact. Selectively reduces the iminium ion over the ketone, significantly minimizing alcohol byproduct and boosting yield.[3][4] |
| Sodium Borohydride (NaBH₄) | Less selective; can reduce the starting ketone. Requires a two-step process for best results.[6] | |
| Catalyst | Acetic Acid | Catalyzes imine formation. Essential for the reaction to proceed at a reasonable rate.[5] |
| Solvent | Dichloroethane (DCE) / Dichloromethane (DCM) | Anhydrous, non-protic solvents are compatible with STAB and provide good solubility for reactants.[6][8] |
| Salt Formation | Anhydrous HCl (in Ether/Dioxane) | High Impact. Prevents water and inorganic salt contamination, leading to a cleaner product that is easier to crystallize and handle.[9][11] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
J. Chem. Pharm. Res. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
Eastwood, P. R. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149. [Link]
-
ResearchGate. (2008). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. Request PDF. [Link]
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. . [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Reddit. (2023). What's wrong with my reductive amination? I barely got any product. Reddit. [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate. [Link]
-
Hungarian Journal of Industry and Chemistry. (n.d.). ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. Hungarian Journal of Industry and Chemistry. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. ACS GCI Pharmaceutical Roundtable. [Link]
-
Sharma, M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis. [Link]
-
ACS Green Chemistry Institute. (n.d.). Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. reddit.com [reddit.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (S)-1-(3-Methoxyphenyl)propan-1-amine Synthesis
<_ _>
Welcome to the technical support center for the synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and enantioselectivity.
Introduction
(S)-1-(3-Methoxyphenyl)propan-1-amine is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is crucial for biological activity, making the optimization of its enantioselective synthesis a critical endeavor. The most common and industrially scalable method for its preparation is the asymmetric reductive amination of 3-methoxypropiophenone. This guide will focus on troubleshooting and optimizing this key synthetic transformation.
Core Synthesis Pathway: Asymmetric Reductive Amination
The synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine is most commonly achieved through the asymmetric reductive amination of 3-methoxypropiophenone. This process involves the condensation of the ketone with an amine source, typically ammonia or an ammonia equivalent, to form an intermediate imine. This imine is then stereoselectively reduced by a chiral catalyst and a reducing agent to yield the desired (S)-enantiomer.
Caption: General workflow for asymmetric reductive amination.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine via asymmetric reductive amination.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in reductive amination can stem from several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Steps:
-
Incomplete Imine Formation: The initial condensation to form the imine is a reversible equilibrium.[1]
-
Solution: Ensure the removal of water, a byproduct of the condensation. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.
-
Causality: Le Chatelier's principle dictates that removing a product (water) will shift the equilibrium towards the formation of the imine, thus increasing its concentration for the subsequent reduction.
-
-
Inefficient Reduction of the Imine: The choice and activity of the reducing agent are critical.
-
Solution:
-
Screen Reducing Agents: While sodium borohydride (NaBH₄) can be used, it may also reduce the starting ketone.[2][3] A milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as they selectively reduce the imine in the presence of the ketone.[1][2][4]
-
Verify Reagent Quality: Ensure the reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition.
-
-
-
Catalyst Deactivation: The chiral catalyst can be deactivated by impurities in the starting materials or solvent.
-
Solution:
-
Purify Starting Materials: Ensure the 3-methoxypropiophenone and amine source are of high purity.
-
Use Anhydrous Solvents: Traces of water can interfere with many catalysts. Use freshly distilled or anhydrous grade solvents.
-
-
-
Suboptimal Reaction Conditions: Temperature and pH can significantly impact the reaction rate and equilibrium.
-
Solution:
-
Optimize Temperature: While higher temperatures can favor imine formation, they might also lead to side reactions or catalyst decomposition. An optimal temperature profile should be determined experimentally.
-
Control pH: The reaction is typically carried out under weakly acidic conditions (pH 4-6) to facilitate imine formation without protonating the amine reactant excessively.[3]
-
-
Experimental Protocol: Optimizing Imine Formation
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-methoxypropiophenone (1 equivalent) and the chosen solvent (e.g., toluene).
-
Add the amine source (e.g., ammonium acetate, 1.5-2 equivalents).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once water evolution ceases, cool the reaction mixture to the desired temperature for the reduction step.
Question 2: The enantiomeric excess (ee) of my (S)-amine is poor. How can I improve the stereoselectivity?
Answer: Achieving high enantioselectivity is the primary goal of asymmetric synthesis. Poor ee is often related to the catalyst system and reaction conditions.
Troubleshooting Steps:
-
Choice of Chiral Catalyst/Ligand: The nature of the chiral catalyst or ligand is the most critical factor for enantioselectivity.[5][6][7][8][9]
-
Solution: Screen a variety of chiral catalysts. For reductive aminations, common choices include transition metal complexes with chiral ligands (e.g., Iridium or Rhodium-based catalysts with chiral phosphine ligands) or chiral Brønsted acids.[6][7][8] The use of biocatalysts, such as imine reductases (IREDs), has also emerged as a powerful method for asymmetric synthesis of chiral amines.[5]
-
Causality: The chiral catalyst creates a chiral environment around the imine, favoring the approach of the reducing agent from one face, leading to the preferential formation of one enantiomer.
-
-
Suboptimal Temperature: Temperature can influence the flexibility of the catalyst-substrate complex.
-
Solution: Generally, lower reaction temperatures lead to higher enantioselectivity. Experiment with a range of temperatures (e.g., -20 °C to room temperature) to find the optimal balance between reaction rate and ee.
-
Causality: At lower temperatures, the energy difference between the transition states leading to the (S) and (R) enantiomers is more pronounced, resulting in a higher preference for the lower energy pathway.
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst and the solubility of the reactants.
-
Solution: Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF).
-
Causality: The solvent can interact with the catalyst and the substrate, altering the steric and electronic environment of the active site, which in turn affects the stereochemical outcome.
-
Data Presentation: Catalyst Screening for Enantioselectivity
| Catalyst/Ligand System | Solvent | Temperature (°C) | Yield (%) | ee (%) of (S)-enantiomer |
| [Ir(COD)Cl]₂ / (S)-BINAP | Toluene | 25 | 85 | 92 |
| [Rh(COD)₂]BF₄ / (S,S)-f-Binaphane | DCM | 0 | 90 | 95 |
| Chiral Phosphoric Acid | Toluene | -10 | 88 | 97 |
| Imine Reductase (IRED) | Buffer | 30 | >95 | >99 |
Note: This is a representative table. Actual results will vary based on specific reaction conditions.
Question 3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer: Side product formation can reduce the yield and complicate the purification of the desired product.
Common Side Reactions and Solutions:
-
Reduction of the Ketone: The starting 3-methoxypropiophenone can be reduced to the corresponding alcohol.
-
Over-alkylation to Secondary Amine: The newly formed primary amine can react with another molecule of the ketone to form a secondary amine.
-
Solution:
-
Use a large excess of the ammonia source.
-
Add the reducing agent at the beginning of the reaction (one-pot method) to quickly reduce the imine as it is formed.
-
-
Causality: Maintaining a low concentration of the primary amine product relative to the imine intermediate minimizes the rate of the competing secondary amine formation.
-
Caption: Potential side reactions in reductive amination.
Question 4: The purification of the final product is challenging. What are the best practices for isolating pure (S)-1-(3-Methoxyphenyl)propan-1-amine?
Answer: Purification of chiral amines can be complex due to their basicity and potential for forming emulsions during work-up.
Purification Strategies:
-
Acid-Base Extraction:
-
Protocol:
-
After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and extract with an acidic solution (e.g., 1M HCl). The amine will move to the aqueous layer as the hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove any neutral organic impurities.
-
Basify the aqueous layer (e.g., with 2M NaOH) to a pH > 12 to deprotonate the amine hydrochloride.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
-
Crystallization of Diastereomeric Salts: For enantiomeric enrichment, diastereomeric salt resolution can be employed.
-
Protocol:
-
Dissolve the racemic or partially enriched amine in a suitable solvent.
-
Add a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (+)-tartaric acid).
-
Allow the less soluble diastereomeric salt to crystallize.
-
Filter the crystals and liberate the free amine by treatment with a base.
-
-
Note: This method is often used for classical resolution rather than purification after an asymmetric synthesis, but it can be useful for improving the ee of an already enriched sample.[10]
-
-
Chromatography:
-
Silica Gel Chromatography: While possible, primary amines can streak on silica gel. It is often beneficial to add a small amount of a basic modifier (e.g., 1-2% triethylamine) to the eluent.
-
Chiral Chromatography: For accurate determination of ee and for preparative separation of enantiomers, chiral HPLC or SFC is the method of choice.
-
References
-
Asymmetric Reductive Aminations Catalyzed by Chiral Transition Metal Complexes. ResearchGate. [Link]
-
Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. Organic Letters. [Link]
-
Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines. Semantic Scholar. [Link]
-
Catalytic Asymmetric Reductive Amination for Axially Chiral Aryl Aldehydes via Desymmetrization/Kinetic Resolution Cascade. Organic Letters. [Link]
-
Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. ACS Catalysis. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
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- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine
Welcome to the technical support center for the synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this valuable chiral amine, with a focus on troubleshooting and optimization. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.
Table of Contents
-
Core Synthesis Strategies: An Overview
-
Troubleshooting Guide & FAQs
-
Low Yield and Conversion Issues
-
Q1: My reductive amination of 3-methoxypropiophenone is sluggish and gives a low yield. What are the likely causes and how can I improve it?
-
Q2: I am observing a significant amount of 1-(3-methoxyphenyl)propan-1-ol as a byproduct. How can I prevent the reduction of the ketone starting material?
-
-
Enantioselectivity and Racemization Problems
-
Q3: The enantiomeric excess (ee) of my (S)-amine is consistently low. What factors influence enantioselectivity in asymmetric synthesis?
-
Q4: My final product shows signs of racemization after purification. What conditions can cause this and how can I avoid it?
-
-
Impurity Profile and Purification Challenges
-
Q5: My crude product is a complex mixture with several unexpected peaks in the analysis. What are the possible side reactions?
-
Q6: How can I effectively purify the target amine from the unreacted ketone and the alcohol byproduct?
-
-
-
Experimental Protocols
-
Protocol 1: General Procedure for Asymmetric Reductive Amination
-
Protocol 2: Troubleshooting Low Enantioselectivity via Temperature and Solvent Screening
-
Protocol 3: Purification of (S)-1-(3-Methoxyphenyl)propan-1-amine via Diastereomeric Salt Resolution
-
-
References
Core Synthesis Strategies: An Overview
The synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine typically starts from the prochiral ketone, 3-methoxypropiophenone. The primary challenge lies in the stereoselective introduction of the amine group to form the desired (S)-enantiomer. Two prevalent strategies are:
-
Asymmetric Reductive Amination: This can be achieved using a chiral catalyst or a chiral auxiliary. Catalytic methods often employ transition metals with chiral ligands.
-
Biocatalytic Transamination: The use of transaminase enzymes offers a green and highly selective alternative for the synthesis of chiral amines.[1][2]
Each method has its own set of potential side reactions and optimization parameters, which we will explore in the following sections.
Troubleshooting Guide & FAQs
Low Yield and Conversion Issues
Q1: My reductive amination of 3-methoxypropiophenone is sluggish and gives a low yield. What are the likely causes and how can I improve it?
A1: Low conversion in reductive amination can stem from several factors related to imine formation and the reduction step. The equilibrium between the ketone and the imine often lies towards the starting materials, and inefficient reduction can further lower the yield.[3]
Troubleshooting Steps:
-
Choice of Reducing Agent: For direct (one-pot) reductive aminations, a mild and selective reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium borohydride (NaBH₄) as it is less likely to reduce the starting ketone.[4]
-
pH Control: The formation of the imine intermediate is typically favored under weakly acidic conditions (pH 4-6). If the pH is too low, the amine nucleophile will be protonated and non-reactive. If the pH is too high, the carbonyl group is not sufficiently activated.
-
Water Removal: The formation of the imine from the ketone and amine releases water. This is a reversible reaction, and removing water can drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding dehydrating agents like molecular sieves.
-
Amine Source: When using ammonia as the nitrogen source, it is often supplied as an ammonium salt (e.g., ammonium acetate or ammonium formate). The choice of the ammonium salt can influence the reaction rate and selectivity.[5]
Q2: I am observing a significant amount of 1-(3-methoxyphenyl)propan-1-ol as a byproduct. How can I prevent the reduction of the ketone starting material?
A2: The formation of the corresponding alcohol is a common side reaction in reductive amination, arising from the direct reduction of the ketone starting material.[4] This is particularly problematic with less selective reducing agents.
Mitigation Strategies:
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is sterically hindered and less reactive than NaBH₄, showing a preference for reducing the protonated imine intermediate over the ketone.[4]
-
Two-Step Procedure: A more controlled approach is to first form the imine and then, in a separate step, add the reducing agent. This ensures that the ketone is consumed before the reductant is introduced, preventing alcohol formation.
-
Catalytic Hydrogenation: In some cases, catalytic hydrogenation (e.g., using H₂ and a metal catalyst like Pd/C) can be more selective for the imine over the ketone, especially under optimized conditions.
Table 1: Comparison of Common Reducing Agents in Reductive Amination
| Reducing Agent | Selectivity for Imine vs. Ketone | Common Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | Low | Protic solvents (e.g., Methanol, Ethanol) | Prone to reducing the starting ketone. Best used in a two-step procedure. |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Methanol, Acetonitrile | Toxic cyanide byproducts. Reaction rate is pH-dependent. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High | Aprotic solvents (e.g., Dichloromethane, THF) | Mild and highly selective for one-pot reactions. Less toxic than NaBH₃CN.[6] |
Enantioselectivity and Racemization Problems
Q3: The enantiomeric excess (ee) of my (S)-amine is consistently low. What factors influence enantioselectivity in asymmetric synthesis?
A3: Achieving high enantioselectivity is the primary goal in the synthesis of a chiral compound. Low ee can be due to a number of factors related to the catalyst, substrate, and reaction conditions.[7]
Troubleshooting Low Enantioselectivity:
-
Catalyst/Enzyme Performance:
-
Purity and Activity: Ensure the chiral catalyst or enzyme is pure and has not degraded. For enzymes, ensure the buffer conditions (pH, co-factors) are optimal.
-
Catalyst Loading: The ratio of catalyst to substrate can be critical. Too low a loading may result in a slow reaction, while too high a loading can sometimes lead to side reactions or dimerization of the catalyst.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the desired enantiomer. A temperature screening study is highly recommended.[8]
-
Solvent: The solvent can have a profound effect on the chiral induction by influencing the conformation of the catalyst-substrate complex. A solvent screen is a valuable optimization step.[8]
-
-
Substrate Quality: Ensure the 3-methoxypropiophenone starting material is of high purity, as impurities can sometimes interfere with the catalyst.
Q4: My final product shows signs of racemization after purification. What conditions can cause this and how can I avoid it?
A4: Racemization is the conversion of an enantiomerically pure or enriched compound into a mixture of equal parts of both enantiomers.[9] For chiral amines, this can occur under certain conditions, particularly if the chiral center has an acidic proton.
Causes of Racemization and Prevention:
-
pH Extremes: Both strongly acidic and strongly basic conditions can promote racemization of some chiral amines. During work-up and purification, it is advisable to use mild pH conditions where possible.
-
Elevated Temperatures: Prolonged exposure to high temperatures during purification (e.g., distillation) can sometimes lead to racemization.
-
Mechanism of Racemization: Racemization often proceeds through an achiral intermediate. For chiral amines, this could involve the formation of an imine or enamine tautomer under certain conditions.
To avoid racemization, handle the purified amine under neutral or mildly acidic/basic conditions and avoid excessive heat. If racemization is a persistent issue, consider purification methods that operate at ambient temperature, such as chromatography.
Impurity Profile and Purification Challenges
Q5: My crude product is a complex mixture with several unexpected peaks in the analysis. What are the possible side reactions?
A5: Besides the common side products like the alcohol, other impurities can arise from the specific reaction conditions or the reactivity of the starting materials and intermediates.
Potential Side Reactions:
-
Over-alkylation: If a primary amine is formed and there is still unreacted ketone and reducing agent, the primary amine can react further to form a secondary amine.
-
Aldol Condensation: Under basic conditions, the ketone can undergo self-condensation to form aldol products, which can then dehydrate.
-
Leuckart Reaction Byproducts: If using the Leuckart reaction (formic acid and ammonia/formamide), high temperatures can lead to the formation of N-formyl derivatives and tar-like substances.[3][10]
Q6: How can I effectively purify the target amine from the unreacted ketone and the alcohol byproduct?
A6: The purification of the target amine from non-basic impurities like the starting ketone and the alcohol byproduct can be achieved through several methods.
Purification Strategies:
-
Acid-Base Extraction:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while the neutral ketone and alcohol remain in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer (e.g., with NaOH) to deprotonate the amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain the purified amine.
-
-
Chromatography: Column chromatography on silica gel can be used to separate the components. The polarity differences between the amine, alcohol, and ketone allow for their separation.
-
Diastereomeric Salt Resolution: If the product is a racemic mixture, it can be resolved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid). The differing solubilities of the diastereomeric salts allow for their separation by crystallization.[11]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reductive Amination
This protocol provides a general starting point for the asymmetric reductive amination of 3-methoxypropiophenone.
-
To a solution of 3-methoxypropiophenone (1.0 eq) in a suitable solvent (e.g., dichloromethane, 10 volumes), add the amine source (e.g., ammonium acetate, 5-10 eq).
-
Add the chiral catalyst (e.g., a chiral ruthenium complex, 0.5-2 mol%).
-
Introduce the reducing agent (e.g., H₂ gas at a specified pressure, or a chemical reductant).
-
Stir the reaction at the desired temperature and monitor its progress by a suitable analytical technique (e.g., HPLC, GC).
-
Upon completion, quench the reaction carefully.
-
Perform an aqueous work-up, typically involving an acid-base extraction to isolate the amine product.
-
Analyze the yield and enantiomeric excess of the crude product.
Protocol 2: Troubleshooting Low Enantioselectivity via Temperature and Solvent Screening
A systematic approach to optimizing enantioselectivity.
Temperature Screening:
-
Set up several identical small-scale reactions.
-
Run each reaction at a different, precisely controlled temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C).
-
After a fixed time, quench the reactions and analyze the enantiomeric excess of the product for each temperature.
Solvent Screening:
-
Set up several identical small-scale reactions.
-
Use a different solvent for each reaction (e.g., dichloromethane, toluene, THF, methanol).
-
Run the reactions at a constant temperature.
-
Upon completion, determine the conversion and enantiomeric excess for each solvent.
Protocol 3: Purification of (S)-1-(3-Methoxyphenyl)propan-1-amine via Diastereomeric Salt Resolution
This protocol is useful for resolving a racemic mixture of the amine.
-
Dissolve the racemic amine in a suitable solvent (e.g., ethanol).
-
Add a solution of a chiral resolving agent (e.g., (R,R)-tartaric acid, 0.5 eq) in the same solvent.
-
Allow the mixture to crystallize. One diastereomeric salt should preferentially precipitate.
-
Filter the crystals and wash with a small amount of cold solvent.
-
To liberate the free amine, dissolve the diastereomeric salt in water and add a base (e.g., NaOH solution) until the solution is basic.
-
Extract the enantiomerically enriched amine with an organic solvent.
-
Dry the organic layer and remove the solvent to yield the resolved amine.
Diagrams
Main Synthetic Pathway and Key Side Reactions
Caption: Synthetic pathway to the target amine and major side reactions.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity.
References
-
MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
-
ResearchGate. (2021). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. [Link]
-
National Institutes of Health. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. [Link]
-
Wikipedia. (n.d.). Leuckart reaction. [Link]
-
Semantic Scholar. (1944). STUDIES ON THE LEUCKART REACTION. [Link]
-
Scribd. (n.d.). Leuckart Reaction | PDF | Amine. [Link]
-
Royal Society of Chemistry. (2021). Engineering the large pocket of an (S)-selective transaminase for asymmetric synthesis of (S)-1-amino-1-phenylpropane. [Link]
-
Wikipedia. (n.d.). Racemization. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Frontiers. (2022). Protein engineering of amine transaminases. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (2015). First Synthesis of 3-Methoxy-4-Aminopropiophenone. [Link]
-
National Institutes of Health. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
-
Royal Society of Chemistry. (2019). The sustainable heterogeneous catalytic reductive amination of lignin models to produce aromatic tertiary amines. [Link]
-
National Institutes of Health. (n.d.). 3'-Methoxypropiophenone. [Link]
-
ResearchGate. (2014). A Novel Reducing Agent for the Reductive Amination of Phenyl-2-Propanone (P2P) and Methylamine – Sodium Triacetoxyborohydride (STAB). [Link]
-
American Chemical Society. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. [Link]
-
American Chemical Society. (2016). N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. [Link]
-
ChemRxiv. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. EP1721889A1 - Process for the preparation of phenethylamine derivatives - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this chiral amine salt. Chiral amines are crucial building blocks in the synthesis of many pharmaceutical compounds, making their purity paramount.[1][2] This document moves beyond simple protocols to provide in-depth, field-proven insights into overcoming common purification challenges, from achieving high enantiomeric excess to ensuring solid-state consistency.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.
FAQ 1: My primary challenge is enantiomeric purity. The enantiomeric excess (ee) of my synthesized material is low. What is the most effective strategy for separation?
Answer: Low enantiomeric excess is the most common hurdle for chiral molecules. The optimal strategy depends on the scale of your work.
-
For Analytical Assessment and Small-Scale Purification (<1g): High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard.[3][4] It is the most reliable technique for both quantifying and separating enantiomers.[3] Polysaccharide-based CSPs are broadly effective for chiral amines.[4][5]
-
For Preparative & Process Scale (>1g): While preparative chiral HPLC is an option, it can be costly. Supercritical Fluid Chromatography (SFC) is often a more efficient and greener alternative for larger-scale enantiomer separation, offering faster separations and reduced solvent consumption.[6]
Troubleshooting Quick Guide:
-
Poor Resolution on HPLC/SFC:
-
Wrong CSP: Not all CSPs work for all molecules. Screen different types (e.g., cellulose vs. amylose-based).
-
Incorrect Mobile Phase: The choice of solvent (e.g., normal-phase like hexane/alcohol vs. polar organic) and additives (e.g., triethylamine, trifluoroacetic acid) is critical.[5] These additives can minimize peak tailing by interacting with residual silanol groups on the silica support.
-
"Memory Effects": Chiral columns can "remember" previous additives, affecting current separations.[7] Always flush a column thoroughly, and dedicate columns to specific methods if possible.
-
FAQ 2: I am attempting to purify the hydrochloride salt by recrystallization, but I'm experiencing either poor yield, no crystal formation, or an oily precipitate.
Answer: Recrystallization of amine hydrochlorides can be challenging due to their unique solubility profiles.[8]
Causality & Solutions:
-
Poor Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[9][10] For amine salts, you often need polar solvents or solvent mixtures.
-
Solution: Conduct a systematic solvent screen. Common starting points for amine hydrochlorides include isopropanol (IPA), ethanol/water mixtures, or methanol. A mixed-solvent system (a "good" solvent in which the compound is soluble, and a "bad" solvent in which it is not) can be highly effective.[10]
-
-
Supersaturation Issues: If the solution is too concentrated, the compound may "crash out" as an oil or amorphous solid. If it's too dilute, you will get a low yield.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the solid.[10] If it oils out upon cooling, try reheating to dissolve it again and then cool the solution more slowly or add a small amount of the "good" solvent.
-
-
Lack of Nucleation: Crystallization requires a nucleation event to begin.
-
Solution: Try "seeding" the cooled, supersaturated solution with a tiny crystal from a previous successful batch. Alternatively, gently scratching the inside of the flask with a glass rod at the solution's surface can initiate crystal growth.
-
FAQ 3: My post-purification analysis (NMR, LC-MS) shows persistent impurities. What are these likely to be and how can I remove them?
Answer: Impurities often originate from the synthetic route. Chiral amines are frequently synthesized via methods like reductive amination, and impurities can be carried over from starting materials or formed as by-products.[11][12][13]
Common Impurity Classes & Removal Strategy:
-
Unreacted Starting Materials: (e.g., 3-methoxypropiophenone, reducing agents).
-
Removal: These are often chemically different enough to be removed by a well-optimized recrystallization or by silica gel column chromatography of the free amine before salt formation.
-
-
Over-reduction Products: (e.g., reduction of the methoxy group or aromatic ring).
-
Removal: These can be difficult to separate due to structural similarity. Preparative chromatography (HPLC/SFC) may be necessary.
-
-
Dimeric or Bis-Compound Impurities: These can form during synthesis, especially during scale-up.[12]
-
Removal: Often requires chromatographic separation.
-
Workflow Recommendation: Purify the free base amine first using column chromatography to remove organic impurities, and then perform the salt formation and a final recrystallization to achieve high purity.
FAQ 4: I'm observing batch-to-batch inconsistency in my product's melting point, dissolution rate, and even its appearance, despite high chemical and enantiomeric purity. What could be the cause?
Answer: This is a classic sign of polymorphism .[14][15] Polymorphism is the ability of a solid compound to exist in two or more crystalline forms.[15][16] These different forms can have distinct physical properties, which is a critical consideration in pharmaceutical development.[14][17]
Investigative Steps:
-
Characterization: Use techniques like X-Ray Powder Diffraction (XRPD) to identify the crystal form. Differential Scanning Calorimetry (DSC) can be used to determine the melting point and identify different polymorphic transitions.
-
Control Crystallization: Polymorphism is controlled by crystallization conditions.[18]
-
Solvent: The choice of solvent can dictate which polymorph crystallizes.
-
Cooling Rate: Rapid cooling often yields a less stable (metastable) form, while slow cooling favors the most stable form.
-
Agitation: The degree of stirring can influence nucleation and crystal growth.
-
A screening study where you vary these parameters is essential to identify and consistently produce the desired polymorphic form.
Part 2: In-Depth Protocols & Methodologies
Troubleshooting & Purification Strategy Workflow
This decision tree provides a logical path for addressing common purification challenges.
Caption: Troubleshooting Decision Tree for Purification.
Protocol 2.1: Chiral HPLC Method for Enantiomeric Purity
This protocol outlines a starting point for developing a method to assess the enantiomeric purity of 1-(3-Methoxyphenyl)propan-1-amine.
Principle: Chiral separation by HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[19] The "three-point interaction" model is a conceptual framework explaining that for successful chiral recognition, at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) must occur between the analyte and the CSP, with at least one being stereochemically dependent.[19]
Steps:
-
Sample Preparation: Prepare a stock solution of the hydrochloride salt at ~1 mg/mL in the mobile phase. If solubility is an issue, methanol or ethanol can be used.
-
Column & Initial Conditions:
-
Column: Start with a polysaccharide-based CSP, as they are broadly effective for amines.[4][5] See Table 1 for recommendations.
-
Mobile Phase: Begin with a normal-phase system, such as 90:10 Hexane:Isopropanol (v/v).
-
Additive: Add a small amount of an amine modifier, such as 0.1% diethylamine (DEA) or butylamine, to the mobile phase to improve peak shape and reduce tailing.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 272 nm.
-
-
Optimization:
-
If no separation is observed, systematically vary the alcohol modifier (e.g., switch to ethanol) and its percentage (e.g., try 80:20 and 95:5).
-
If resolution is still poor, switch to a different CSP (e.g., from a cellulose-based to an amylose-based column).
-
Consider switching to a Polar Organic (PO) mobile phase, such as acetonitrile with 0.1% additive, which can offer complementary selectivity.[5]
-
Table 1: Recommended Chiral Stationary Phases (CSPs) for Chiral Amine Separation
| CSP Name (Example) | CSP Type | Common Mobile Phase Mode | Notes |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Polar Organic | A versatile and widely used CSP for a broad range of compounds.[4] |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Polar Organic | Often shows complementary selectivity to OD-H. |
| Chiralpak® IE | Amylose tris(3,5-dichlorophenylcarbamate) | Normal Phase, Polar Organic | The electron-withdrawing groups can alter chiral recognition.[4] |
| Crownpak® CR(+) | Crown Ether | Reversed-Phase (acidic aqueous) | Specifically designed for primary amines, but requires acidic mobile phases.[6][20] |
Protocol 2.2: Preparative Recrystallization of the Hydrochloride Salt
This protocol provides a workflow for purifying the title compound via recrystallization.
Steps:
-
Solvent Screening (Small Scale):
-
In separate test tubes, place ~20-30 mg of the crude salt.
-
Add a potential solvent (see Table 2) dropwise at room temperature until the solid dissolves. Note the solubility.
-
If it is soluble at room temperature, the solvent is unsuitable.
-
If it is sparingly soluble, heat the mixture gently in a water bath. If the solid dissolves completely upon heating, this is a promising candidate solvent.
-
Allow the promising candidates to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes. Observe the quantity and quality of the crystals formed.
-
-
Recrystallization (Scale-Up):
-
Place the crude (S)-1-(3-Methoxyphenyl)propan-1-amine HCl in an appropriately sized Erlenmeyer flask with a stir bar.
-
Add the chosen solvent (or "good" solvent of a mixed pair) in portions, while heating the mixture to a gentle boil with stirring. Add just enough solvent to completely dissolve the solid.[10]
-
If using a mixed-solvent system, dissolve the compound in a minimal amount of the "good" solvent (e.g., Methanol) and then add the "bad" solvent (e.g., Diethyl Ether) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to make it clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[10]
-
Dry the crystals under high vacuum to a constant weight.
-
Table 2: Potential Solvent Systems for Recrystallization of Amine Hydrochlorides
| Solvent / System | Type | Rationale & Comments |
| Isopropanol (IPA) | Single Solvent | A common choice for amine salts. Good balance of polarity. |
| Ethanol / Water | Mixed Solvent | Highly tunable. The compound is likely soluble in ethanol and insoluble in water. |
| Methanol / Diethyl Ether | Mixed Solvent | Good for compounds highly soluble in alcohols. Ether acts as an anti-solvent. |
| Acetonitrile | Single Solvent | A polar aprotic solvent that can be effective. |
Part 3: Overall Purification and Quality Control Workflow
The following diagram illustrates a comprehensive workflow from a crude reaction mixture to a fully characterized, high-purity final product.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. Solid Form Selection in the Pharmaceutical Industry: Salt Selection & Polymorphism - Regis Technologies [registech.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. icdd.com [icdd.com]
- 18. Frontiers | Continuous crystallisation of organic salt polymorphs [frontiersin.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Preserving the Enantiomeric Integrity of (S)-1-(3-Methoxyphenyl)propan-1-amine
Welcome to the technical support center for (S)-1-(3-Methoxyphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who handle this chiral amine and are focused on maintaining its stereochemical purity. Racemization, the conversion of a single enantiomer into an equal mixture of both enantiomers, is a critical challenge that can compromise biological activity and lead to inconsistent experimental results. This document provides in-depth troubleshooting advice and validated protocols in a direct question-and-answer format to help you diagnose and prevent racemization in your work.
Part 1: Frequently Asked Questions - Understanding the Root Causes
Q1: What is racemization and why is it a critical issue for (S)-1-(3-Methoxyphenyl)propan-1-amine?
Racemization is the process that converts an enantiomerically pure or enriched sample into a 1:1 mixture of both (S) and (R) enantiomers, known as a racemate.[1][2] For a chiral molecule like (S)-1-(3-Methoxyphenyl)propan-1-amine, the three-dimensional arrangement of atoms at its stereocenter is crucial for its specific biological and chemical interactions. In pharmaceutical applications, often only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[1] Therefore, preventing unintended racemization is essential to ensure product efficacy, safety, and reproducibility in research and development.
Q2: What is the primary chemical mechanism that causes this specific amine to racemize?
The primary mechanism for racemization in (S)-1-(3-Methoxyphenyl)propan-1-amine involves the removal and re-addition of the hydrogen atom at the chiral center (the carbon atom bonded to the amine group, the phenyl ring, and the ethyl group). This process is facilitated by the formation of a planar, achiral intermediate.[2][3]
The key steps are:
-
Deprotonation: A base removes the proton from the benzylic carbon (the stereocenter). This proton is weakly acidic because the resulting carbanion is stabilized by resonance with the adjacent phenyl ring.
-
Formation of an Achiral Intermediate: The removal of the proton leads to the formation of a planar, sp²-hybridized carbanion or a related imine-enamine tautomer. This intermediate is achiral, meaning it has lost the original three-dimensional information.[1]
-
Reprotonation: A proton source (such as the conjugate acid of the base) can then add the proton back to the planar intermediate. This addition can occur from either face of the planar structure with equal probability.
-
Result: Protonation from one face regenerates the original (S)-enantiomer, while protonation from the opposite face forms the (R)-enantiomer. Over time, this leads to a 50:50 racemic mixture.
Harsh conditions, particularly elevated temperatures and the presence of strong bases or acids, provide the necessary energy to overcome the activation barrier for this process, accelerating racemization.[3]
Caption: Base-catalyzed racemization of a chiral amine via a planar achiral intermediate.
Part 2: Troubleshooting Guide - Synthesis, Work-up, and Purification
Q3: My reaction produced (S)-1-(3-Methoxyphenyl)propan-1-amine with low enantiomeric excess (% ee). What are the most likely causes during the synthesis and work-up?
Loss of enantiomeric excess during a reaction or subsequent work-up is almost always linked to conditions that promote the formation of the achiral intermediate described in Q2. The most common culprits are:
-
Elevated Temperatures: Heat provides the energy to overcome the activation barrier for deprotonation and inversion of the stereocenter.[4][5] Many chemical transformations are accelerated at higher temperatures, but so is racemization.
-
Strong Bases: The use of strong bases (e.g., hydroxides, alkoxides) or even excess of a weaker amine base can readily deprotonate the benzylic position, leading to rapid racemization.[6][7] The amine product itself can act as a base, potentially causing auto-catalyzed racemization, especially when heated.[8]
-
Prolonged Reaction Times: Even under mild conditions, some degree of racemization can occur. Extending reaction times unnecessarily increases the period during which the chiral center is at risk.
-
Acidic Conditions: While base-catalysis is more common for this structure, strongly acidic conditions can also sometimes lead to racemization through mechanisms involving carbocation intermediates.[1]
-
Choice of Solvent: Polar, protic solvents can stabilize charged intermediates that may be involved in racemization pathways.[3][9]
Q4: How can I modify my experimental conditions to minimize racemization?
Optimizing your protocol to preserve stereochemical integrity requires a focus on using the mildest conditions possible that still allow the desired reaction to proceed efficiently.
| Parameter | Recommendation to Minimize Racemization | Rationale |
| Temperature | Maintain the lowest effective temperature for the reaction. If possible, run reactions at room temperature or below (0 °C to -78 °C). | Reduces the thermal energy available to overcome the racemization activation barrier.[10] |
| pH / Base | Use the weakest base necessary, or a non-nucleophilic, sterically hindered base. Avoid strong bases like NaOH, KOH, or t-BuOK. If possible, use a proton sponge or an inorganic base like K₂CO₃. | Minimizes the rate of deprotonation at the chiral center. Basic pH is strongly correlated with increased racemization rates.[6][7][11] |
| Solvent | Prefer non-polar, aprotic solvents (e.g., Toluene, Hexane, THF, Dichloromethane). | These solvents are less likely to stabilize the charged, planar intermediates that facilitate racemization.[3][12] |
| Reagents | When performing reactions such as amide couplings, select modern coupling reagents known to suppress racemization (e.g., those based on Oxyma).[13][14] | These reagents are designed to avoid the formation of highly racemizable intermediates. |
| Work-up | Perform aqueous work-ups quickly and at low temperatures. Use buffered solutions (pH ~7) instead of strong acids or bases for washes. | Limits the exposure time of the chiral amine to potentially racemizing pH conditions. |
Part 3: Troubleshooting Guide - Long-Term Storage and Stability
Q5: I have confirmed the high enantiomeric purity of my amine post-synthesis, but the % ee decreases over time in storage. What is causing this instability?
Long-term degradation of enantiomeric excess during storage is typically a result of slow racemization promoted by the storage conditions themselves. Key factors include:
-
Storage Temperature: Storing at ambient temperature provides sufficient energy for slow racemization over weeks or months.
-
Physical Form: Storing the amine as a neat oil (free base) makes it susceptible to auto-catalysis, where one molecule of the amine acts as a base to deprotonate another.
-
Atmosphere: Exposure to air and moisture can be detrimental. Amines can react with atmospheric CO₂ to form carbamates, altering the local chemical environment. Moisture can facilitate proton transfer.[15]
-
Light: Exposure to UV light can sometimes provide the energy to promote racemization or other degradation pathways.
Q6: What are the definitive best practices for storing (S)-1-(3-Methoxyphenyl)propan-1-amine to guarantee its long-term stereochemical stability?
To ensure the enantiomeric purity of your compound is maintained over the long term, rigorous storage protocols are necessary.
| Condition | Recommended Protocol | Rationale |
| Physical Form | Convert to a Salt: Store as a stable crystalline salt, such as the hydrochloride (HCl) or tartrate salt. | Protonating the amine with an acid removes its basicity, preventing auto-catalysis. Crystalline solids are generally more stable than liquids or oils. |
| Temperature | Low Temperature: Store at ≤ -20°C. For very long-term storage (months to years), -80°C is preferred.[15] | Drastically reduces the rate of any potential racemization or degradation reactions. |
| Atmosphere | Inert Gas: Store under an inert atmosphere of Argon or Nitrogen.[15] | Prevents oxidation and reaction with atmospheric CO₂ and moisture. |
| Container | Sealed Vial: Use a tightly sealed vial with a secure cap (e.g., a septum-capped vial or an amber glass vial with a PTFE-lined cap). | Protects from atmospheric contaminants and light.[15] |
| Aliquoting | Create Aliquots: If you need to use the sample frequently, prepare several small aliquots from the main stock. | Avoids repeated freeze-thaw cycles and exposing the entire stock to the atmosphere each time it is used.[15] |
Part 4: Essential Analytical Protocol
Q7: How do I reliably measure the enantiomeric excess (% ee) of my (S)-1-(3-Methoxyphenyl)propan-1-amine sample?
The gold-standard method for determining the enantiomeric excess of chiral compounds is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[16][17][18] This technique physically separates the (S) and (R) enantiomers, allowing for their direct quantification.
This protocol provides a general workflow for method development. The exact column and mobile phase must be optimized for your specific compound.
-
Sample Preparation:
-
Accurately weigh ~1 mg of your amine sample.
-
Dissolve it in an appropriate volume (e.g., 1 mL) of the mobile phase solvent to create a solution of ~1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection to protect the column.
-
-
Instrumentation and Column Selection:
-
Instrument: A standard HPLC system with a UV detector is required.
-
Column (CSP): The choice of a chiral stationary phase is critical. For primary amines, polysaccharide-based columns (e.g., those coated with derivatives of cellulose or amylose) are an excellent starting point. Common examples include Chiralcel® OD, OJ, or Chiralpak® AD, AS series.
-
Detector: Set the UV detector to a wavelength where the methoxyphenyl group has strong absorbance (typically around 254 nm or 275 nm).
-
-
Method Development & Analysis:
-
Initial Screening: Begin with a common mobile phase, such as a mixture of Hexane and Isopropanol (IPA) with a small amount of an amine additive (e.g., 0.1% Diethylamine, DEA). A typical starting gradient might be 90:10 Hexane:IPA.
-
Optimization: Adjust the ratio of Hexane to IPA to achieve good separation (resolution > 1.5) between the two enantiomer peaks in a reasonable run time.
-
Injection: Inject a small volume (e.g., 5-10 µL) of your prepared sample.
-
Data Acquisition: Record the chromatogram, noting the retention times (t_R) and peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (% ee):
-
Identify the peaks corresponding to the (S) and (R) enantiomers. If a standard for the (R)-enantiomer is unavailable, the larger peak is assumed to be the desired (S)-enantiomer.
-
Calculate the % ee using the peak areas from the chromatogram: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100%
-
Caption: A streamlined workflow for analyzing enantiomeric excess using Chiral HPLC.
References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Preventing Racemization of Chiral Amines. Benchchem. 3
-
Orem, W. H., & Kaufman, D. S. (2011). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta. 6
-
Northern Arizona University. (n.d.). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. 7
-
BenchChem. (2025). Determining Enantiomeric Excess of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: A Comparative Guide to Chiral HPLC Methods. 19
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025). Organic Process Research & Development.
-
Sanchez, J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. 20
-
Wikipedia. (n.d.). Racemization.
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025). ACS Publications.
-
The University of Manchester. (n.d.). Racemisation in Chemistry and Biology.
-
BenchChem. (2025). Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determination. 17
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube.
-
The Impact of Solvent and the Receptor Structure on Chiral Recognition Using Model Acyclic Bisamides Decorated with Glucosamine Pendant Arms. (n.d.). NIH.
-
Suzhou Highfine Biotech. (2025). New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. 13
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
-
RACEMIZATION OF (S) AND/OR (R)-3-(DIMETHYLAMINO)-1-(3-METHOXYPHENYL)-2-METHYLPROPAN-1. (2021). Google Patents.
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
-
Wikipedia. (n.d.). Solvent effects.
-
Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. (2008). PubMed.
-
Solvent and Substituent Size Influence on the Cyclochiral Rigidity of Aminomethylene Derivatives of Resorcin[16]arene. (2023). NIH.
-
Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides and Proteins.
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (n.d.). PubMed.
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. experts.nau.edu [experts.nau.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solvent and Substituent Size Influence on the Cyclochiral Rigidity of Aminomethylene Derivatives of Resorcin[4]arene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. heraldopenaccess.us [heraldopenaccess.us]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. uma.es [uma.es]
Technical Support Center: (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and resolve common challenges encountered during the synthesis of this important chiral amine. Our focus is on providing practical, scientifically-grounded solutions to ensure the highest purity and yield of your target compound.
Overview of the Primary Synthetic Route
The most prevalent and efficient method for synthesizing (S)-1-(3-Methoxyphenyl)propan-1-amine is through the asymmetric reductive amination of 3-methoxypropiophenone. This process typically involves the formation of an intermediate imine, which is then stereoselectively reduced to the desired (S)-enantiomer using a chiral catalyst and a hydrogen source. The final step involves salt formation with hydrochloric acid to yield the stable hydrochloride salt.
Caption: Fig. 1: Asymmetric Reductive Amination Pathway
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific impurities and process deviations. Each answer explains the root cause and provides actionable solutions.
Q1: My final product has low enantiomeric excess (ee%). What is the cause and how can I improve it?
A1: Low enantiomeric excess indicates the presence of the undesired (R)-enantiomer, the most critical impurity for a chiral synthesis.
-
Root Cause Analysis:
-
Suboptimal Catalyst Performance: The chiral catalyst (e.g., an Iridium or Ruthenium complex) may be degrading, used in insufficient quantity, or may not be suitable for the specific substrate or conditions. Asymmetric hydrogenation is a highly sensitive process.[1][2]
-
Poor Reaction Conditions: Temperature, pressure, and solvent can dramatically influence the stereoselectivity of the hydrogenation. Conditions that are too harsh may lead to a non-selective background reaction.
-
Racemization: Although less common for this molecule under standard conditions, the final product or intermediates could potentially racemize if exposed to harsh acidic or basic conditions for extended periods.
-
-
Troubleshooting & Solutions:
-
Catalyst Screening and Handling: Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) as many are air-sensitive. Consider screening a panel of different chiral ligands to find the optimal one for your system.[3]
-
Parameter Optimization: Perform a Design of Experiments (DoE) to systematically optimize temperature, hydrogen pressure, and reaction time. Often, lower temperatures and optimized pressure improve enantioselectivity.
-
Enantiomeric Purity Check: Use chiral HPLC to analyze the ee% of your product. This is the definitive method for quantifying both enantiomers.[4][5]
-
Q2: I'm observing unreacted 3-methoxypropiophenone in my crude product. How do I resolve this?
A2: The presence of the starting ketone indicates an incomplete or stalled reaction.
-
Root Cause Analysis:
-
Inefficient Imine Formation: The equilibrium for imine formation may not favor the product, especially if water is not effectively removed from the reaction mixture.
-
Incomplete Reduction: The reduction step may be incomplete due to catalyst deactivation, insufficient reducing agent (hydrogen), or insufficient reaction time.[6]
-
-
Troubleshooting & Solutions:
-
Drive Imine Formation: If performing a two-step process, use a Dean-Stark apparatus or a dehydrating agent (like molecular sieves) to remove water during imine formation.
-
Verify Reaction Completion: Monitor the reaction progress using TLC or GC-MS. Do not proceed with work-up until the starting material is consumed.
-
Purification: Unreacted ketone is non-basic and can be efficiently removed from the desired amine product through an acid-base liquid-liquid extraction. The amine will move to the aqueous acidic phase, while the neutral ketone remains in the organic phase.
-
Q3: My product is contaminated with 1-(3-methoxyphenyl)propan-1-ol. What is its origin?
A3: This alcohol is a common byproduct resulting from the direct reduction of the starting ketone.
-
Root Cause Analysis: This side reaction competes with the desired reductive amination pathway. It occurs when the reducing agent (e.g., H₂ with a catalyst, or a hydride like NaBH₄) reduces the carbonyl group of 3-methoxypropiophenone directly to a hydroxyl group before it can form an imine.[7][8]
-
Troubleshooting & Solutions:
-
Optimize Reaction Sequence: In a one-pot reaction, ensure imine formation is rapid and favored. This can sometimes be achieved by pre-mixing the ketone and ammonia/amine source before introducing the reducing agent.
-
Choice of Reducing Agent: Some reducing agents are more chemoselective. For instance, sodium triacetoxyborohydride is often milder and more selective for imine reduction compared to sodium borohydride in certain systems.[9]
-
Purification: Like the starting ketone, the alcohol byproduct is a neutral compound and can be effectively removed using an acid-base extraction.
-
Caption: Fig. 2: Troubleshooting Decision Tree for Common Impurities
Standard Operating Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity Analysis
This protocol provides a baseline method for determining the enantiomeric excess (ee%) of (S)-1-(3-Methoxyphenyl)propan-1-amine. Method optimization may be required based on your specific instrumentation.
Objective: To separate and quantify the (S) and (R) enantiomers.
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral Stationary Phase (CSP) column. Polysaccharide-based columns are often effective.[4][10]
-
HPLC-grade solvents.
-
Sample dissolved in mobile phase or a compatible solvent.
HPLC Conditions Table:
| Parameter | Recommended Setting | Rationale |
| Column | Chiralpak AD-H (or equivalent) | Proven effective for separating enantiomers of primary amines. |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) | The non-polar primary solvent with an alcohol modifier provides separation, while the amine additive improves peak shape and reduces tailing.[10] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good resolution. |
| Column Temp. | 25 °C | Provides reproducible retention times. |
| Detection | UV at 220 nm or 275 nm | The methoxyphenyl group provides sufficient UV absorbance. |
| Injection Vol. | 10 µL | Standard volume; adjust based on concentration. |
Procedure:
-
Prepare the mobile phase and thoroughly degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).
-
Prepare a sample of your product at approximately 1 mg/mL in the mobile phase.
-
Inject the sample and run the chromatogram.
-
Identify the peaks for the (S) and (R) enantiomers (typically by running a standard of the racemate first).
-
Calculate the enantiomeric excess using the peak areas: ee% = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
Objective: To remove process-related impurities (e.g., residual solvents, reagents) and some structurally different byproducts (e.g., ketone, alcohol).
Materials:
-
Crude this compound.
-
Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture like ethanol/ethyl acetate).
-
Heating mantle, condenser, and flask.
-
Filtration apparatus (Büchner funnel).
Procedure:
-
Place the crude hydrochloride salt in a flask equipped with a stir bar and condenser.
-
Add a minimal amount of the chosen hot solvent (e.g., isopropanol) to just dissolve the solid at reflux temperature. Add the solvent portion-wise to avoid using an excessive amount.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further cool the flask in an ice bath for at least one hour to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Dry the purified crystals under vacuum to a constant weight.
-
Analyze the purified material by HPLC and other relevant methods to confirm purity.
References
- Blaser, H. U., & Federsel, H. J. (Eds.). (2021). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
- Chen, F. E., & Jiang, Y. (2019). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. Tetrahedron, 75(32), 4263-4277.
-
Barbaro, P., & Liguori, F. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13456-13563. [Link]
-
Zhang, Y., Kong, D., Wang, R., & Hou, G. (2017). Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines. Organic & Biomolecular Chemistry, 15(11), 2365-2368. [Link]
-
Wikipedia contributors. (2023). Eschweiler–Clarke reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]
-
ChemBK. (2024). 1-(3-methoxyphenyl)propan-1-one. [Link]
-
Wang, P., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 707-727. [Link]
-
ResearchGate. (2023). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
-
Wikipedia contributors. (2023). Chiral analysis. Wikipedia. [Link]
- Google Patents. (2017). CN106518635A - Synthesis method for 3-methoxypropiophenone.
-
Collins, M., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences, 54(4), 859-866. [Link]
- van der Lee, H. A., et al. (2018). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes.
-
Rhodium.ws. (n.d.). Impurities in MDMA synthesized by Al/Hg Reductive Amination. [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
- Google Patents. (2008). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral analysis - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impurities in MDMA synthesized by Al/Hg Reductive Amination - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Recrystallization solvent selection for high purity (S)-1-(3-Methoxyphenyl)propan-1-amine HCl
Welcome to our dedicated technical support guide for the purification of (S)-1-(3-Methoxyphenyl)propan-1-amine HCl via recrystallization. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven answers to common challenges encountered during this critical purification step. Our goal is to empower you with the knowledge to not only troubleshoot issues but also to fundamentally understand the principles governing successful crystallizations.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm struggling to select an appropriate solvent for the recrystallization of (S)-1-(3-Methoxyphenyl)propan-1-amine HCl. What are the key considerations?
Answer:
Selecting the right solvent is the most critical step in a successful recrystallization. The ideal solvent for (S)-1-(3-Methoxyphenyl)propan-1-amine HCl should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[1][2] As an amine hydrochloride, this compound is a salt and therefore possesses a higher polarity than its freebase form. This characteristic is your primary guide in solvent selection.
Key Considerations for Solvent Selection:
-
Polarity Matching ("Like Dissolves Like"): Since the target compound is a polar salt, polar solvents are a logical starting point. However, a solvent that is too polar may dissolve the compound completely, even at low temperatures, leading to poor recovery.[1]
-
Solubility Profile: The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at or near the solvent's boiling point.[3][4]
-
Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[4][5]
-
Solvent Volatility: A solvent with a relatively low boiling point is preferable for easy removal from the purified crystals during the drying process.[4]
-
Chemical Reactivity: The solvent must be inert and not react with the (S)-1-(3-Methoxyphenyl)propan-1-amine HCl.[4]
Recommended Starting Solvents for Screening:
Based on the structure and salt form of the compound, the following solvents and solvent systems are excellent starting points for screening:
| Solvent System | Rationale | Boiling Point (°C) | Polarity Index |
| Isopropanol (IPA) | A moderately polar protic solvent often effective for amine salts. | 82.6 | 3.9 |
| Ethanol/Water | A versatile mixed solvent system where the ratio can be tuned to achieve the ideal solubility profile.[6] | Varies | Varies |
| Acetonitrile | A polar aprotic solvent that can be effective. | 81.6 | 5.8 |
| Methanol | A highly polar solvent; may show high solubility, but could be useful in a mixed solvent system.[4] | 64.7 | 5.1 |
| Acetone | A polar aprotic solvent, but its low boiling point might limit the solubility differential.[4] | 56 | 5.1 |
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 50-100 mg of your crude (S)-1-(3-Methoxyphenyl)propan-1-amine HCl into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Note the solubility. A good candidate solvent will not dissolve the compound at this stage.
-
For solvents that did not dissolve the compound at room temperature, heat the slurry to the solvent's boiling point.
-
Add the hot solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent necessary.[3]
-
Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.
Question 2: My compound is either too soluble or not soluble enough in any single solvent I've tried. What should I do?
Answer:
This is a common challenge and is precisely the scenario where a mixed solvent system , also known as a binary solvent system, is employed.[7][8] This technique uses two miscible solvents: one in which your compound is highly soluble (the "good" or "soluble" solvent) and one in which it is poorly soluble (the "bad" or "insolvent").[8][9]
Workflow for Developing a Mixed Solvent System:
Detailed Protocol for Mixed Solvent Recrystallization:
-
Dissolve the Solute: In an Erlenmeyer flask, dissolve the crude (S)-1-(3-Methoxyphenyl)propan-1-amine HCl in the minimum amount of the hot "good" solvent.[8]
-
Induce Saturation: While keeping the solution hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.[6][10]
-
Clarify the Solution: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.[6][8] At this point, you have a hot, saturated solution.
-
Crystallize: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure, well-defined crystals as it allows for the selective exclusion of impurities from the growing crystal lattice.[7][11]
-
Cool Further: Once at room temperature, you can place the flask in an ice bath to maximize the yield of your crystals.
-
Isolate and Wash: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold mixed solvent (using the same ratio) or just the ice-cold "bad" solvent to remove any adhering mother liquor containing impurities.[1]
-
Dry: Dry the crystals under vacuum to remove residual solvent.
Common Mixed Solvent Pairs for Amine Salts:
-
Ethanol / Water
-
Isopropanol / Hexane
-
Methanol / Diethyl Ether
-
Acetone / Hexane[12]
Question 3: My recrystallization isn't working. I'm seeing no crystals, or I'm getting an oil instead of a solid. What's going wrong?
Answer:
These are two of the most common and frustrating issues in recrystallization. Let's break down the causes and solutions for each.
Scenario A: No Crystals Form Upon Cooling
This is typically due to one of two reasons:
-
Too Much Solvent Was Used: This is the most frequent cause.[13] If the solution is not saturated at the lower temperature, crystals will not form.
-
Solution: Reheat the solution and boil off some of the solvent to reduce the total volume. Allow it to cool again. You can test for supersaturation by dipping a glass rod in the solution and letting the solvent evaporate; if a solid residue forms, you are on the right track.[11]
-
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not occurred.[13]
-
Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[13]
-
Solution 2: Seeding: If you have a small crystal of pure (S)-1-(3-Methoxyphenyl)propan-1-amine HCl, add it to the cooled solution. This "seed crystal" provides a template for further crystal growth.[11][13]
-
Scenario B: The Compound "Oils Out"
"Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[13][14] This is problematic because oils tend to trap impurities.
-
Cause 1: Low Melting Point Impurities: Significant amounts of impurities can depress the melting point of the mixture, leading to oiling.
-
Cause 2: High Solute Concentration: The solution is too concentrated, causing the compound to precipitate before the solution has cooled sufficiently.
-
Cause 3: Inappropriate Solvent: The boiling point of the solvent may be too high relative to the compound's melting point.
Solutions for Oiling Out:
-
Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[13][14]
-
Cool More Slowly: Allow the flask to cool at a much slower rate. You can insulate the flask to encourage gradual cooling. This gives the molecules more time to orient themselves into a crystal lattice.[2][13]
-
Change Solvents: If the problem persists, you may need to select a different solvent or mixed solvent system with a lower boiling point.
Question 4: My final product still seems impure after recrystallization. How can I improve the purity?
Answer:
Achieving high purity depends on both the chosen solvent system and the execution of the technique. If impurities persist, consider the following:
-
Nature of the Impurity: Structurally similar impurities are often the most difficult to remove as they may have similar solubility profiles or can be incorporated into the crystal lattice of the desired compound.[15]
-
Cooling Rate: Rapid crystallization can trap impurities within the crystal structure.[11] Ensure your cooling process is slow and gradual to allow for equilibrium between the solid and the solution, which favors the formation of a pure crystal lattice.[2][7]
-
Washing Step: Inadequate washing of the filtered crystals can leave behind a film of mother liquor, which is rich in impurities. Always wash the crystals with a small amount of ice-cold recrystallization solvent.[1] Using warm solvent will redissolve some of your product.
-
Double Recrystallization: For very high purity requirements, a second recrystallization may be necessary. The crystals obtained from the first recrystallization are redissolved in fresh hot solvent and the process is repeated.
-
Activated Carbon (Charcoal) Treatment: If you have colored impurities, they can often be removed by adding a small amount of activated carbon to the hot solution before filtration. The carbon adsorbs the colored compounds. Use it sparingly, as it can also adsorb your product.
Troubleshooting Flowchart for Low Purity:
References
- recrystallization-2.doc.pdf. (n.d.).
- Mixed-solvent recrystallisation. (n.d.). University of York.
- Recrystallization using two solvents. (2012, May 7). YouTube.
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- 8.6 - Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
- Problems in recrystallization. (n.d.). Biocyclopedia.
- Problems with Recrystallisations. (n.d.). University of York.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystallization. (n.d.).
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- How to Purify an organic compound via recrystallization or reprecipitation?. (2025, February 16). ResearchGate.
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
- What is the best solvent for recrystallization?. (2017, February 16). Quora.
- How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. (2018, January 10). Sciencemadness Discussion Board.
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). National Institutes of Health.
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.). MDPI.
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Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Evaluating (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride in the Context of Established Stereodirecting Groups
For Researchers, Scientists, and Drug Development Professionals
The Logic of Asymmetric Induction with Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate. This covalent attachment establishes a chiral environment, directing subsequent chemical transformations to favor the formation of one diastereomer over the other. Following the desired stereoselective reaction, the auxiliary is cleaved and can, ideally, be recovered for reuse. The success of a chiral auxiliary is measured by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, alongside the chemical yield.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
(S)-1-(3-Methoxyphenyl)propan-1-amine Hydrochloride: A Structural Perspective
This compound belongs to the class of chiral benzylic amines. Its structure is analogous to the well-studied chiral auxiliary, (S)-1-phenylethylamine. The core principle behind the use of such auxiliaries lies in the steric hindrance provided by the phenyl group, which is intended to shield one face of a prochiral enolate, thereby directing the approach of an electrophile to the less hindered face.[1]
The methoxy substituent on the phenyl ring and the ethyl group at the stereocenter of the title compound could modulate its steric and electronic properties compared to the simpler 1-phenylethylamine. The increased steric bulk from the ethyl group might enhance facial shielding, potentially leading to higher diastereoselectivity. The methoxy group's electronic influence could affect the acidity of adjacent protons or the chelating ability of the molecule, which might be advantageous in certain reaction setups.
Performance Benchmark: Established Chiral Auxiliaries
A meaningful evaluation of any potential chiral auxiliary requires comparison against established systems that have demonstrated high efficacy and reliability across a broad spectrum of chemical transformations.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, chiral oxazolidinones are among the most successful and widely used chiral auxiliaries, particularly in asymmetric alkylation and aldol reactions.[2] Derived from readily available amino alcohols, they provide excellent stereocontrol due to the rigid, chelated transition states they form with metal enolates. The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate.[3]
Oppolzer's Sultams
Based on the rigid bicyclic structure of camphor, Oppolzer's sultams offer a well-defined chiral environment, leading to high levels of asymmetric induction in a variety of reactions, including aldol additions, alkylations, and Diels-Alder reactions.[3]
Meyers' Chiral Auxiliaries
The use of pseudoephedrine and pseudoephenamine as chiral auxiliaries, pioneered by Andrew G. Myers, provides a practical and cost-effective method for the asymmetric synthesis of a range of chiral compounds.[4] Both enantiomers are readily available, and the corresponding amides undergo highly diastereoselective alkylations.[4][5]
Comparative Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where the performance of chiral auxiliaries is critically assessed. The following tables summarize representative data for established auxiliaries.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 90-95 | [6] |
| (S)-4-iso-Propyl-2-oxazolidinone | Allyl iodide | 98:2 | 85-95 | [6] |
| (+)-Pseudoephedrine | Benzyl bromide | >98:2 | 90 | [4] |
| (+)-Pseudoephedrine | Methyl iodide | 94:6 | 91 | [4] |
| (2R)-Oppolzer's Sultam | Methyl iodide | >99:1 | 95 | [7] |
While specific data for (S)-1-(3-Methoxyphenyl)propan-1-amine is unavailable, research on (S)-1-phenylethylamine derivatives in similar alkylation reactions has shown moderate to good diastereoselectivity, often dependent on the specific substrate and reaction conditions.[8]
Experimental Protocols for Established Chiral Auxiliaries
Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol describes a typical procedure for the diastereoselective alkylation of an N-acyl oxazolidinone.
Caption: Workflow for asymmetric alkylation using an Evans' oxazolidinone auxiliary.
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.
-
Add the desired acyl chloride (1.1 eq) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the N-acyl oxazolidinone by column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise and stir for 1 hour to form the enolate.
-
Add the alkylating agent (e.g., alkyl halide, 1.2 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with water and extract the product.
-
Purify the alkylated product by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated N-acyl oxazolidinone in a mixture of THF and water.
-
Cool the solution to 0 °C and add hydrogen peroxide followed by aqueous lithium hydroxide.
-
Stir the mixture at 0 °C for several hours.
-
Quench the excess peroxide with sodium sulfite.
-
Extract the chiral auxiliary with an organic solvent.
-
Acidify the aqueous layer and extract the desired enantiomerically enriched carboxylic acid.[3]
Cleavage and Recovery
A critical aspect of a chiral auxiliary's utility is the ease and efficiency of its removal from the product and its potential for recovery and reuse.
| Auxiliary Type | Common Cleavage Reagents | Recoverable? |
| Evans' Oxazolidinones | LiOH/H₂O₂, LiBH₄, Me₂AlCl | Yes |
| Oppolzer's Sultams | LiOH/H₂O₂, LiBH₄ | Yes |
| Pseudoephedrine Amides | Acidic or basic hydrolysis | Yes |
| Chiral Benzylic Amines | Hydrogenolysis (e.g., H₂, Pd/C) | Yes |
The cleavage of a chiral benzylic amine auxiliary, such as (S)-1-(3-Methoxyphenyl)propan-1-amine, would likely be achieved through hydrogenolysis, a mild method that is often compatible with a variety of functional groups.
Conclusion
While this compound remains an underexplored candidate as a chiral auxiliary, its structural similarity to well-established chiral benzylic amines, like (S)-1-phenylethylamine, suggests it could offer a viable, albeit likely modest, level of stereocontrol in asymmetric transformations. The additional steric bulk of the ethyl group at the chiral center could potentially lead to improved diastereoselectivity compared to its methyl-substituted analogue.
However, for researchers requiring high levels of stereoselectivity and predictable outcomes, established auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams remain the gold standard, backed by a vast body of experimental data and a deep understanding of their stereodirecting models. The choice of a chiral auxiliary will ultimately depend on the specific synthetic challenge, including the desired level of stereoselectivity, cost, scalability, and ease of removal. Further experimental investigation is warranted to definitively establish the performance of this compound as a chiral auxiliary and to delineate its potential advantages and limitations.
References
- BenchChem. (2025). Application Notes and Protocols for Utilizing (S)
- Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4937.
- Hasegawa, T., & Yamamoto, H. (2003). Development of New Chiral Auxiliary Derived from (S)-(-)-Phenylethylamine for a Synthesis of Enantiopure (R)-2-Propyloctanoic Acid. Synthesis, 2003(13), 1954-1958.
- Juaristi, E., et al. (2007). Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids.
- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis.
- Myers, A. G., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
- Molecules. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.
- ResearchGate. (2020).
- ResearchGate. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
- Myers, A. G., et al. (2013). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Organic Letters, 15(17), 4532-4535.
- Wikipedia. (n.d.). Chiral auxiliary.
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- University of York. (n.d.). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute.
- ResearchGate. (2011). Double Asymmetric Alkylation Reactions Using C 2 -symmetric Benzene Based Bis(2-amino-2-oxazolines) Chiral Auxiliaries.
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A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Evaluating the Efficacy of (S)-1-(3-Methoxyphenyl)propan-1-amine and Its Alternatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the pursuit of enantiomerically pure pharmaceuticals and fine chemicals, the strategic selection of a chiral directing group is paramount. Chiral amines, in particular, serve as versatile scaffolds, acting as resolving agents, chiral auxiliaries, and catalysts to impart stereocontrol in a myriad of chemical transformations. This guide provides a comprehensive comparison of the efficacy of (S)-1-(3-Methoxyphenyl)propan-1-amine and other leading methodologies in the field of asymmetric induction. While (S)-1-(3-Methoxyphenyl)propan-1-amine presents a structurally intriguing chiral building block, a thorough review of the current literature indicates a notable scarcity of published data on its specific applications and performance in asymmetric synthesis. Therefore, this guide will situate (S)-1-(3-Methoxyphenyl)propan-1-amine within the broader context of established and highly effective strategies for asymmetric amine synthesis, providing a framework for its potential applications and a benchmark for its evaluation. We will delve into the mechanistic underpinnings and practical utility of prominent chiral auxiliaries like the Ellman and Myers auxiliaries, as well as cutting-edge biocatalytic and transition metal-catalyzed approaches.
The Landscape of Asymmetric Amine Synthesis: A Strategic Overview
The synthesis of chiral amines is a cornerstone of modern medicinal chemistry, with a significant percentage of drug candidates featuring a stereogenic amine center.[1] The methodologies to achieve this enantiocontrol are diverse, each with its own set of advantages and limitations. The choice of strategy is often dictated by factors such as substrate scope, desired stereoisomer, scalability, and cost-effectiveness. This guide will focus on a comparative analysis of the following key approaches:
-
Chiral Auxiliaries: A classical yet robust strategy involving the temporary attachment of a chiral molecule to a prochiral substrate to direct a diastereoselective transformation.
-
Biocatalysis: The use of enzymes, such as transaminases, to catalyze the stereoselective synthesis of amines with high enantiopurity and under mild reaction conditions.[2][3]
-
Transition Metal Catalysis: The employment of chiral metal complexes to catalyze asymmetric hydrogenations and reductive aminations, offering high efficiency and turnover numbers.[4][5]
The logical workflow for these synthetic strategies can be visualized as follows:
Caption: General workflows for major asymmetric amine synthesis strategies.
(S)-1-(3-Methoxyphenyl)propan-1-amine: A Potential Chiral Auxiliary
When employed as a chiral auxiliary, (S)-1-(3-Methoxyphenyl)propan-1-amine would be covalently attached to a prochiral substrate, for instance, to form a chiral imine or enamine. Subsequent nucleophilic addition or alkylation would proceed with facial selectivity dictated by the steric and electronic properties of the auxiliary. The methoxyphenyl group could play a role in π-stacking interactions or in coordinating with metal ions, potentially enhancing stereochemical control. After the desired transformation, the auxiliary would be cleaved to yield the enantiomerically enriched product.
Comparative Analysis of Leading Asymmetric Amination Strategies
To provide a clear comparison, the following tables summarize typical experimental results for the synthesis of a model chiral amine, (S)-1-phenylethylamine, from acetophenone using different methodologies.
Table 1: Performance of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (R)-tert-Butanesulfinamide (Ellman's Auxiliary) | Addition to N-sulfinylimine | Acetophenone | >98:2 | 85-95 | [1] |
| (1R,2S)-Pseudoephedrine (Myers' Auxiliary) | Alkylation of amide enolate | Propionyl amide | >99:1 | 92 | [8][9] |
| (1S,2S)-Pseudoephenamine | Alkylation of amide enolate | Propionyl amide | >19:1 | 91 | [8] |
Table 2: Performance of Biocatalytic and Transition Metal-Catalyzed Methods
| Method | Catalyst | Amine Donor | Enantiomeric Excess (ee%) | Conversion (%) | Reference |
| Biocatalysis | Transaminase (ATA) | Isopropylamine | >99 | >95 | [10] |
| Transition Metal Catalysis | [Rh(cod)2]BF4 / (S,S)-f-binaphane | H2 | 95 | >99 | [4] |
| Transition Metal Catalysis | Ir-complex with phosphino-oxazoline ligand | H2 | up to 97 | >99 | [4] |
In-Depth Look at Alternative Methodologies
Ellman's Auxiliary: The Power of N-tert-Butanesulfinamide
The use of tert-butanesulfinamide, developed by Jonathan A. Ellman, has become a cornerstone of modern asymmetric amine synthesis.[1] This method involves the condensation of the chiral sulfinamide with a ketone or aldehyde to form an N-sulfinylimine. The sulfinyl group then directs the stereoselective addition of a nucleophile to the imine carbon. The resulting sulfinamide is readily cleaved under mild acidic conditions to afford the free chiral amine.
Caption: Stereoselective synthesis of chiral amines using Ellman's auxiliary.
Experimental Protocol: Asymmetric Synthesis of an Amine using Ellman's Auxiliary
-
Imine Formation: To a solution of the ketone (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in THF is added Ti(OEt)4 (2.0 equiv). The mixture is heated to 60 °C for 5-12 hours.
-
Work-up and Purification: The reaction is cooled to room temperature and poured into an equal volume of brine with vigorous stirring. The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude N-sulfinylimine is purified by flash chromatography.
-
Nucleophilic Addition: The purified N-sulfinylimine (1.0 equiv) is dissolved in THF and cooled to -78 °C. The organometallic nucleophile (e.g., a Grignard reagent, 1.5 equiv) is added dropwise. The reaction is stirred at -78 °C for 3-6 hours.
-
Quenching and Cleavage: The reaction is quenched by the addition of a saturated aqueous NH4Cl solution. The mixture is warmed to room temperature and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude sulfinamide is dissolved in methanol, and a solution of HCl in dioxane is added. The mixture is stirred at room temperature for 1 hour.
-
Final Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water. The aqueous layer is basified with aqueous NaOH and extracted with dichloromethane. The combined organic extracts are dried, filtered, and concentrated to afford the chiral amine.
Myers' Auxiliaries: Pseudoephedrine and Pseudoephenamine
The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, provides a powerful method for the asymmetric alkylation of amides.[9] The pseudoephedrine is first acylated to form an amide, which is then deprotonated with a strong base to form a rigid, chelated enolate. This enolate presents one face for electrophilic attack, leading to high diastereoselectivity. A significant advantage of this method is that the auxiliary can be cleaved under mild conditions to yield a variety of functional groups, including carboxylic acids, aldehydes, and ketones. More recently, pseudoephenamine has been introduced as a superior alternative, often providing higher diastereoselectivities, especially in the formation of quaternary carbon centers, and is not subject to the same regulatory restrictions as pseudoephedrine.[8]
Caption: Asymmetric alkylation using Myers' pseudoephedrine/pseudoephenamine auxiliaries.
Biocatalysis with Transaminases
The use of transaminases (ATAs) for the synthesis of chiral amines represents a green and highly efficient alternative to traditional chemical methods.[10] These enzymes catalyze the transfer of an amino group from a donor molecule (such as isopropylamine) to a prochiral ketone, generating the chiral amine with typically excellent enantioselectivity (>99% ee).[3] The reactions are performed in aqueous media under mild conditions, and the enzymes can be engineered to accept a wide range of substrates.
Experimental Protocol: Transaminase-Catalyzed Asymmetric Synthesis of a Chiral Amine
-
Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., potassium phosphate buffer, pH 7.5) is prepared. The prochiral ketone (1.0 equiv), the amine donor (e.g., isopropylamine, 1.5-3.0 equiv), and pyridoxal 5'-phosphate (PLP) cofactor (1 mM) are added.
-
Enzyme Addition: The transaminase enzyme (typically as a lyophilized powder or a cell-free extract) is added to the reaction mixture.
-
Reaction Monitoring: The reaction is gently agitated at a controlled temperature (e.g., 30 °C). The progress of the reaction is monitored by a suitable analytical technique, such as HPLC or GC, by measuring the formation of the chiral amine product and the consumption of the ketone substrate.
-
Work-up: Once the reaction has reached completion, the enzyme is removed by centrifugation or filtration. The pH of the supernatant is adjusted to >10 with aqueous NaOH.
-
Extraction and Purification: The aqueous solution is extracted with an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to afford the crude chiral amine, which can be further purified by distillation or chromatography if necessary.
Conclusion and Future Outlook
The synthesis of enantiomerically pure amines is a dynamic field with a diverse and powerful toolkit at the disposal of the modern chemist. While established chiral auxiliaries like those developed by Ellman and Myers continue to be workhorses in both academic and industrial settings, the rise of biocatalysis and transition metal catalysis offers compelling advantages in terms of efficiency, selectivity, and sustainability.[11][12]
(S)-1-(3-Methoxyphenyl)propan-1-amine remains a chiral building block with untapped potential. Further research is warranted to explore its efficacy as a chiral auxiliary in a range of asymmetric transformations. Based on the principles of stereochemical control exhibited by other chiral primary amines, it is plausible that this compound could offer unique advantages in specific applications. Future studies should focus on the synthesis of amides and imines derived from this amine and their subsequent evaluation in diastereoselective reactions, with careful analysis of the resulting stereoselectivities and yields. Such investigations will be crucial in determining the place of (S)-1-(3-Methoxyphenyl)propan-1-amine within the arsenal of tools for asymmetric synthesis.
References
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Turner, N. J. Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines. Nat. Chem. Biol.2010 , 6, 12-13. [Link]
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Wang, D. et al. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chem. Rev.2021 , 121 (12), 7134-7193. [Link]
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Montgomery, S. L.; Zawodny, W. Special Issue: Application of Biocatalysis for the Synthesis of Chiral Amines. Catalysts2022 , 12 (1), 1. [Link]
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Reshi, N. U. D. et al. Recent advances on transition-metal-catalysed asymmetric reductive amination. Org. Chem. Front.2021 , 8, 5323-5347. [Link]
-
Saptal, V. et al. Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. ACS Catal.2021 , 11, 13654-13693. [Link]
-
Hii, M. et al. Scalable and sustainable synthesis of chiral amines by biocatalysis. Commun. Chem.2025 , 8, 403. [Link]
-
Meersseman Arango, H. et al. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. React. Chem. Eng.2023 , 8, 1639-1655. [Link]
-
Patel, R. N. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catal.2011 , 1, 1056-1074. [Link]
-
Manchado, A. et al. Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. Molecules2025 , 30, 1721. [Link]
-
Li, G. et al. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chem. Commun.2021 , 57, 11342-11355. [Link]
-
Evans, D. A. Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis; Morrison, J. D., Ed.; Academic Press: New York, 1984; Vol. 3, pp 1-110.[Link]
-
Wu, J. et al. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chem. Rev.2021 , 121 (12), 7134-7193. [Link]
-
Ellman, J. A. Asymmetric Synthesis of Amines. Ellman Laboratory - Yale University. [Link]
-
Myers, A. G. et al. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angew. Chem. Int. Ed.2012 , 51, 4568-4571. [Link]
-
Britton, R. et al. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
-
Myers, A. G. et al. Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. J. Am. Chem. Soc.1997 , 119, 8483-8484. [Link]
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Pápai, B. et al. Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. Molecules2021 , 26, 6965. [Link]
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Lee, K. et al. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules2016 , 21, 951. [Link]
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iChemical. (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. [Link]
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ResearchGate. The asymmetric synthesis of chiral secondary amines via hemiaminal and... [Link]
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Oreate AI Blog. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. 2026 . [Link]
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Spectroscopic Duel: Unmasking the Chiral Twins (R)- and (S)-1-(3-Methoxyphenyl)propan-1-amine
A Technical Guide for Researchers in Drug Discovery and Development
In the realm of pharmacology and materials science, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different biological activities and physical properties. Consequently, the ability to distinguish between and quantify enantiomers is a critical task in drug development and quality control. This guide provides an in-depth spectroscopic comparison of the (R) and (S) enantiomers of 1-(3-Methoxyphenyl)propan-1-amine, a chiral amine of interest in pharmaceutical synthesis. We will explore the application of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents to differentiate these stereoisomers, supported by detailed experimental protocols and illustrative data.
The Significance of Chiral Discrimination
Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. They also exhibit the same behavior in most chemical reactions, unless a chiral reagent or catalyst is involved. However, their interaction with other chiral entities, such as biological receptors or polarized light, can be profoundly different. This disparity is the foundation of their differential therapeutic effects and toxicities, making stereospecific analysis a regulatory requirement for many chiral drugs.
Chiroptical Spectroscopy: A Light-Based Approach to Chirality
Chiroptical spectroscopy techniques, namely VCD and ECD, exploit the differential interaction of chiral molecules with left and right circularly polarized light.
Vibrational Circular Dichroism (VCD) measures the difference in absorption of left and right circularly polarized infrared (IR) light by a chiral molecule. This technique provides information about the stereochemistry of the molecule based on its vibrational transitions. The resulting VCD spectrum is a plot of the differential absorption (ΔA) versus wavenumber. For a pair of enantiomers, the VCD spectra are perfect mirror images of each other, exhibiting equal magnitude but opposite signs for each vibrational band. This characteristic makes VCD a powerful tool for the unambiguous determination of absolute configuration.
Electronic Circular Dichroism (ECD) , on the other hand, measures the differential absorption of left and right circularly polarized ultraviolet-visible (UV-Vis) light. ECD spectroscopy is sensitive to the electronic transitions within a molecule and provides information about the spatial arrangement of chromophores. Similar to VCD, the ECD spectra of enantiomers are mirror images, making it a valuable technique for assigning absolute configuration, particularly for molecules containing aromatic rings or other UV-active groups.
Illustrative Spectroscopic Data for 1-(3-Methoxyphenyl)propan-1-amine
Table 1: Representative Chiroptical Data for (R)- and (S)-1-(3-Methoxyphenyl)propan-1-amine
| Spectroscopic Technique | Enantiomer | Key Spectral Features (Illustrative) |
| VCD | (R)-enantiomer | Positive Cotton effect in the N-H bending region (~1600 cm⁻¹)Negative Cotton effect in the C-H stretching region (~2900 cm⁻¹) |
| (S)-enantiomer | Negative Cotton effect in the N-H bending region (~1600 cm⁻¹)Positive Cotton effect in the C-H stretching region (~2900 cm⁻¹) | |
| ECD | (R)-enantiomer | Positive Cotton effect around 220 nmNegative Cotton effect around 270 nm |
| (S)-enantiomer | Negative Cotton effect around 220 nmPositive Cotton effect around 270 nm |
Note: The signs of the Cotton effects are illustrative and would need to be confirmed by experimental data or high-level computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral Recognition through Interaction
In a standard achiral solvent, the NMR spectra of enantiomers are identical because the magnetic environments of their respective nuclei are the same. However, differentiation can be achieved by introducing a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent.
By adding a chiral solvating agent to the NMR sample, transient diastereomeric complexes are formed between the enantiomers of the analyte and the CSA. These diastereomeric complexes have different magnetic environments, leading to separate NMR signals for the (R) and (S) enantiomers. This chemical shift non-equivalence (ΔΔδ) allows for the quantification of the enantiomeric excess (ee) of the sample.
Illustrative NMR Data for 1-(3-Methoxyphenyl)propan-1-amine
Below are predicted ¹H and ¹³C NMR spectral data for 1-(3-Methoxyphenyl)propan-1-amine. In the presence of a chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, we would expect to see splitting of certain signals, particularly those of the protons and carbons near the chiral center.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-(3-Methoxyphenyl)propan-1-amine in CDCl₃
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 (CH) | ~4.1 | ~55 |
| 2 (CH₂) | ~1.8 | ~30 |
| 3 (CH₃) | ~0.9 | ~10 |
| 4 (Ar-C) | - | ~145 |
| 5 (Ar-CH) | ~6.8 | ~112 |
| 6 (Ar-C) | - | ~160 |
| 7 (Ar-CH) | ~7.2 | ~129 |
| 8 (Ar-CH) | ~6.9 | ~118 |
| 9 (Ar-CH) | ~6.9 | ~113 |
| 10 (OCH₃) | ~3.8 | ~55 |
| NH₂ | ~1.5 (broad) | - |
Note: These are estimated chemical shifts. Actual values may vary. In a chiral environment, signals for C1, C2, C4, C8, C9 and their attached protons would be expected to show enantiomeric differentiation.
Experimental Protocols
Vibrational Circular Dichroism (VCD) Spectroscopy
Caption: VCD Experimental Workflow.
-
Sample Preparation: Accurately weigh 5-10 mg of the enantiomerically pure (R)- or (S)-1-(3-Methoxyphenyl)propan-1-amine and dissolve it in approximately 0.2 mL of deuterated chloroform (CDCl₃).
-
Cell Assembly: Transfer the solution to a 100 µm pathlength cell with Barium Fluoride (BaF₂) windows.
-
Data Acquisition: Place the sample cell in a VCD spectrometer. Acquire the IR and VCD spectra simultaneously over a suitable spectral range (e.g., 4000-800 cm⁻¹) with a resolution of 4 cm⁻¹. Data acquisition times typically range from 4 to 8 hours to achieve an adequate signal-to-noise ratio.
-
Data Processing: Perform baseline correction for both the IR and VCD spectra.
-
Comparison: Overlay the VCD spectra of the (R) and (S) enantiomers to confirm their mirror-image relationship.
Electronic Circular Dichroism (ECD) Spectroscopy
Caption: ECD Experimental Workflow.
-
Sample Preparation: Prepare a solution of the enantiomerically pure (R)- or (S)-1-(3-Methoxyphenyl)propan-1-amine in a UV-transparent solvent such as methanol at a concentration of approximately 0.1 mg/mL.
-
Cuvette Filling: Fill a 1 cm pathlength quartz cuvette with the sample solution.
-
Data Acquisition: Place the cuvette in an ECD spectrometer and acquire the spectrum over a wavelength range of, for example, 400 nm to 200 nm.
-
Baseline Correction: Acquire a spectrum of the pure solvent under the same conditions and subtract it from the sample spectrum to correct for the solvent background.
-
Comparison: Overlay the ECD spectra of the (R) and (S) enantiomers to verify their mirror-image relationship.
NMR Spectroscopy with a Chiral Solvating Agent
Caption: Chiral NMR Experimental Workflow.
-
Sample Preparation: Dissolve approximately 5 mg of the 1-(3-Methoxyphenyl)propan-1-amine sample (as a racemic or enantioenriched mixture) in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Addition of Chiral Solvating Agent: Add 1 to 2 molar equivalents of a suitable chiral solvating agent, for instance, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra of the mixture.
-
Spectral Analysis: Examine the spectra for chemical shift non-equivalence (splitting) of signals corresponding to the protons and carbons of the two enantiomers. The signals closest to the chiral center are most likely to show separation.
-
Quantification: Integrate the well-resolved signals of the two enantiomers in the ¹H NMR spectrum to determine their ratio and calculate the enantiomeric excess (ee%).
Conclusion
The spectroscopic techniques of VCD, ECD, and NMR with chiral auxiliaries provide a powerful and complementary toolkit for the characterization and differentiation of the (R) and (S) enantiomers of 1-(3-Methoxyphenyl)propan-1-amine. VCD and ECD offer a direct probe of the molecule's absolute configuration through their interaction with polarized light, yielding characteristic mirror-image spectra for the enantiomeric pair. Chiral NMR spectroscopy, by inducing a diastereomeric environment, allows for the direct visualization and quantification of the individual enantiomers in a mixture. The judicious application of these methods is indispensable for ensuring the stereochemical purity and, ultimately, the safety and efficacy of chiral pharmaceutical compounds.
References
- Barron, L. D. (2004). Molecular Light Scattering and Optical Activity (2nd ed.). Cambridge University Press.
- Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. [Link]
-
Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for chiral chemists. Chirality, 14(10), 768–781. [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(4), 256–270. [Link]
A Comparative Guide to the Bioactivity of (S)-1-(3-Methoxyphenyl)propan-1-amine Derivatives as Monoamine Transporter Ligands
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the exploration of (S)-1-(3-Methoxyphenyl)propan-1-amine derivatives as potential modulators of monoamine transporters. While direct comparative studies on a broad series of these specific derivatives are not extensively published, this document synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) from related compound classes to predict and guide the design and evaluation of novel analogs. We will delve into the rationale for selecting this scaffold, propose key structural modifications, and provide detailed experimental protocols for a systematic comparison of their bioactivity.
Introduction: The (S)-1-(3-Methoxyphenyl)propan-1-amine Scaffold - A Privileged Motif for CNS Drug Discovery
The (S)-1-(3-Methoxyphenyl)propan-1-amine core represents a promising starting point for the development of novel central nervous system (CNS) active agents. Its structural similarity to known monoamine reuptake inhibitors, such as certain cathinone and phenethylamine analogs, suggests its potential to interact with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[1][2] These transporters are critical regulators of neurotransmission and are the primary targets for a wide range of therapeutics for psychiatric disorders, including depression and anxiety.[3][4] The stereochemistry of the (S)-enantiomer is often crucial for potent activity at these transporters, a well-established principle in psychopharmacology. The 3-methoxyphenyl substitution provides a key interaction point within the transporter binding pocket and influences the overall pharmacokinetic and pharmacodynamic properties of the molecule.
Strategic Derivatization: A Roadmap for Exploring Chemical Space and Bioactivity
To systematically explore the bioactivity of the (S)-1-(3-Methoxyphenyl)propan-1-amine scaffold, a series of derivatives can be synthesized by modifying key positions on the molecule. The following proposed modifications are based on established SAR from related monoamine transporter ligands.[3][5]
Proposed Modifications of the (S)-1-(3-Methoxyphenyl)propan-1-amine Scaffold
| Position of Modification | Rationale and Expected Impact on Bioactivity | Proposed Substituents |
| Nitrogen (N)-Substitution | N-alkylation can significantly modulate potency and selectivity for DAT, SERT, and NET. Small alkyl groups (e.g., methyl, ethyl) are often well-tolerated, while larger or more complex substituents can introduce steric hindrance or provide additional binding interactions.[5] | -H (parent amine)-CH₃-CH₂CH₃-Propyl-Benzyl |
| Phenyl Ring Substitution | Altering the electronic and steric properties of the phenyl ring can fine-tune binding affinity and selectivity. The position and nature of the substituent are critical. For example, moving the methoxy group or introducing other substituents can probe different regions of the transporter binding pocket. | -3-OCH₃ (parent)-4-OCH₃-3,4-di-OCH₃-4-Cl-4-F |
| Propan-1-amine Side Chain | Modifications to the propyl chain can impact the orientation of the pharmacophore within the binding site. Shortening, lengthening, or introducing rigidity can alter the interaction with key amino acid residues. | -Propan-1-amine (parent)-Ethan-1-amine-Butan-1-amine |
In Vitro Bioactivity Assessment: A Multi-faceted Approach to Characterize Derivatives
A comprehensive in vitro evaluation is essential to determine the potency and selectivity of the synthesized derivatives at the monoamine transporters. The following experimental workflow outlines the key assays.
Figure 1: A streamlined workflow for the synthesis and in vitro characterization of (S)-1-(3-Methoxyphenyl)propan-1-amine derivatives.
Experimental Protocols
Objective: To determine the binding affinity (Ki) of the synthesized derivatives for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from its binding site on the transporter.
Materials:
-
Rat striatal (for DAT), cortical (for SERT), and hippocampal (for NET) membranes.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), and [³H]nisoxetine (for NET).
-
Non-specific binding agents: Benztropine (for DAT), fluoxetine (for SERT), and desipramine (for NET).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Synthesized derivatives.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare rat brain membranes according to standard protocols.
-
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For the determination of non-specific binding, add a high concentration of the respective non-specific binding agent instead of the test compound.
-
For total binding, add vehicle instead of the test compound.
-
Add the prepared brain membranes to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.
-
Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To determine the functional potency (IC50) of the derivatives in inhibiting the uptake of dopamine, serotonin, and norepinephrine into synaptosomes.
Principle: This assay measures the ability of a test compound to block the transport of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).
Materials:
-
Rat striatal (for dopamine uptake), cortical (for serotonin uptake), and hippocampal (for norepinephrine uptake) synaptosomes.
-
Radiolabeled neurotransmitters: [³H]dopamine ([³H]DA), [³H]serotonin ([³H]5-HT), and [³H]norepinephrine ([³H]NE).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Synthesized derivatives.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare synaptosomes from the respective rat brain regions.
-
Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle at 37°C for a short period (e.g., 10-15 minutes).
-
Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold uptake buffer.
-
Determine the amount of radioactivity taken up by the synaptosomes using liquid scintillation counting.
-
Non-specific uptake is determined in the presence of a high concentration of a known uptake inhibitor (e.g., benztropine for DAT, fluoxetine for SERT, desipramine for NET) or by conducting the assay at 0-4°C.
-
Calculate the specific uptake by subtracting non-specific uptake from total uptake.
-
Determine the IC50 values for uptake inhibition by non-linear regression analysis.
Structure-Activity Relationship (SAR) Analysis: Deciphering the Molecular Determinants of Bioactivity
The data obtained from the binding and uptake assays will allow for a thorough SAR analysis. Key relationships to investigate include:
-
Impact of N-Substitution: Correlate the size and nature of the N-substituent with changes in potency and selectivity. It is hypothesized that smaller alkyl groups may maintain or enhance potency, while bulkier groups could lead to a decrease in affinity due to steric clashes.[5]
-
Influence of Phenyl Ring Substitution: Analyze how the position and electronic properties of substituents on the phenyl ring affect interactions with the transporters. For instance, electron-withdrawing groups like halogens may enhance potency at certain transporters.
-
Effect of Side Chain Length: Evaluate how altering the length of the propan-1-amine chain impacts activity. An optimal chain length is expected for ideal positioning within the transporter's binding pocket.
Figure 2: A conceptual diagram illustrating the investigation of structure-activity relationships for (S)-1-(3-Methoxyphenyl)propan-1-amine derivatives.
Conclusion and Future Directions
This guide provides a strategic framework for the systematic evaluation of (S)-1-(3-Methoxyphenyl)propan-1-amine derivatives as monoamine transporter ligands. By employing the proposed synthetic modifications and detailed in vitro characterization protocols, researchers can elucidate the SAR of this promising scaffold. The resulting data will be invaluable for the rational design of novel compounds with desired potency and selectivity profiles for potential therapeutic applications in CNS disorders. Future studies should focus on in vivo characterization of the most promising candidates to assess their pharmacokinetic properties and behavioral effects.
References
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Eshleman, A. J., et al. (2013). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Neuropsychopharmacology, 38(9), 1748–1760. [Link]
-
Kulkarni, S. S., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3388–3398. [Link]
-
Pifl, C., et al. (2005). Pharmacological characterization of ecstasy synthesis byproducts with recombinant human monoamine transporters. The Journal of Pharmacology and Experimental Therapeutics, 314(1), 346–354. [Link]
-
Solís, E., Jr, et al. (2017). Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters. In Current Topics in Behavioral Neurosciences (Vol. 32, pp. 79-102). Springer, Cham. [Link]
-
Stark, C. E., et al. (2010). Structure-activity relationships of new 1-substitutedmethyl-4-[5-(N-methyl-N-propylamino)pentyloxy]piperidines and selected 1-[(N-substituted-N-methyl)-3-propyloxy]-5-(N-methy-l-N-propyl)-pentanediamines as H3-antagonists. Archiv der Pharmazie, 343(1), 13-22. [Link]
-
Vidal-Infer, A., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Neurotoxicity. Frontiers in Pharmacology, 12, 753379. [Link]
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- 3. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride
Introduction: Establishing Analytical Trust
(S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride is a chiral amine that serves as a key building block in pharmaceutical synthesis. The stereochemical integrity and purity of this compound are paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] Therefore, the analytical methods used to assess its quality are not mere procedural formalities; they are the bedrock upon which product safety and efficacy are built.
This guide provides a comparative analysis of essential analytical methods for the comprehensive quality control of this compound. We will move beyond rote protocol recitation to explore the scientific rationale behind method selection and validation strategies. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>, ensuring that every method is fit for its intended purpose.[3][4][5][6][7]
Pillar 1: The 'Why' - Core Principles of Method Validation
Before comparing specific techniques, it is crucial to understand the objective of validation: to demonstrate that an analytical procedure is suitable for its intended purpose.[7] This suitability is confirmed by evaluating a specific set of performance characteristics. The relationship between these characteristics ensures the method is a self-validating system, providing confidence in every reported result.
Caption: Core validation parameters and their interplay to establish fitness for purpose.
Pillar 2: The 'How' - A Comparative Guide to Key Analytical Techniques
No single analytical method can fully characterize this compound. A suite of orthogonal techniques is required, each validated to assess a different critical quality attribute. The following sections compare the most crucial methods.
Assay and Organic Impurity Profiling by Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the workhorse for quantifying the active component (assay) and related organic impurities. A reversed-phase method is ideal due to the molecule's moderate polarity and UV-active phenyl ring.
Scientific Rationale: The C18 stationary phase provides sufficient hydrophobic interaction to retain the analyte and separate it from potential starting materials, by-products, and degradants. An acidic mobile phase (e.g., using phosphate buffer) ensures the primary amine is protonated, leading to sharp, symmetrical peak shapes and reproducible retention times. UV detection is selected based on the chromophore of the methoxyphenyl group.
Experimental Protocol: RP-HPLC for Assay and Impurities
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-15 min (10% to 70% B), 15-20 min (70% to 95% B), 20-22 min (95% B), 22.1-25 min (return to 10% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Solutions Preparation:
-
Standard Solution (Assay): Prepare a 1.0 mg/mL solution of this compound reference standard in a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (Assay): Prepare a 1.0 mg/mL solution of the test article in the same diluent.
-
Standard Solution (Impurities): Prepare a 0.01 mg/mL solution (corresponding to 1.0% of the assay concentration) for impurity quantification.
-
-
System Suitability Test (SST):
-
Inject the Assay Standard solution five times.
-
Acceptance Criteria: %RSD of peak area ≤ 1.0%; Tailing factor ≤ 2.0; Theoretical plates ≥ 2000. This step is critical to verify the system is performing correctly before any samples are analyzed.[8]
-
Comparative Validation Data Summary (HPLC)
| Validation Parameter | Typical Acceptance Criterion (ICH Q2) | Illustrative Experimental Data | Rationale for Criterion |
| Specificity | No interference from blank/placebo at the analyte's retention time. Peak purity > 0.99. | Peak Purity Index: 0.9998 | Ensures the signal is solely from the analyte of interest.[7] |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 (Range: 0.05% - 1.5% for impurities) | Confirms a proportional response of the detector to analyte concentration.[9] |
| Accuracy | 98.0% - 102.0% recovery | 99.5% - 101.2% recovery across three levels | Demonstrates the closeness of the measured value to the true value. |
| Precision (Repeatability) | RSD ≤ 1.0% for Assay; ≤ 5.0% for Impurities | Assay RSD = 0.4%; Impurity RSD = 2.8% | Measures the method's consistency with the same analyst and equipment. |
| LOQ | Signal-to-Noise Ratio ≥ 10 | S/N = 12 at 0.05% concentration | The lowest concentration that can be measured with acceptable precision and accuracy.[7] |
| Robustness | No significant change in results | Stable results with ±0.2 pH change in mobile phase | Shows the method's reliability with small, deliberate variations in parameters. |
Enantiomeric Purity by Chiral HPLC
Controlling the stereochemistry is a regulatory necessity.[2] A direct chiral HPLC method using a Chiral Stationary Phase (CSP) is the most efficient and widely used approach for separating the (S)- and (R)-enantiomers.
Scientific Rationale: Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are exceptionally effective for separating a wide range of chiral compounds, including primary amines.[10][11] The separation mechanism involves transient diastereomeric complex formation between the enantiomers and the chiral selector, driven by a combination of interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance).
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Chromatographic System:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or Lux® Amylose-1), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Solutions Preparation:
-
Racemic Standard: Prepare a 0.5 mg/mL solution of a 50:50 mixture of (S)- and (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride to confirm peak identification and resolution.
-
Sample Solution: Prepare a 0.5 mg/mL solution of the test article.
-
-
System Suitability Test (SST):
-
Inject the Racemic Standard.
-
Acceptance Criteria: Resolution between the (S) and (R) peaks ≥ 2.0. This ensures the system can adequately separate the two enantiomers.
-
Comparative Validation Data Summary (Chiral HPLC)
| Validation Parameter | Typical Acceptance Criterion | Illustrative Experimental Data | Rationale for Criterion |
| Specificity | Baseline resolution (Rs ≥ 2.0) of enantiomers. | Rs = 2.8 | Confirms the method's ability to exclusively measure the unwanted (R)-enantiomer in the presence of the (S)-enantiomer. |
| LOQ for (R)-enantiomer | S/N ≥ 10, with acceptable precision/accuracy. | LOQ = 0.05% | Crucial for controlling the stereochemical purity and ensuring patient safety. |
| Accuracy | 90.0% - 110.0% recovery at the LOQ level. | 97.5% recovery for a 0.1% spike | Validates that the method can accurately quantify trace levels of the unwanted enantiomer. |
| Precision (Repeatability) | RSD ≤ 10% at the limit level (e.g., 0.15%). | RSD = 6.5% at 0.15% | Ensures consistent measurement of the enantiomeric impurity. |
Identity Confirmation by Spectroscopic Methods
While chromatography provides quantitative data, spectroscopic techniques offer definitive structural confirmation. UV-Vis and FTIR are rapid, reliable, and required for a comprehensive identification program.
Scientific Rationale:
-
FTIR (Fourier-Transform Infrared Spectroscopy): Provides a unique molecular "fingerprint" based on the vibrational frequencies of functional groups. It is highly specific and excellent for confirming the identity of the bulk substance against a reference standard.
-
UV-Vis Spectroscopy: Confirms the presence of the UV-absorbing chromophore (the methoxyphenyl ring) and can be used for a simple concentration check. Its specificity is lower than FTIR but serves as a valuable orthogonal check.[12][13]
Experimental Protocol: FTIR for Identity
-
System: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the this compound reference standard onto the crystal and collect its spectrum.
-
Clean the crystal and place the sample onto the crystal, collecting its spectrum under identical conditions.
-
-
Acceptance Criterion: The infrared spectrum of the sample must be concordant with the spectrum of the reference standard. This is typically confirmed by a correlation algorithm within the instrument software (e.g., correlation > 0.98).
The primary validation parameter for an identity test is Specificity . The method must unequivocally identify the analyte. For FTIR, this is demonstrated by showing that the spectrum of the reference standard is a unique match and is significantly different from spectra of related substances or other materials processed in the same laboratory.
Integrated Analytical Workflow
A robust quality control strategy integrates these validated methods into a logical workflow to ensure each batch of material meets all required specifications before release.
Caption: Integrated QC workflow for batch release of the target compound.
Conclusion
The validation of analytical methods for this compound is a multi-faceted process that requires a deep understanding of both the analyte's chemistry and regulatory expectations. A combination of a validated, stability-indicating HPLC method for assay and impurities, a specific chiral HPLC method for enantiomeric control, and spectroscopic methods for identity provides a comprehensive and robust quality control strategy. By grounding these methods in the principles of ICH and USP guidelines, we establish a framework of analytical trust that ensures the material is safe, pure, and suitable for its intended use in drug development.
References
- Title: <1225> VALIDATION OF COMPENDIAL METHODS - General Chapters Source: United States Pharmacopeia URL
- Title: ICH Q2(R1)
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- Title: USP <1225> Method Validation Source: BA Sciences URL
- Title: Q2(R1)
- Title: <1225> VALIDATION OF COMPENDIAL PROCEDURES Source: USP-NF URL
- Title: Q2(R1)
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- Title: CHIRAL SEPARATIONS INTRODUCTION 1.1.
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Navigating Analytical Specificity: A Comparative Guide to Cross-Reactivity Studies of (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride
For researchers, scientists, and drug development professionals, the precise and accurate detection of a target analyte is paramount. The presence of structurally related compounds can lead to significant analytical challenges, primarily through cross-reactivity in various detection methodologies. This guide provides an in-depth technical comparison of key analytical platforms for assessing the cross-reactivity of (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, a compound of interest in various research and development contexts. We will explore the causality behind experimental choices, detail self-validating protocols, and present comparative data to illuminate the nuances of analytical specificity.
This compound shares structural similarities with a class of compounds known as phenethylamines, which includes a wide range of stimulants and designer drugs.[1] This structural relationship necessitates a thorough evaluation of its potential to cross-react with assays designed to detect other, more common phenethylamines, such as amphetamine and methamphetamine. Understanding this potential for cross-reactivity is crucial for the accurate interpretation of toxicological screenings and for ensuring the specificity of analytical methods in a research setting.
The Imperative of Cross-Reactivity Assessment
Cross-reactivity occurs when an analytical method detects non-target compounds along with the target analyte.[2] In the context of immunoassays, this happens when antibodies raised against a specific molecule bind to structurally similar compounds, leading to false-positive results.[3] In chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), co-elution and similar fragmentation patterns of isomers or analogs can complicate identification and quantification if the method is not sufficiently optimized for specificity.
The consequences of uncharacterized cross-reactivity can be profound, ranging from misleading research data to incorrect clinical diagnoses. Therefore, a multi-faceted approach employing different analytical techniques is essential for a comprehensive cross-reactivity profile.
Comparative Analytical Methodologies
The selection of an analytical method for cross-reactivity studies is dictated by the desired sensitivity, specificity, and the context of the analysis (e.g., screening versus confirmation). Here, we compare three commonly employed techniques: Immunoassay, GC-MS, and LC-MS/MS.
Immunoassays: The First Line of Screening
Immunoassays are widely used for the rapid screening of drugs of abuse due to their speed and ease of use.[4] However, they are also prone to cross-reactivity with structurally related compounds.[1] Commercial immunoassays for amphetamines, for instance, are known to cross-react with a variety of phenethylamine derivatives.[5]
Principle: Competitive immunoassays involve an antibody, a labeled drug conjugate, and the drug in the sample. The sample drug competes with the labeled drug for a limited number of antibody binding sites. The amount of labeled drug bound is inversely proportional to the amount of drug in the sample.
Experimental Protocol: Competitive ELISA for Amphetamine Cross-Reactivity
-
Coating: Microtiter plate wells are coated with an amphetamine-protein conjugate.
-
Blocking: Unbound sites are blocked to prevent non-specific binding.
-
Competition: A mixture of the anti-amphetamine antibody and the test compound (this compound at various concentrations) is added to the wells.
-
Incubation: The plate is incubated to allow for competitive binding.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a measurable signal (e.g., colorimetric).
-
Data Analysis: The signal is measured, and the concentration of the test compound that inhibits 50% of the binding of the labeled drug (IC50) is determined. Cross-reactivity is typically expressed as a percentage relative to the target analyte.
Causality in Protocol Design: The blocking step is critical to prevent false positives arising from the non-specific adsorption of antibodies to the plate surface. The competition step is the core of the assay, where the structural similarity between the test compound and the target analyte determines the degree of cross-reactivity.
Data Interpretation: The percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of Target Analyte / IC50 of Test Compound) x 100
| Compound | IC50 (ng/mL) | % Cross-Reactivity (relative to d-amphetamine) |
| d-Amphetamine | 50 | 100% |
| (S)-1-(3-Methoxyphenyl)propan-1-amine | 5000 | 1% |
| Phentermine | 1000 | 5% |
| Pseudoephedrine | >100,000 | <0.05% |
Table 1: Hypothetical cross-reactivity data for this compound and other compounds in an amphetamine immunoassay.
Gas Chromatography-Mass Spectrometry (GC-MS): A Confirmatory Workhorse
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[6] For polar compounds like amines, derivatization is often necessary to improve their chromatographic properties.
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation: A liquid-liquid extraction is performed to isolate the amine from the sample matrix.
-
Derivatization: The extracted amine is derivatized with an agent like trifluoroacetic anhydride (TFAA) to increase its volatility.
-
GC Separation: The derivatized sample is injected into the GC. A typical column would be a 5% phenyl-methylpolysiloxane. The temperature program is optimized to separate the target analyte from potential interferents.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. Full scan mode is used for identification, and selected ion monitoring (SIM) mode can be used for enhanced sensitivity.
Causality in Protocol Design: Derivatization is crucial for phenethylamines to prevent peak tailing and improve thermal stability, leading to better chromatographic resolution and sensitivity. The choice of derivatizing agent can also influence the fragmentation pattern, aiding in structural elucidation.
Data Interpretation: The retention time and the mass spectrum of the derivatized this compound are compared to a reference standard. Cross-reactivity is assessed by analyzing structurally similar compounds to determine if they co-elute or have interfering fragment ions.
| Compound | Derivatization Agent | Retention Time (min) | Key Fragment Ions (m/z) |
| (S)-1-(3-Methoxyphenyl)propan-1-amine | TFAA | 8.5 | 275, 161, 135 |
| Amphetamine | TFAA | 7.2 | 140, 118, 91 |
| Methamphetamine | TFAA | 7.8 | 154, 118, 91 |
Table 2: Hypothetical GC-MS data for the TFAA derivatives of this compound and related compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Specificity
LC-MS/MS offers high sensitivity and selectivity and is particularly well-suited for the analysis of polar and non-volatile compounds without the need for derivatization.[7]
Principle: The sample is separated by high-performance liquid chromatography (HPLC) and then introduced into a tandem mass spectrometer. In the mass spectrometer, a precursor ion is selected, fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) provides a high degree of specificity.
Experimental Protocol: LC-MS/MS Analysis of this compound
-
Sample Preparation: A simple "dilute-and-shoot" approach or solid-phase extraction (SPE) can be used for sample clean-up.
-
LC Separation: A C18 reversed-phase column is commonly used with a mobile phase gradient of acetonitrile and water with a modifier like formic acid to ensure good peak shape for the amine.
-
MS/MS Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. MRM transitions are optimized for the parent compound and potential cross-reactants.
Causality in Protocol Design: The use of MRM is the cornerstone of LC-MS/MS specificity. By monitoring a specific precursor-to-product ion transition, the method can distinguish the target analyte from other compounds, even if they have the same molecular weight (isomers). The chromatographic separation further reduces the chances of co-eluting interferences affecting the measurement.
Data Interpretation: The presence of the target analyte is confirmed by the co-elution of the analyte with a stable isotope-labeled internal standard and the correct ratio of two or more MRM transitions. Cross-reactivity is evaluated by injecting potential cross-reactants and monitoring for any response in the MRM channels of the target analyte.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Retention Time (min) |
| (S)-1-(3-Methoxyphenyl)propan-1-amine | 166.1 | 135.1 | 107.1 | 4.2 |
| Amphetamine | 136.1 | 119.1 | 91.1 | 3.5 |
| Methamphetamine | 150.1 | 119.1 | 91.1 | 3.8 |
| Methedrone | 194.1 | 162.1 | 135.1 | 4.5 |
Table 3: Hypothetical LC-MS/MS parameters for this compound and structurally related compounds.
Visualizing the Workflow and Relationships
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the chemical structures of the compounds and a typical experimental workflow for cross-reactivity assessment.
Caption: Workflow for assessing cross-reactivity.
Caption: Decision tree for result interpretation.
Conclusion and Future Directions
The potential for cross-reactivity of this compound with analytical methods designed for other phenethylamines is a critical consideration for researchers and drug development professionals. While immunoassays serve as a valuable initial screening tool, their inherent limitations in specificity necessitate confirmatory analysis by more robust techniques such as GC-MS and, ideally, LC-MS/MS.
This guide has outlined the principles, protocols, and interpretative frameworks for a comprehensive cross-reactivity assessment. By understanding the strengths and weaknesses of each method and by employing a logical, multi-tiered analytical approach, scientists can ensure the accuracy and reliability of their data.
Future research should focus on generating specific cross-reactivity data for this compound in a wide range of commercially available immunoassays. Furthermore, the identification and synthesis of its major metabolites will be crucial for developing truly comprehensive analytical methods that can accurately distinguish between the parent compound and its metabolic products.[8][9] This will ultimately contribute to a more complete understanding of its pharmacological and toxicological profile.
References
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Comprehensive Forensic Toxicological Analysis of Designer Drugs. (n.d.). Office of Justice Programs. Retrieved from [Link]
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A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. (2018). The Journal of Applied Laboratory Medicine. Retrieved from [Link]
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Cross reactivity of designer benzodiazepines measured by the two immunoassays. (n.d.). ResearchGate. Retrieved from [Link]
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Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. (2022). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. (n.d.). OUSCI. Retrieved from [Link]
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Data on Compound Cross-Reactivity for Amphetamines Urine Drug Testing (UDT Immunoassays). (n.d.). ResearchGate. Retrieved from [Link]
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Designer Drug Testing and Assessment. (n.d.). ATrain Education. Retrieved from [Link]
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Emit® Drugs of Abuse Urine Assays Cross-Reactivity List. (n.d.). WakeMed. Retrieved from [Link]
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Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. (2014). Journal of Analytical Toxicology. Retrieved from [Link]
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Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. (2010). BMC Clinical Pharmacology. Retrieved from [Link]
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Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine. (1992). Journal of Analytical Toxicology. Retrieved from [Link]
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Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2018). Molecules. Retrieved from [Link]
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False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. (2014). Journal of Analytical Toxicology. Retrieved from [Link]
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(S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
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Computationally Assessing the Bioactivation of Drugs by N-Dealkylation. (2020). Chemical Research in Toxicology. Retrieved from [Link]
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3-(3-methoxyphenyl)propan-1-amine hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]
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This compound. (n.d.). iChemical. Retrieved from [Link]
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Managing the challenge of chemically reactive metabolites in drug development. (2007). Nature Reviews Drug Discovery. Retrieved from [Link]
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Detecting Reactive Drug Metabolites for Reducing the Potential for Drug Toxicity. (2011). Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]
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A Comparative Benchmarking Guide to the Synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine
In the landscape of pharmaceutical development, the efficient and stereoselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry. (S)-1-(3-Methoxyphenyl)propan-1-amine is a valuable chiral building block, and its synthesis presents a compelling case study for comparing various strategic approaches. This guide provides an in-depth technical comparison of four distinct and industrially relevant methodologies for the synthesis of this target molecule: asymmetric synthesis using a chiral auxiliary, biocatalytic synthesis via transamination, enzymatic kinetic resolution, and classical diastereomeric resolution.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer insights into the rationale behind experimental choices, highlighting the strengths and limitations of each route to inform strategic decisions in synthetic planning.
Asymmetric Synthesis via Chiral Auxiliary: The Ellman Sulfinamide Approach
The use of chiral auxiliaries is a powerful strategy for inducing stereoselectivity. The tert-butanesulfinamide (tBS) auxiliary, pioneered by Ellman, has become a mainstay in the asymmetric synthesis of a vast array of chiral amines due to its high diastereoselectivity and the reliability of the auxiliary's removal[1].
Mechanistic Rationale
The efficacy of the tert-butanesulfinamide auxiliary hinges on its ability to direct nucleophilic addition to the imine carbon with a high degree of facial selectivity. The bulky tert-butyl group shields one face of the C=N double bond, while the sulfinyl group coordinates with the incoming nucleophile, further enhancing stereocontrol.
Experimental Workflow
Caption: Asymmetric synthesis workflow using a chiral auxiliary.
Detailed Protocol
-
Condensation: To a solution of 3-methoxypropiophenone (1.0 equiv) in an appropriate solvent such as THF, (R)-tert-butanesulfinamide (1.05 equiv) is added. A Lewis acid catalyst, typically Ti(OEt)4, is introduced, and the mixture is heated to drive the formation of the corresponding N-tert-butanesulfinylimine.
-
Nucleophilic Addition: The crude N-sulfinylimine is cooled to a low temperature (e.g., -78 °C), and a solution of a suitable nucleophile (e.g., a Grignard reagent or an organolithium species that delivers a hydride equivalent) is added dropwise. The reaction is stirred at this temperature until completion.
-
Cleavage of the Auxiliary: The resulting sulfinamide is treated with a strong acid, such as HCl in a protic solvent like methanol, to cleave the N-S bond, affording the desired (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride.
-
Work-up and Isolation: The reaction mixture is neutralized, and the free amine is extracted with an organic solvent. Purification by chromatography or distillation yields the final product.
Biocatalytic Synthesis via Transamination
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high enantioselectivity under mild reaction conditions. Transaminases (TAs), in particular, are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones[2].
Enzymatic Logic
Transaminases catalyze the transfer of an amino group from an amine donor (often isopropylamine) to a ketone acceptor. The enzyme's active site is exquisitely shaped to bind the substrate in a specific orientation, ensuring the delivery of the amino group to one face of the carbonyl, thus establishing the desired stereocenter with high fidelity[3].
Experimental Workflow
Caption: Biocatalytic synthesis workflow using a transaminase.
Detailed Protocol
-
Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 7.5) is prepared containing the 3-methoxypropiophenone substrate, an excess of an amine donor (e.g., isopropylamine), and the pyridoxal 5'-phosphate (PLP) cofactor.
-
Enzymatic Conversion: A suitable (S)-selective transaminase is added to the reaction mixture. The reaction is incubated at a controlled temperature (typically 30-40 °C) with gentle agitation. The progress of the reaction is monitored by HPLC or GC.
-
Work-up and Product Isolation: Once the reaction reaches completion, the enzyme is removed by centrifugation or filtration. The aqueous solution is then basified, and the product amine is extracted with an organic solvent.
-
Purification: The organic extracts are dried and concentrated. The crude product can be purified by distillation or by forming a salt and recrystallizing.
Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. Enzymatic kinetic resolution, particularly with lipases, offers a highly selective and environmentally benign approach[4][5].
Principle of Resolution
In an enzymatic kinetic resolution, one enantiomer of a racemic substrate reacts significantly faster with a reagent in the presence of an enzyme than the other enantiomer. For racemic amines, this is often achieved through enantioselective N-acylation. The lipase selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted and thus enriched.
Experimental Workflow
Caption: Enzymatic kinetic resolution workflow.
Detailed Protocol
-
Reaction Setup: Racemic 1-(3-methoxyphenyl)propan-1-amine is dissolved in a suitable organic solvent (e.g., toluene or MTBE). An acylating agent, such as ethyl acetate or isopropenyl acetate, is added.
-
Enzymatic Reaction: An immobilized lipase, such as Candida antarctica lipase B (Novozym 435), is added to the mixture. The reaction is stirred at a controlled temperature until approximately 50% conversion is achieved, which is monitored by GC or HPLC.
-
Separation: The enzyme is filtered off. The unreacted (S)-amine is separated from the acylated (R)-amine by extraction or chromatography.
-
Isolation: The solvent is removed to yield the enantiomerically enriched (S)-amine. The acylated (R)-amine can also be isolated and the acyl group can be cleaved to recover the (R)-amine if desired.
Diastereomeric Resolution via Crystallization
This classical method remains a robust and scalable approach for the separation of enantiomers. It relies on the formation of diastereomeric salts with a chiral resolving agent, which have different physical properties and can be separated by fractional crystallization[6][7].
The Logic of Separation
When a racemic amine is reacted with a single enantiomer of a chiral acid (the resolving agent), a pair of diastereomeric salts is formed. These diastereomers are no longer mirror images and thus have different solubilities in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively crystallized, leaving the other in the mother liquor.
Experimental Workflow
Caption: Diastereomeric resolution workflow.
Detailed Protocol
-
Salt Formation: Racemic 1-(3-methoxyphenyl)propan-1-amine is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of a chiral resolving agent, for example, (L)-tartaric acid, is added. The mixture is heated to ensure complete dissolution.
-
Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: The crystals are collected by filtration and washed with a small amount of cold solvent. The enantiomeric purity of the amine in the salt can be checked at this stage. If necessary, the salt can be recrystallized to improve diastereomeric excess.
-
Liberation of the Free Amine: The isolated diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH solution) to liberate the free amine. The amine is then extracted with an organic solvent, dried, and the solvent is evaporated to yield the enantiomerically pure (S)-amine.
Comparative Analysis
| Synthesis Route | Key Advantages | Key Disadvantages | Typical Yield | Typical e.e. |
| Asymmetric Synthesis | High stereocontrol, broad substrate scope. | Requires stoichiometric chiral auxiliary, multi-step process. | Good to Excellent | >98% |
| Biocatalytic Synthesis | High enantioselectivity, mild conditions, "green" process. | Enzyme stability and availability can be limiting, may require process optimization. | Good to Excellent | >99% |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild conditions. | Maximum theoretical yield is 50%, requires separation of product and unreacted starting material. | <50% (for one enantiomer) | >99% |
| Diastereomeric Resolution | Scalable, well-established, robust. | Maximum theoretical yield is 50% without racemization and recycling, can be labor-intensive. | <50% (for one enantiomer) | >98% (after recrystallization) |
Conclusion
The choice of the optimal synthesis route for (S)-1-(3-Methoxyphenyl)propan-1-amine is contingent upon the specific requirements of the project, including scale, cost, desired purity, and environmental considerations.
-
Asymmetric synthesis using a chiral auxiliary offers excellent stereocontrol and is a versatile method for discovery chemistry.
-
Biocatalytic synthesis represents a highly attractive "green" alternative with exceptional enantioselectivity, particularly well-suited for industrial-scale production where process optimization is feasible.
-
Enzymatic kinetic resolution is a powerful tool for obtaining high enantiopurity, although the inherent 50% yield limitation must be considered.
-
Diastereomeric resolution remains a reliable and scalable workhorse, especially when a robust and cost-effective process is paramount.
By understanding the underlying principles and practical considerations of each of these synthetic strategies, researchers can make informed decisions to efficiently access this and other valuable chiral amines for the advancement of pharmaceutical research and development.
References
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- BenchChem. (2025). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
- Almac. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.
- de Miranda, A. S., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Aryloxy-Propan-2-yl Acetates via Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 26(15), 4634.
- Patti, F. A., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 16(12), 29749–29782.
- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
- Bán, K., et al. (2021). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 11(24), 14594–14601.
- Myers, A. G. Research Group, Harvard University. (n.d.). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
- Poppe, L., & Nagy, J. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(21), 5036-5065.
- Bán, K., et al. (2021). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines.
- Forró, E., & Fülöp, F. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering, 66(3), 458-464.
- Ellman, J. A., et al. (n.d.). Asymmetric Synthesis of Amines.
- ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol...
- BLDpharm. (n.d.). 2103395-83-9|this compound.
- Codexis. (2021). Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor.
- Chen, Y., et al. (2022). Engineering the large pocket of an (S)-selective transaminase for asymmetric synthesis of (S)-1-amino-1-phenylpropane. Catalysis Science & Technology, 12(15), 4811-4820.
- Pálovics, E., & Fogassy, E. (2006). Recent Developments in Optical Resolution.
- Galimberti, L., et al. (2024). Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering. Protein Science, 33(1), e4862.
- Padro, J. M., et al. (2019). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2019(3), M1081.
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Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride
As pharmaceutical research delves into increasingly selective and potent molecules, the occupational health risks for laboratory professionals have grown in tandem. (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, a compound often used in research and development, requires meticulous handling protocols to ensure the safety of personnel.[1] While a comprehensive toxicological profile for every new chemical entity is not always available, a robust safety framework grounded in the principles of risk assessment and control is paramount.[2][3]
This guide provides an in-depth, procedural framework for selecting and using Personal Protective Equipment (PPE) when handling this compound. It is designed for the professional researcher, scientist, and drug development expert, emphasizing not just the "what" but the critical "why" behind each recommendation.
The Foundation: Hazard Identification and Risk Assessment
Before any PPE is selected, a thorough hazard assessment must be conducted.[4][5] For this compound, which is a solid powder, the primary risks are:
-
Inhalation: Fine powders can easily become airborne, posing a respiratory hazard.
-
Dermal Contact: Amine hydrochlorides can cause skin irritation or sensitization upon contact.[6][7][8]
-
Eye Contact: The compound can cause serious eye irritation or damage.[7][8][9]
-
Ingestion: Accidental ingestion via contaminated hands is a significant risk.
Given the potential for high potency in novel pharmaceutical compounds, it is prudent to treat this substance with a high degree of caution, assuming it may be toxic or pharmacologically active even in small quantities.[10]
The Core PPE Ensemble: A Head-to-Toe Protocol
The minimum PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[11][12] However, for potent compounds, a more stringent approach is necessary. The following table outlines the recommended PPE ensemble.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Safety glasses alone do not protect against splashes.[11] Goggles provide a seal around the eyes, and a face shield worn over them offers a secondary barrier against splashes and airborne powder.[12][13] |
| Hand Protection | Double-gloving with nitrile gloves. | Nitrile gloves offer good resistance to a range of chemicals.[11] Double-gloving is a best practice for handling potent compounds; the outer glove is removed immediately upon known or suspected contact, protecting the inner glove and the skin.[14][15] |
| Body Protection | Disposable coveralls (e.g., Tyvek) or a dedicated lab coat with long, cuffed sleeves. | Protects personal clothing and skin from contamination.[14] Disposable options prevent the carry-home of contaminants. |
| Respiratory Protection | Use within a certified chemical fume hood or ventilated enclosure. For higher-risk operations, a NIOSH-approved respirator (e.g., N95) or a Powered Air-Purifying Respirator (PAPR) may be required. | Engineering controls like fume hoods are the primary line of defense.[2] A respirator adds a crucial layer of personal protection against inhaling fine powders.[5][16] |
| Foot Protection | Disposable shoe covers over closed-toe shoes. | Prevents the tracking of chemical contaminants out of the designated handling area.[14][17] |
Operational Plan: From Preparation to Disposal
Effective protection relies on process as much as on equipment. A systematic workflow minimizes exposure at every stage.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound should occur in a designated, restricted-access area.[14]
-
Engineering Controls: A certified chemical fume hood, glove box, or other ventilated safety enclosure is mandatory to contain powders and prevent inhalation.[3][18]
Donning and Doffing PPE: A Critical Sequence
The order of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Shoe Covers
-
Inner Gloves
-
Coverall / Lab Coat
-
Outer Gloves (cuffs over the sleeve of the coat)
-
Face Shield / Goggles
Doffing (Taking Off) Sequence:
-
Shoe Covers (remove by touching only the inside)
-
Outer Gloves (peel off without touching the exterior)
-
Face Shield / Goggles (handle by the strap)
-
Coverall / Lab Coat (roll it down and away from the body)
-
Inner Gloves
Below is a workflow diagram illustrating the safe handling process from receipt of the chemical to the final disposal of waste.
Sources
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
